4-Chloro-2-fluoroiodobenzene
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-chloro-2-fluoro-1-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFI/c7-4-1-2-6(9)5(8)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTFBOIFYXJIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00987367 | |
| Record name | 4-Chloro-2-fluoro-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00987367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6797-79-1 | |
| Record name | 4-Chloro-2-fluoro-1-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6797-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluoro-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00987367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-2-fluoroiodobenzene CAS number and properties
An In-Depth Technical Guide to 4-Chloro-2-fluoroiodobenzene: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a key halogenated intermediate. Its unique substitution pattern—featuring chlorine, fluorine, and iodine atoms—imparts a distinct reactivity profile, making it an invaluable building block in modern synthetic chemistry. We will delve into its fundamental properties, provide validated protocols for its synthesis and subsequent reactions, and discuss its strategic applications, particularly within the realms of pharmaceutical and agrochemical development.
Core Compound Identification and Properties
This compound is a polysubstituted benzene derivative. The strategic placement of three different halogens on the aromatic ring allows for selective and sequential chemical modifications, a highly desirable trait for constructing complex molecular architectures.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 6797-79-1 | [1][2][3] |
| Molecular Formula | C₆H₃ClFI | [1][2][3] |
| Molecular Weight | 256.44 g/mol | [1][2] |
| Appearance | Clear, colorless to light yellow/red liquid or low-melting solid | [3][4] |
| Boiling Point | ~206-217 °C | [1][3] |
| Melting Point | ~17-19 °C | [5] |
| Density | ~1.98 g/mL at 25 °C | [1][5] |
| Refractive Index | n20/D ~1.606 | [1][5] |
| InChI Key | RSTFBOIFYXJIMR-UHFFFAOYSA-N | [1][2] |
| Common Synonyms | 1-Chloro-3-fluoro-4-iodobenzene, 2-Fluoro-4-chloroiodobenzene, 5-Chloro-2-fluoroiodobenzene |[2] |
Solubility Profile: Based on its lipophilic, aromatic structure, this compound is sparingly soluble in water but exhibits excellent solubility in common organic solvents such as tetrahydrofuran (THF), diethyl ether, dichloromethane (DCM), toluene, and N,N-dimethylformamide (DMF). This solubility profile is advantageous for a wide range of synthetic transformations.
Synthesis of this compound via Sandmeyer Reaction
The most reliable and scalable synthesis of this compound begins with the commercially available 4-chloro-2-fluoroaniline. The transformation of the amino group into an iodo group is efficiently achieved via the Sandmeyer reaction. This classic transformation involves two key stages: diazotization of the primary amine, followed by the substitution of the resulting diazonium salt with iodide.
The choice of the Sandmeyer reaction is deliberate; it is a high-yielding and robust method for introducing halogens onto an aromatic ring, particularly when direct electrophilic halogenation is either not regioselective or not feasible. The mechanism proceeds through a free radical pathway initiated by a single-electron transfer from a copper(I) species, though for iodination, a copper catalyst is often not strictly necessary as the iodide anion itself is a sufficiently strong nucleophile to react with the diazonium salt.[2][6][7]
Caption: Mechanism of the Sandmeyer Reaction.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 4-chloro-2-fluoroaniline.
Materials:
-
4-chloro-2-fluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl Ether (Et₂O)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Procedure:
-
Amine Salt Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add 4-chloro-2-fluoroaniline (1.0 equiv) to deionized water (approx. 2 M concentration relative to the amine). Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add concentrated sulfuric acid (2.5-3.0 equiv) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir for 15 minutes until a fine slurry of the amine sulfate salt is formed.
-
Diazotization: Dissolve sodium nitrite (1.1-1.2 equiv) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred amine salt slurry from Step 1. The key is to maintain the temperature strictly between 0-5 °C. A slight excess of nitrous acid can be confirmed using starch-iodide paper (a positive test turns blue-black). Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
Iodide Displacement: In a separate flask, dissolve potassium iodide (1.5-2.0 equiv) in a minimal amount of water. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution from Step 2 to the stirred potassium iodide solution. Causality Note: Adding the diazonium salt to the iodide solution (reverse addition) helps to control the vigorous evolution of nitrogen gas and minimize side reactions.
-
Decomposition: After the addition is complete, allow the mixture to warm slowly to room temperature and then heat gently to 40-50 °C for 1-2 hours, or until the evolution of nitrogen gas ceases completely. The product will separate as a dark, dense oil.
-
Work-up: Cool the reaction mixture to room temperature. Add saturated sodium thiosulfate solution portion-wise until the dark color of excess iodine is quenched, resulting in a pale yellow organic layer.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume). Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution, water, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Final Purification: The crude product is purified by vacuum distillation to yield this compound as a clear, pale-yellow liquid.
Key Reactions and Synthetic Utility
The true value of this compound lies in its capacity to serve as a scaffold for building molecular complexity. The carbon-iodine bond is the most reactive site for organometallic cross-coupling reactions due to its lower bond dissociation energy compared to the C-Cl bond. This differential reactivity allows for selective functionalization at the C-I position while leaving the C-Cl bond intact for potential subsequent transformations.
Caption: Synthetic utility of this compound.
A. Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a cornerstone of modern C-C bond formation, coupling an organoboron species with an organic halide.[8][9][10] It is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a vast array of functional groups, and the generally low toxicity of the boron-containing byproducts.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 4'-substituted-4-chloro-2-fluorobiphenyl.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent & Catalyst Addition: Under the inert atmosphere, add the degassed solvent system followed by the palladium catalyst. Causality Note: Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
B. Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[11][12][13] This reaction is fundamental to the synthesis of pharmaceuticals, conjugated polymers, and molecular electronics. It typically employs a dual catalytic system of palladium and copper(I).
Experimental Protocol: Sonogashira Coupling
Objective: To synthesize a 4-chloro-2-fluoro-1-(alkynyl)benzene derivative.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) Iodide (CuI, 2-5 mol%)
-
Amine base/solvent (e.g., Triethylamine or Diisopropylamine)
-
Co-solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the palladium catalyst and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen (3x).
-
Reagent Addition: Under the inert atmosphere, add this compound, the co-solvent (if used), the amine base, and finally the terminal alkyne. Causality Note: The amine base is crucial as it scavenges the HI produced during the reaction and helps deprotonate the alkyne, facilitating the formation of the key copper(I) acetylide intermediate.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Spectroscopic Characterization
-
¹H NMR: The proton spectrum will show three signals in the aromatic region (typically 6.8-8.0 ppm). Each signal will represent one of the three aromatic protons. The signals will exhibit complex splitting patterns due to both homo-nuclear (³JHH) and hetero-nuclear (³JHF, ⁴JHF) coupling. The proton ortho to the iodine will likely be the most downfield.
-
¹³C NMR: The carbon spectrum will display six distinct signals for the six aromatic carbons. The carbon atom bonded to iodine (C-I) will appear at a relatively high field (low ppm, ~90-100 ppm) due to the "heavy atom effect." The carbon bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Other carbons will show smaller C-F couplings (²JCF, ³JCF).
-
¹⁹F NMR: The fluorine spectrum will show a single resonance, as there is only one fluorine atom in the molecule.[14] This signal will be split into a multiplet due to coupling with the neighboring aromatic protons (typically ³JHF and ⁴JHF).[15] The chemical shift will be in the typical range for an aryl fluoride.
Safety, Handling, and Storage
Hazard Identification: this compound is classified as an irritant.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Classifications |
|---|
| GHS07 (Exclamation Mark) | Warning | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation) |
Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][16]
-
Avoid breathing vapors or mist.[17]
-
Wash hands thoroughly after handling.[18]
-
Take precautionary measures against static discharge.
Storage:
-
Store in a cool, dry, and well-ventilated place.[16]
-
Keep the container tightly closed.
-
The compound is noted to be light-sensitive; store in an amber or opaque container to protect from light.[16]
-
Store away from strong oxidizing agents.[16]
Conclusion
This compound is a quintessential example of a modern synthetic building block. Its carefully arranged halogen substituents provide a handle for predictable and selective reactivity, particularly in palladium-catalyzed cross-coupling reactions. The protocols and data presented in this guide serve as a comprehensive resource for researchers and drug development professionals, enabling them to confidently incorporate this versatile intermediate into their synthetic strategies to accelerate the discovery of novel chemical entities.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 3. Sandmeyer Reaction Mechanism - [adda247.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. rsc.org [rsc.org]
- 6. byjus.com [byjus.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. rsc.org [rsc.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biophysics.org [biophysics.org]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. synquestlabs.com [synquestlabs.com]
- 17. capotchem.cn [capotchem.cn]
- 18. fishersci.com [fishersci.com]
Introduction: The Strategic Utility of a Polysubstituted Aromatic Building Block
An In-depth Technical Guide to 4-Chloro-2-fluoroiodobenzene: Properties, Synthesis, and Reactivity
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic placement of multiple, electronically distinct functional groups on an aromatic scaffold is a cornerstone of molecular design. This compound emerges as a preeminent example of such a scaffold. This tri-halogenated benzene derivative is not merely an intermediate; it is a versatile platform molecule whose value is derived from the differential reactivity of its iodine, chlorine, and fluorine substituents. The presence of an iodine atom provides a reliable handle for transition-metal-catalyzed cross-coupling reactions, the most facile of the carbon-halogen bonds to activate. Concurrently, the electron-withdrawing nature of the fluorine and chlorine atoms modulates the electronic properties of the ring, rendering it susceptible to nucleophilic aromatic substitution (SNAr) pathways that are otherwise inaccessible. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the core physicochemical properties, synthesis, spectral characteristics, and key reaction manifolds of this compound, thereby enabling its effective deployment in complex synthetic campaigns.
Core Compound Identification and Properties
This compound is a synthetically useful organic compound, valued as a building block in the creation of more complex molecules.[1]
Chemical Identity
-
IUPAC Name: 4-Chloro-2-fluoro-1-iodobenzene[2]
-
Synonyms: 2-Fluoro-4-chloroiodobenzene, 4-Chloro-2-fluoro-1-iodobenzene, 2-Iodo-5-chlorofluorobenzene[2][3]
Physicochemical Properties
The physical and chemical data for this compound are summarized in the table below. The compound typically presents as a liquid or a low-melting solid, a common characteristic for substituted benzenes of this molecular weight. Its high density is characteristic of iodinated aromatic compounds.
| Property | Value | Source(s) |
| Molecular Weight | 256.44 g/mol | [2][3] |
| Appearance | Clear colourless to light yellow liquid or white/orange powder/lump | [1][3] |
| Melting Point | 17-19 °C | [3] |
| Boiling Point | 206-217 °C | [2][3][4] |
| Density | 1.98 - 2.01 g/mL at 25 °C | [1][3][4] |
| Refractive Index (n²⁰/D) | 1.606 | [3][4] |
| Flash Point | >110 °C (>230 °F) | [3][4] |
| Solubility | Slightly soluble in water | [5] |
| Sensitivity | Light sensitive | [2][5] |
Spectroscopic Signature Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. Each signal will exhibit complex splitting patterns (e.g., doublet of doublets) due to coupling with the adjacent ¹⁹F nucleus and other protons (³JHH and ⁴JHH). The proton ortho to the iodine atom is expected to be the most downfield, while the proton ortho to the fluorine atom will show a characteristic doublet splitting from the fluorine.
-
¹³C NMR: The carbon spectrum will display six unique signals for the aromatic carbons. The carbon bearing the iodine atom (C-I) will appear at a relatively high field (approx. 90-100 ppm) due to the heavy atom effect.[6] The carbon attached to fluorine (C-F) will be significantly downfield (approx. 160-165 ppm) and will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). The other carbons will show smaller C-F couplings.
-
¹⁹F NMR: This is a powerful tool for fluorinated compounds. The ¹⁹F NMR spectrum will exhibit a single signal for the fluorine atom. Its chemical shift is expected in the typical range for aryl fluorides (approx. -100 to -120 ppm relative to CFCl₃).[7][8][9] The signal will be split by the adjacent ortho protons.
Mass Spectrometry (MS)
The mass spectrum will show a distinct molecular ion (M⁺) peak at m/z 256. A characteristic (M+2) peak will be observed with approximately one-third the intensity of the M⁺ peak, which is the signature isotopic pattern for a single chlorine atom. Key fragmentation pathways would include the loss of an iodine atom (M - 127), and subsequent loss of HCl or HF.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.[10] Key expected absorption bands include:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1250-1150 cm⁻¹: C-F stretching, typically a strong band.
-
~1100-1000 cm⁻¹: C-Cl stretching.
-
Below 800 cm⁻¹: C-I stretching.
-
~900-800 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern.
Synthesis of this compound
The most direct and reliable synthesis of this compound proceeds from the commercially available precursor, 4-chloro-2-fluoroaniline, via a Sandmeyer-type reaction.[11] This classic transformation involves two key stages: the diazotization of the primary aromatic amine, followed by the displacement of the resulting diazonium group with iodide.[4][12]
Synthetic Workflow Diagram
Caption: Synthesis of this compound via diazotization and iodination.
Detailed Experimental Protocol: Diazotization and Iodination
Warning: Diazonium salts can be explosive when isolated and dry. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a blast shield.
-
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-chloro-2-fluoroaniline (1.0 eq). Add concentrated hydrochloric acid (approx. 3.0 eq) and water. Cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in cold water. Add this solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature is maintained below 5 °C. Vigorous stirring is essential. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).
-
Iodination: Prepare a separate solution of potassium iodide (KI) (1.2 eq) in water. Slowly add the cold diazonium salt solution from Step 2 to the KI solution with stirring.
-
Decomposition: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then gently warm the mixture (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases and the dark color of iodine may appear.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Add a solution of sodium bisulfite or thiosulfate to quench any excess iodine. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is defined by the selective reactivity of its halogen substituents. The C-I bond is the weakest and most polarizable, making it the primary site for palladium-catalyzed cross-coupling reactions. The aromatic ring, activated by the electron-withdrawing halogens, is also a substrate for nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom serves as an excellent leaving group in a variety of palladium-catalyzed reactions to form new carbon-carbon and carbon-nitrogen bonds.
The Sonogashira coupling is a highly efficient method for coupling aryl halides with terminal alkynes, a key transformation in the synthesis of pharmaceuticals and organic materials.[13][14] The reaction is co-catalyzed by palladium and copper(I) salts.[1]
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Representative Protocol: Sonogashira Coupling
-
Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).
-
Reagent Addition: Add a suitable solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine or diisopropylamine (2.0-3.0 eq). Finally, add the terminal alkyne (1.1-1.2 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Upon completion, dilute the reaction with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with aqueous ammonium chloride, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography on silica gel.
This reaction is a powerful tool for constructing arylamine bonds, which are prevalent in pharmaceuticals.[5][15] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base and a specialized phosphine ligand.[16][17]
Representative Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.04 eq), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq). Add an anhydrous solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat the mixture with stirring (typically 80-110 °C) for the required time (4-24 hours), monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify by flash chromatography to isolate the desired arylamine product.
Nucleophilic Aromatic Substitution (SNAr)
The presence of three electron-withdrawing halogens makes the aromatic ring of this compound electron-deficient and thus susceptible to attack by strong nucleophiles. While all halogens can act as leaving groups, the C-F bond is highly polarized, making the carbon it is attached to (C2) a primary site for nucleophilic attack in the rate-determining step.[18][19] The reaction proceeds via a negatively charged Meisenheimer complex intermediate.[20]
Mechanism Diagram:
Caption: The two-step Addition-Elimination mechanism of SNAr.
Representative Protocol: SNAr with an Alkoxide
-
Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMSO or DMF, add a strong nucleophile such as sodium methoxide (NaOMe) (1.2 eq).
-
Reaction: Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS. The reaction typically displaces the fluorine atom due to its strong activation of the ortho position.
-
Work-up: After completion, cool the reaction and pour it into cold water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers, dry, concentrate, and purify the product by column chromatography.
Safety and Handling
This compound is an irritant and should be handled with care in a laboratory setting.[3][4]
-
Hazard Classifications:
-
Precautionary Measures:
-
Storage:
Conclusion
This compound stands as a powerful and versatile building block for advanced chemical synthesis. Its value lies in the predictable and orthogonal reactivity of its three distinct halogen substituents. By understanding its core properties, synthesis, and the specific reaction conditions required to engage the C-I bond in cross-coupling or to leverage the activated ring system in SNAr, researchers can strategically incorporate this scaffold into complex molecular architectures. This guide serves as a foundational resource for harnessing the full synthetic potential of this key intermediate in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. ijnc.ir [ijnc.ir]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. research.rug.nl [research.rug.nl]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. compoundchem.com [compoundchem.com]
- 11. nbinno.com [nbinno.com]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. 1-Chloro-2-fluoro-4-iodobenzene | C6H3ClFI | CID 2736563 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Chloro-2-fluoroiodobenzene molecular weight and formula
An In-depth Technical Guide to 4-Chloro-2-fluoroiodobenzene: Properties, Synthesis, and Applications in Modern Chemistry
Introduction
This compound is a tri-substituted halogenated aromatic compound that has emerged as a pivotal intermediate in advanced chemical synthesis. Its strategic importance is most pronounced in the fields of drug discovery, agrochemical development, and material science. The unique arrangement of chloro, fluoro, and iodo substituents on the benzene ring imparts a distinct reactivity profile, offering chemists a versatile scaffold for constructing complex molecular architectures. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates, while the iodine atom serves as a highly effective reactive handle for forming new carbon-carbon bonds through cross-coupling reactions.[1][2]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the physicochemical properties, reactivity, synthesis, and applications of this compound, grounded in authoritative sources and field-proven insights.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃ClFI | [3] |
| Molecular Weight | 256.44 g/mol | [3] |
| CAS Number | 6797-79-1 | [4] |
| Appearance | White or colorless to yellow/orange powder, lump, or clear liquid | [5] |
| Melting Point | 18 °C | [5] |
| Boiling Point | 217 °C (lit.) | [4] |
| Density | 1.98 g/mL at 25 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.606 (lit.) | [4] |
| SMILES | FC1=C(I)C=CC(Cl)=C1 | [3][4] |
| InChI Key | RSTFBOIFYXJIMR-UHFFFAOYSA-N | [3][4] |
Chemical Structure and Reactivity Profile
The specific substitution pattern of this compound is the primary determinant of its synthetic utility. Each halogen contributes uniquely to the molecule's reactivity.
Caption: Chemical structure of 4-Chloro-2-fluoro-1-iodobenzene.
-
Iodine (I): Positioned at C1, the carbon-iodine bond is the most labile among the halogens, making it the primary site for reactivity. It is an excellent leaving group in nucleophilic aromatic substitution and, most importantly, serves as the reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][6]
-
Fluorine (F): Located at C2, the fluorine atom is highly electronegative and imparts significant electronic effects. In medicinal chemistry, the strategic incorporation of fluorine is a well-established strategy to enhance a molecule's pharmacokinetic profile.[5] It can block sites of metabolic oxidation, thereby increasing metabolic stability and drug half-life.[7][8] Furthermore, fluorine can modulate the acidity/basicity of nearby functional groups and alter lipophilicity, which can improve bioavailability and target binding affinity.[9][10]
-
Chlorine (Cl): Situated at C4, the chlorine atom further modifies the electronic landscape of the aromatic ring and provides an additional potential site for chemical modification under more forcing conditions. Its presence also contributes to the overall lipophilicity of the molecule.
Synthetic Approach: A Representative Workflow
While various synthetic routes exist, a common strategy to prepare haloaromatic compounds involves diazotization of an aniline precursor followed by a Sandmeyer-type or Schiemann reaction. A plausible, high-level workflow starting from a commercially available aniline derivative is outlined below. The synthesis of the related compound, 4-chloro-2-fluoronitrobenzene, has been demonstrated using a similar multi-step approach beginning with 3-chloroaniline.[11][12]
Caption: Representative synthesis workflow for this compound.
Conceptual Protocol: Diazotization and Iodination
-
Diazotization: 4-Chloro-2-fluoroaniline is dissolved in an aqueous mineral acid (e.g., HCl). The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the corresponding diazonium salt intermediate. This step is critical and temperature control is paramount to prevent decomposition of the unstable diazonium salt.
-
Iodination (Sandmeyer-type Reaction): A solution of potassium iodide (KI) in water is prepared. The cold diazonium salt solution is then added slowly to the KI solution. Nitrogen gas (N₂) is evolved as the diazonium group is replaced by iodine.
-
Workup and Purification: The reaction mixture is allowed to warm to room temperature. The aqueous phase is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with sodium thiosulfate solution to remove any residual iodine, followed by brine, and then dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified, typically by vacuum distillation or column chromatography, to yield pure this compound.
Key Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
A primary application of this compound is its use as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals.[13] The reaction selectively occurs at the carbon-iodine bond.[14]
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), add this compound, the desired arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent like toluene, dioxane, or DMF, and an aqueous phase.
-
Reaction Execution: Heat the mixture with stirring to the target temperature (typically 80-110 °C) and monitor the reaction progress using TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography on silica gel to isolate the desired biaryl product.
Applications in Research and Development
-
Pharmaceutical Synthesis: This compound is a valuable building block for active pharmaceutical ingredients (APIs), particularly in the development of anti-cancer agents and antibiotics.[2] The fluorinated-chlorinated phenyl motif can be elaborated to construct complex therapeutic agents where the fluorine atom enhances metabolic stability and the chlorine atom provides steric or electronic influence for target binding.[1]
-
Agrochemical Development: In the agrochemical sector, it serves as a precursor for the synthesis of modern herbicides and pesticides.[2] The specific halogenation pattern can be crucial for the biological activity and selectivity of the final crop protection agent.[15]
-
Material Science: this compound is employed in the synthesis of advanced materials, including specialized polymers and coatings. Its incorporation can impart desirable properties such as enhanced durability, thermal stability, and chemical resistance.[2]
Safety and Handling Protocols
As a halogenated organic compound, this compound must be handled with appropriate precautions. The following information is synthesized from material safety data sheets.
GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [4] |
| Eye Irritation | H319 | Causes serious eye irritation | [4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [4] |
Safe Handling Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or dust. Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Skin and Body Protection: Wear a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate filter for organic vapors.[4]
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.
Conclusion
This compound is a highly functionalized and synthetically versatile building block. Its value is derived from the distinct and complementary reactivity imparted by its three halogen substituents. The iodine atom provides a reliable handle for sophisticated cross-coupling reactions, while the fluorine and chlorine atoms allow for the fine-tuning of steric and electronic properties, which is particularly crucial for modulating the pharmacokinetic profiles of drug candidates. For researchers in organic synthesis, medicinal chemistry, and materials science, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full potential in the creation of novel and high-value molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Chloro-2-fluoro-1-iodobenzene, 98% | Fisher Scientific [fishersci.ca]
- 4. 4-氯-2-氟碘苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google Patents [patents.google.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Yoneda Labs [yonedalabs.com]
- 15. nbinno.com [nbinno.com]
A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-fluoroiodobenzene
Abstract
4-Chloro-2-fluoroiodobenzene (CAS No. 6797-79-1) is a halogenated aromatic compound of significant interest as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its trifunctional nature allows for selective and sequential cross-coupling reactions, making a definitive structural confirmation paramount for its effective use. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound, leveraging foundational spectroscopic principles and data from analogous structures. We will dissect the anticipated Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a comprehensive characterization framework for researchers, scientists, and drug development professionals. The guide also includes validated experimental protocols for acquiring high-fidelity spectroscopic data for this class of compounds.
Molecular Structure and Isomeric Considerations
The precise arrangement of substituents on the benzene ring is the critical determinant of the compound's spectroscopic properties. The structure of this compound is defined by the IUPAC numbering system, which prioritizes the iodine atom due to its position in the periodic table.
Caption: Molecular Structure of this compound (CAS: 6797-79-1).
It is critical to distinguish this isomer from others, such as 1-chloro-2-fluoro-4-iodobenzene[1] or 5-chloro-2-fluoroiodobenzene,[2] as each will present a unique spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. The analysis of ¹H, ¹³C, and ¹⁹F spectra provides a complete picture of the molecule's covalent framework.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, each corresponding to one of the protons on the benzene ring. The chemical shifts (δ) are influenced by the electronic effects of the three halogen substituents. The predicted data is summarized below.
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~7.60 - 7.75 | Doublet of doublets (dd) | JH3-H5 ≈ 2.5 Hz (meta), JH3-F ≈ 4-5 Hz |
| H-5 | ~7.30 - 7.45 | Doublet of doublets (dd) | JH5-H6 ≈ 8.5 Hz (ortho), JH5-H3 ≈ 2.5 Hz (meta) |
| H-6 | ~7.05 - 7.20 | Triplet of doublets (td) or dd | JH6-H5 ≈ 8.5 Hz (ortho), JH6-F ≈ 8-9 Hz |
Rationale and Interpretation:
-
H-3: This proton is positioned between two electron-withdrawing groups (I and Cl), but its chemical shift is primarily influenced by the ortho-iodine and meta-chlorine. The key feature is its coupling to both the fluorine atom (meta-coupling, ⁴JHF) and H-5 (meta-coupling, ⁴JHH), resulting in a doublet of doublets.
-
H-5: This proton is ortho to the chlorine and meta to the iodine. It will exhibit a clear ortho coupling to H-6 and a smaller meta coupling to H-3.
-
H-6: This proton is ortho to the fluorine atom, leading to a significant ortho H-F coupling constant. It is also ortho to the iodine. The signal will appear as a doublet due to the large ortho coupling with H-5, which is further split by the ortho coupling to the fluorine atom. Depending on the relative magnitudes of the couplings, this may appear as a triplet-like signal if JH6-H5 ≈ JH6-F.
Caption: Key ¹H-¹H and ¹H-¹⁹F NMR coupling interactions.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display six signals for the six unique carbon atoms of the benzene ring. The chemical shifts are heavily influenced by the directly bonded halogens, and carbons will show coupling to the fluorine atom.
| Carbon | Predicted δ (ppm) | Predicted Multiplicity (JCF) |
| C-1 (C-I) | ~90 - 95 | Doublet (J ≈ 3-5 Hz) |
| C-2 (C-F) | ~160 - 165 | Doublet (J ≈ 245-255 Hz) |
| C-3 (C-H) | ~130 - 135 | Doublet (J ≈ 3-5 Hz) |
| C-4 (C-Cl) | ~125 - 130 | Doublet (J ≈ 15-20 Hz) |
| C-5 (C-H) | ~128 - 132 | Doublet (J ≈ 8-10 Hz) |
| C-6 (C-H) | ~115 - 120 | Doublet (J ≈ 20-25 Hz) |
Rationale and Interpretation:
-
C-2 (C-F): The carbon directly attached to fluorine will show the largest chemical shift (downfield) and a very large one-bond C-F coupling constant (JCF), which is the most diagnostic signal in the spectrum.[3]
-
C-1 (C-I): The carbon bearing the iodine atom is significantly shielded (shifted upfield) due to the "heavy atom effect." It will show a small three-bond coupling to fluorine (³JCF).
-
C-4 (C-Cl): The carbon attached to chlorine will have a chemical shift typical for chlorinated benzenes and will exhibit a two-bond coupling to fluorine (²JCF).
-
C-6 (C-H): This carbon is ortho to the fluorine and will show a large two-bond C-F coupling constant (²JCF).
-
Other Carbons: C-3 and C-5 will show smaller, long-range C-F couplings.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique that provides crucial information about the fluorine environment.[4] A single signal is expected for this compound.
-
Predicted Chemical Shift (δ): -105 to -115 ppm (relative to CFCl₃).
-
Predicted Multiplicity: A doublet of doublets (or a multiplet) arising from coupling to the ortho proton H-6 (³JHF ≈ 8-9 Hz) and the meta proton H-3 (⁴JHF ≈ 4-5 Hz). The application of ¹⁹F NMR is a powerful tool in the study of fluorinated compounds in various scientific fields.[5][6]
Infrared (IR) Spectroscopy Analysis
The IR spectrum provides information about the vibrational modes of the molecule, confirming the presence of the aromatic ring and carbon-halogen bonds.[7]
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 1570 - 1590 | Aromatic C=C Ring Stretch | Medium-Strong |
| 1450 - 1470 | Aromatic C=C Ring Stretch | Medium-Strong |
| 1200 - 1250 | C-F Stretch | Strong |
| 1050 - 1100 | C-Cl Stretch | Strong |
| 800 - 900 | C-H Out-of-plane Bending | Strong |
| ~500 - 600 | C-I Stretch | Medium-Weak |
Rationale and Interpretation:
The spectrum will be dominated by absorptions characteristic of a substituted benzene ring. The C-H stretching vibrations appear above 3000 cm⁻¹. The key diagnostic peaks are the strong C-F and C-Cl stretching bands. The C-I stretch appears at a very low frequency in the fingerprint region. The pattern of C-H out-of-plane bending bands between 800-900 cm⁻¹ is diagnostic of the 1,2,4-trisubstitution pattern on the benzene ring. The analysis of such spectra is often supported by computational chemistry to precisely assign vibrational modes.[8][9]
Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS) will confirm the molecular weight and provide structural information through fragmentation patterns.
| m/z | Assignment | Key Features |
| 256 / 258 | [M]⁺ (Molecular Ion) | Presence of a ~3:1 intensity ratio for the m/z 256 and 258 peaks, characteristic of a compound with one chlorine atom (³⁵Cl/³⁷Cl isotopes).[10] |
| 129 | [M - I]⁺ | Loss of the iodine radical, a very common and favorable fragmentation pathway. |
| 94 | [M - I - Cl]⁺ | Subsequent loss of a chlorine radical from the [M - I]⁺ fragment. |
Rationale and Interpretation:
The molecular formula of this compound is C₆H₃ClFI, with a calculated molecular weight of approximately 256.44 g/mol . The mass spectrum will show a distinct molecular ion peak [M]⁺ at m/z 256. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), an [M+2]⁺ peak will be observed at m/z 258 with roughly one-third the intensity of the [M]⁺ peak.[11] This isotopic pattern is definitive proof of the presence of one chlorine atom. The most prominent fragment ion will likely result from the cleavage of the weak C-I bond, yielding a fragment at m/z 129 ([C₆H₃ClF]⁺).
Experimental Protocols
Acquiring high-quality data is essential for accurate characterization. The following are generalized protocols for a sample like this compound.
Sample Preparation
-
NMR: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR (ATR): Place a small drop of the liquid sample (or a few crystals of the solid) directly onto the attenuated total reflectance (ATR) crystal. Ensure good contact by applying gentle pressure with the anvil.
-
MS (GC-MS): Prepare a dilute solution (~100 ppm) of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate). Inject 1 µL into the gas chromatograph (GC) coupled to the mass spectrometer.
Instrumentation and Data Acquisition
Caption: Workflow for the spectroscopic characterization of this compound.
-
NMR Spectroscopy:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H).
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Acquire a proton-decoupled ¹³C spectrum with a sufficient number of scans for good signal-to-noise (e.g., 1024 scans).
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Perform 2D correlation experiments (e.g., COSY, HSQC, HMBC) if further structural confirmation is needed.
-
-
IR Spectroscopy:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Average 16-32 scans for a high-quality spectrum.
-
Perform a background scan before running the sample.
-
-
Mass Spectrometry:
-
Use a GC with a standard capillary column (e.g., DB-5ms).
-
Set the MS to scan over a mass range of m/z 40-400.
-
Use a standard electron ionization (EI) energy of 70 eV.
-
Conclusion
The structural confirmation of this compound is reliably achieved through a combined spectroscopic approach. ¹H and ¹³C NMR spectroscopy, particularly the observation of characteristic H-F and C-F coupling constants, provides the definitive connectivity of the molecule. Mass spectrometry confirms the molecular weight and the presence of a single chlorine atom through its distinct isotopic signature. Finally, IR spectroscopy validates the presence of the aromatic system and key functional group vibrations. This guide provides the expected data and robust protocols necessary for any scientist working with this important chemical intermediate.
References
- 1. 1-Chloro-2-fluoro-4-iodobenzene | C6H3ClFI | CID 2736563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 1-Chloro-4-fluorobenzene(352-33-0) 13C NMR [m.chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Benzene, chloro- [webbook.nist.gov]
Introduction: The Strategic Importance of Polysubstituted Halobenzenes
An In-Depth Technical Guide to the Synthesis and Preparation of 4-Chloro-2-fluoroiodobenzene
This compound (CAS No: 6797-79-1) is a key polysubstituted aromatic compound whose value in modern organic synthesis is derived from the unique and orthogonal reactivity of its three distinct halogen substituents.[1] For researchers in pharmaceutical and agrochemical development, such building blocks are indispensable. The fluorine atom can enhance metabolic stability and binding affinity, the chlorine atom modifies electronic properties and provides a potential reaction site, and the iodine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1][2][3] This guide provides a detailed examination of the principal synthetic methodologies for preparing this compound, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for laboratory synthesis.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of the target compound is critical for its synthesis, purification, and handling.
| Property | Value | Source(s) |
| CAS Number | 6797-79-1 | [4][5] |
| Molecular Formula | C₆H₃ClFI | [4][5] |
| Molecular Weight | 256.44 g/mol | [4][5] |
| Appearance | Clear colorless to pale red/brown liquid | [6] |
| Boiling Point | 217 °C (lit.) | [4] |
| Density | 1.98 g/mL at 25 °C (lit.) | [4][5] |
| Refractive Index | n20/D 1.606 (lit.) | [4][5] |
Primary Synthetic Route: Diazotization-Iodination of 4-Chloro-2-fluoroaniline
The most established and widely utilized method for synthesizing this compound begins with the readily available precursor, 4-Chloro-2-fluoroaniline.[4][7] This multi-step process leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities via a diazonium salt intermediate.[8][9]
Conceptual Workflow
The synthesis follows a two-stage sequence:
-
Diazotization: The primary aromatic amine (4-Chloro-2-fluoroaniline) is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.
-
Iodination: The resulting diazonium salt is then treated with an iodide source, typically potassium iodide, to displace the diazonium group and install the iodine atom onto the aromatic ring.
Caption: Workflow for the synthesis of this compound via diazotization.
Mechanism and Scientific Rationale
Diazotization: The reaction is initiated by the protonation of sodium nitrite by the strong acid (e.g., HCl) to form nitrous acid (HNO₂). Further protonation of nitrous acid leads to the formation of the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the primary amine on 4-Chloro-2-fluoroaniline attacks the nitrosonium ion, forming an N-nitrosamine intermediate. Following a series of proton transfers and dehydration, the stable diazonium salt is formed.
-
Causality of Low Temperature: This reaction must be performed at low temperatures (0–5 °C).[10][11] Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose prematurely, often explosively if isolated in a dry state, or react with water to form unwanted phenol byproducts.[12] The cold conditions ensure the salt remains in solution and is stable enough for the subsequent substitution step.
Iodination: The substitution of the diazonium group with iodide is mechanistically distinct from the copper-catalyzed Sandmeyer reactions for chlorides and bromides.[13] The iodide ion (I⁻) is a sufficiently strong nucleophile to directly attack the diazonium salt, leading to the displacement of nitrogen gas (N₂)—an excellent leaving group due to its thermodynamic stability—and the formation of the C-I bond.[11] This process does not typically require a metal catalyst.
Detailed Experimental Protocol
This protocol is a synthesized representation of standard laboratory procedures and should be performed by qualified personnel with appropriate safety measures in place.
Materials and Reagents:
-
4-Chloro-2-fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
-
Ice
Procedure:
-
Preparation of the Amine Salt: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-Chloro-2-fluoroaniline (1.0 eq) in a mixture of water and concentrated HCl. Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring until a fine slurry of the hydrochloride salt is formed.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this NaNO₂ solution dropwise to the cold aniline salt slurry, ensuring the internal temperature is maintained between 0 and 5 °C.[12] The addition should be slow to control the exothermic reaction. After the addition is complete, continue stirring for 20-30 minutes at 0-5 °C. Verify the presence of slight excess nitrous acid using starch-iodide paper (a blue-black color indicates a positive test).
-
Iodination: In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water. Slowly add the cold diazonium salt solution to the KI solution with stirring. A dark precipitate may form, and nitrogen gas will evolve.
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for approximately 1 hour to ensure complete decomposition of the diazonium salt.
-
Extraction: Cool the mixture to room temperature and extract the product with diethyl ether (3x volume).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid), 10% sodium thiosulfate solution (to remove any residual iodine), and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is typically purified by vacuum distillation to yield pure this compound.[14]
Alternative Synthetic Approaches
While the Sandmeyer route is dominant, other strategies can be considered, particularly if different starting materials are more readily available.
Direct Electrophilic Iodination
Direct iodination of a disubstituted benzene, such as 1-chloro-3-fluorobenzene, presents an alternative. However, this approach faces significant challenges.
-
Scientific Rationale: Iodine itself is a weak electrophile and does not readily react with moderately deactivated aromatic rings.[15] The reaction requires an activating or oxidizing agent (e.g., nitric acid, hydrogen peroxide, or a silver salt) to generate a more potent electrophilic species, such as the iodonium ion (I⁺).[16][17]
-
Challenge of Regioselectivity: The primary obstacle is controlling the position of iodination. The fluorine and chlorine atoms are ortho-, para-directing, but also deactivating. Predicting the major regioisomer in a polysubstituted system can be complex, often leading to a mixture of products that are difficult to separate. Iodination of 3,5-dichloro substituted phenols and anilines has shown preferential regioselectivity, but this is highly substrate-dependent.[17]
References
- 1. nbinno.com [nbinno.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound 98 6797-79-1 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. 4-Chloro-2-fluoro-1-iodobenzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Khan Academy [khanacademy.org]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. prepchem.com [prepchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 17. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-2-fluoroiodobenzene safety data sheet and handling
An In-depth Technical Guide to 4-Chloro-2-fluoroiodobenzene: Safety, Handling, and Scientific Context
For the modern researcher, scientist, and drug development professional, a comprehensive understanding of chemical reagents is paramount to ensuring both laboratory safety and experimental success. This guide provides a detailed examination of this compound (CAS No: 116272-42-5), a versatile halogenated aromatic compound.[1][2][3] Moving beyond a standard safety data sheet, this document contextualizes safety protocols with scientific rationale, offering field-proven insights for its effective and safe utilization in advanced chemical synthesis.
Compound Profile and Significance
This compound, also known as 5-Chloro-2-fluoroiodobenzene, is a polysubstituted benzene derivative with the molecular formula C₆H₃ClFI and a molecular weight of 256.44 g/mol .[1][2] Its significance in the pharmaceutical and organic chemistry sectors stems from the unique reactivity imparted by the strategic placement of its halogen atoms. The fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the iodine atom serves as a reactive site for various cross-coupling reactions, a cornerstone of modern medicinal chemistry.[4] This makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) such as anti-cancer and antiviral drugs.[4][5]
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are acute oral toxicity and serious eye irritation.[1] Some safety data sheets also indicate that it causes skin irritation and may cause respiratory irritation.[6][7]
GHS Pictogram:
Signal Word: Danger [1]
Hazard Statements:
-
H301: Toxic if swallowed.[1]
Precautionary Statements: A comprehensive list of precautionary statements is crucial for safe handling. Key statements include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]
-
P280: Wear protective gloves/ eye protection/ face protection.[6][7]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6][7]
It is important to note that the toxicological properties of this compound have not been thoroughly investigated, which necessitates a cautious approach to handling.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 116272-42-5 | [1] |
| Molecular Formula | C₆H₃ClFI | [1][2] |
| Molecular Weight | 256.44 g/mol | [1][2] |
| Appearance | Clear colorless to light yellow liquid | [7] |
| Boiling Point | 217 °C (lit.) | |
| Density | 1.98 g/mL at 25 °C (lit.) | [7] |
| Refractive Index | n20/D 1.606 (lit.) | [7] |
| Flash Point | >230 °F (>110 °C) - closed cup | [7] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize risk. The following provides a detailed workflow for the safe management of this compound in a laboratory setting.
Engineering Controls
The primary line of defense is to handle this compound in a well-ventilated area.[7] A chemical fume hood is mandatory to control exposure to vapors.[9] An eyewash station and safety shower must be readily accessible in the immediate work area.[10]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical. The following are minimum requirements:
-
Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are required.[1] A face shield should be worn if there is a risk of splashing.
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves that have been inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves after use in accordance with laboratory and local regulations.[1]
-
Protective Clothing: Impervious clothing, such as a lab coat, is necessary to prevent skin contact.[1] For larger quantities or in situations with a higher risk of exposure, chemical-resistant coveralls may be appropriate.[11]
-
-
Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[1] For higher-level protection, a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridge is recommended.[1] All respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]
Handling Procedures
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling and before breaks.[1]
-
Take precautionary measures against static discharge.[9]
Storage Conditions
-
This compound is light-sensitive; therefore, it should be stored protected from light.[2][6]
-
Some sources recommend storing under an inert gas as the compound may be hygroscopic.[1]
Emergency Procedures
In the event of an accidental exposure or release, the following procedures should be followed immediately.
First-Aid Measures
-
General Advice: Consult a physician and show them the safety data sheet.[1]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[1]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]
-
Environmental Precautions: Do not let the product enter drains.[1]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[9]
Disposal Considerations
Dispose of this chemical and its container through a licensed professional waste disposal service.[1] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Safe Handling Workflow
Caption: A workflow for the safe handling of this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. osha.oregon.gov [osha.oregon.gov]
The Dichotomous Reactivity of Aryl-Halogen Bonds: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of carbon-halogen (C-X) bonds in substituted halobenzenes is paramount. This guide provides an in-depth exploration of the factors governing the reactivity of C-I, C-Cl, and C-F bonds, moving beyond simplistic trends to elucidate the underlying principles that dictate their behavior in key synthetic transformations. We will dissect the dichotomy of their reactivity in nucleophilic aromatic substitution (SNAr) versus palladium-catalyzed cross-coupling reactions, offering field-proven insights into experimental design and application in medicinal chemistry.
Foundational Principles: Unpacking the C-X Bond in Aryl Halides
The reactivity of a halobenzene is fundamentally dictated by the nature of the carbon-halogen bond. Three key parameters provide a framework for understanding these differences: bond length, bond dissociation energy (BDE), and the electronegativity of the halogen.
-
Electronegativity: The electronegativity of the halogens decreases down the group: F (3.98) > Cl (3.16) > Br (2.96) > I (2.66) on the Pauling scale. This trend has profound implications for the polarity of the C-X bond, with the C-F bond being the most polarized.
-
Bond Length and Bond Dissociation Energy (BDE): In halobenzenes, the carbon of the C-X bond is sp² hybridized, which, due to its greater s-character, forms shorter and stronger bonds compared to the sp³ carbon in haloalkanes.[1][2][3] Resonance between the halogen's lone pairs and the aromatic π-system further imparts partial double-bond character, strengthening the C-X bond.[4] As the size of the halogen atom increases down the group, the C-X bond length increases, and consequently, the bond dissociation energy decreases.[5][6][7] The C-F bond is the shortest and strongest, while the C-I bond is the longest and weakest.[8][9]
| Bond | Bond Length (Å) | Bond Dissociation Energy (kcal/mol) | Halogen Electronegativity (Pauling Scale) |
| C-F | ~1.35 | ~123 | 3.98 |
| C-Cl | ~1.74 | ~97.6[8] | 3.16 |
| C-Br | ~1.90 | ~82.6[8] | 2.96 |
| C-I | ~2.10 | ~65 | 2.66 |
| Table 1: Comparative properties of C-X bonds in halobenzenes. Data compiled from various sources. |
The Counterintuitive Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of arene functionalization, particularly for electron-deficient systems. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][10][11]
Mechanism and the Role of the Halogen
The rate-determining step in most SNAr reactions is the initial nucleophilic attack on the carbon bearing the halogen.[12][13] This attack temporarily disrupts the aromaticity of the ring to form the Meisenheimer complex. The subsequent elimination of the halide ion is a faster step that restores aromaticity.[13]
Caption: Generalized workflow for the SNAr addition-elimination mechanism.
Crucially, the reactivity order of halobenzenes in SNAr reactions is often the inverse of what would be predicted based on bond strength: F > Cl ≈ Br > I .[10][12][13][14]
The rationale for this trend lies in the rate-determining step. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the attached carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack.[12] This electrostatic attraction lowers the activation energy of the first step, accelerating the overall reaction rate. While the C-F bond is the strongest, its cleavage occurs in the fast, non-rate-determining second step.[4]
Experimental Protocol: A Comparative SNAr Reaction
To empirically determine the relative reactivity of different halobenzenes, a competitive reaction can be designed. Here, we outline a general protocol for the reaction of 2,4-dinitrohalobenzenes with a nucleophile like piperidine. The presence of two nitro groups ortho and para to the halogen activates the ring towards nucleophilic attack.[15][16][17]
Objective: To compare the reaction rates of 1-fluoro-2,4-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, and 1-bromo-2,4-dinitrobenzene with piperidine.
Materials:
-
1-fluoro-2,4-dinitrobenzene
-
1-chloro-2,4-dinitrobenzene
-
1-bromo-2,4-dinitrobenzene
-
Piperidine
-
Methanol (solvent)
-
Reaction vials, stirring equipment, and a temperature-controlled bath
-
HPLC or GC-MS for analysis
Procedure:
-
Prepare equimolar solutions of each 2,4-dinitrohalobenzene in methanol.
-
In separate reaction vials, add a solution of the halobenzene and an excess of piperidine (e.g., 2-3 equivalents).
-
Initiate the reactions simultaneously by placing the vials in a constant temperature bath (e.g., 25 °C).
-
At regular time intervals (e.g., every 5 minutes), withdraw an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot (e.g., by dilution with a suitable solvent and acidification).
-
Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the product (N-(2,4-dinitrophenyl)piperidine) and the remaining starting material.
-
Plot the concentration of the product versus time for each reaction to determine the initial reaction rates.
Expected Outcome: The reaction with 1-fluoro-2,4-dinitrobenzene will proceed at the fastest rate, followed by the chloro and bromo analogues, demonstrating the F > Cl ≈ Br reactivity trend in SNAr.[15][16]
The Preeminence of Bond Strength: Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds.[18] In stark contrast to SNAr, the reactivity of halobenzenes in these transformations is primarily governed by the C-X bond dissociation energy.
Mechanism and the Halogen's Role
The catalytic cycle of a typical cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[18][19]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The initial and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst.[18][20] This step involves the cleavage of the C-X bond and the formation of an organopalladium(II) complex. Consequently, the reactivity of the halobenzene directly correlates with the weakness of the C-X bond.
The established reactivity order for halobenzenes in palladium-catalyzed cross-coupling is: I > Br > Cl >> F .[18][19]
Aryl iodides, with the lowest C-I bond dissociation energy, undergo oxidative addition most readily. Aryl bromides are also highly reactive and commonly used. Aryl chlorides are more challenging substrates due to the stronger C-Cl bond and often require more specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), to facilitate the oxidative addition step.[19][21][22] Aryl fluorides are generally unreactive under standard cross-coupling conditions due to the exceptionally strong C-F bond.
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
This protocol outlines a method to compare the reactivity of different aryl halides in a Suzuki-Miyaura coupling reaction.
Objective: To compare the conversion rates of an aryl iodide, aryl bromide, and aryl chloride in a Suzuki-Miyaura reaction with phenylboronic acid.
Materials:
-
Iodobenzene, bromobenzene, and chlorobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more activating ligand like SPhos for the chloride
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (solvent system)
-
Reaction tubes, inert atmosphere setup (e.g., Schlenk line or glovebox)
-
GC-MS or LC-MS for analysis
Procedure:
-
In separate, oven-dried reaction tubes under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and the phosphine ligand in degassed 1,4-dioxane. For iodobenzene and bromobenzene, a Pd(OAc)₂/PPh₃ system is often sufficient. For chlorobenzene, a more active catalyst system, such as one with SPhos, may be necessary.[23]
-
Add the degassed solvent mixture (e.g., dioxane/water 4:1) to each reaction tube, followed by the catalyst solution.
-
Heat the reaction mixtures to a consistent temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of each reaction over time by taking aliquots and analyzing them by GC-MS or LC-MS to determine the yield of biphenyl.
-
Compare the reaction profiles to establish the relative reactivity of the aryl halides.
Expected Outcome: The reaction with iodobenzene will proceed the fastest, reaching completion in the shortest time. Bromobenzene will react more slowly than iodobenzene but significantly faster than chlorobenzene. The reaction with chlorobenzene may require a more specialized catalyst and longer reaction times to achieve a comparable yield, illustrating the I > Br > Cl reactivity trend.[18]
Implications in Drug Discovery and Development
The differential reactivity of halobenzenes is not merely an academic curiosity; it has profound practical implications in the synthesis of pharmaceuticals.
-
Strategic Use in Multi-step Synthesis: The predictable reactivity hierarchy in cross-coupling reactions allows for selective, sequential functionalization of polyhalogenated arenes.[23] For instance, an aryl iodide can be selectively coupled in the presence of an aryl bromide or chloride, which can then be reacted in a subsequent step under more forcing conditions or with a more active catalyst. This strategy is invaluable for building molecular complexity in a controlled manner.
-
Halogen Bonding and Molecular Recognition: Beyond their role as synthetic handles, halogens, particularly chlorine, bromine, and iodine, can participate in "halogen bonding," a non-covalent interaction with Lewis bases.[1][15][16][24] This interaction, where the halogen acts as a Lewis acid, is increasingly recognized as a tool for enhancing drug-target binding affinity and selectivity.[15][16] The ability to strategically place different halogens on a drug scaffold allows for the fine-tuning of these interactions.
-
Metabolic Stability and Pharmacokinetics: The introduction of halogens, especially fluorine, can significantly alter the metabolic profile of a drug candidate. The strong C-F bond is resistant to metabolic cleavage, which can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[25]
Conclusion
The reactivity of the C-I, C-Cl, and C-F bonds in substituted halobenzenes is a tale of two competing factors: bond polarity and bond strength. In nucleophilic aromatic substitution, the high electronegativity of fluorine dominates, leading to a reactivity order of F > Cl ≈ Br > I. Conversely, in palladium-catalyzed cross-coupling reactions, the bond dissociation energy is the determining factor, resulting in a reactivity trend of I > Br > Cl >> F. A thorough understanding of these dichotomous principles is essential for the rational design of synthetic routes and the optimization of molecular properties in the pursuit of novel therapeutics. By leveraging these fundamental concepts, researchers can make informed decisions in the laboratory, leading to more efficient and innovative chemical synthesis.
References
- 1. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. genchem1.chem.okstate.edu [genchem1.chem.okstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. api.pageplace.de [api.pageplace.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Yoneda Labs [yonedalabs.com]
- 20. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 23. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Halogen atoms in the modern medicinal chemistry: hints for the drug design. | Semantic Scholar [semanticscholar.org]
- 25. mdpi.com [mdpi.com]
electrophilic aromatic substitution of 4-Chloro-2-fluoroiodobenzene
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Chloro-2-fluoroiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2] Its unique substitution pattern, featuring three distinct halogens, offers a platform for selective chemical modifications. This guide provides a detailed analysis of the principles governing electrophilic aromatic substitution (EAS) on this substrate. We will dissect the competing directing effects of the fluorine, chlorine, and iodine substituents to predict regioselectivity, and provide detailed, rationalized protocols for key EAS reactions including nitration, halogenation, and Friedel-Crafts acylation. The insights herein are intended to empower researchers to strategically and efficiently utilize this versatile intermediate in their synthetic endeavors.
The Fundamentals of Electrophilic Aromatic Substitution on a Polyhalogenated Arene
Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry, involving the attack of an electrophile on an electron-rich benzene ring, leading to the substitution of a hydrogen atom.[3][4] The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore the ring's aromaticity.[5]
The presence of substituents on the benzene ring profoundly influences both the rate of reaction and the position of electrophilic attack. For this compound, the three halogen atoms dictate the reactivity and regioselectivity of any subsequent EAS reaction.
Deconstructing Regioselectivity: The Directing Effects of F, Cl, and I
Halogens present a unique case in EAS. They are deactivating groups, meaning they make the aromatic ring less reactive than benzene itself, yet they direct incoming electrophiles to the ortho and para positions.[6][7][8] This duality arises from the interplay of two opposing electronic effects:
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond network. This effect reduces the ring's nucleophilicity, thus deactivating it towards electrophilic attack.[8][9] The strength of this effect is F > Cl > Br > I.
-
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic pi system. This donation preferentially stabilizes the carbocation intermediates formed during ortho and para attack by creating an additional resonance structure (a halonium ion).[9][10] This resonance stabilization is the reason halogens are ortho, para-directors. The effectiveness of this donation is generally I > Br > Cl > F.
Competing Influences in this compound
On the this compound ring, we must consider the combined influence of all three halogens to predict the most likely sites of substitution. The available positions are C3, C5, and C6.
-
Iodine (C1): Directs ortho to C6 and para to C4 (blocked by Cl). Iodine has the weakest inductive deactivation and is the most polarizable, making its resonance donation significant in stabilizing an adjacent positive charge.
-
Fluorine (C2): Directs ortho to C3 and para to C6. Fluorine is the most strongly deactivating halogen due to its intense inductive effect.
-
Chlorine (C4): Directs ortho to C3 and C5. Its electronic effects are intermediate between F and I.
Consolidated Analysis:
-
Position 3: Is ortho to both Fluorine and Chlorine. It benefits from the directing influence of two groups but is also sterically hindered.
-
Position 5: Is ortho to Chlorine and meta to both Fluorine and Iodine.
-
Position 6: Is para to Fluorine and ortho to Iodine. This position benefits from the strong directing effect of two separate halogens and is sterically the most accessible.
Prediction: The convergence of the para-directing effect from fluorine and the ortho-directing effect from the highly polarizable iodine makes Position 6 the most probable site for electrophilic attack. Position 3 is a likely secondary site, with Position 5 being the least favored.
Caption: Predicted regioselectivity of EAS on this compound.
Key EAS Reactions and Experimental Protocols
The following sections detail common EAS reactions applied to this compound. The protocols are based on established methods for halogenated benzenes, with rationale provided for specific reagent and condition choices.
Nitration
Nitration introduces a nitro (-NO₂) group onto the aromatic ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[11][12] The resulting nitroarenes are valuable intermediates, for example, in the synthesis of anilines via reduction.[13]
Predicted Product: 4-Chloro-2-fluoro-1-iodo-6-nitrobenzene.
Experimental Protocol: Synthesis of 4-Chloro-2-fluoro-1-iodo-6-nitrobenzene
-
Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 50 mL of concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-salt bath.
-
Nitronium Ion Generation: Slowly add 10 mL of fuming nitric acid (HNO₃) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: Dissolve 10.0 g of this compound in 20 mL of concentrated sulfuric acid. Add this solution dropwise to the nitrating mixture over 30 minutes, maintaining the reaction temperature between 0-5 °C.
-
Rationale: Maintaining a low temperature is crucial to control the exothermic reaction and prevent the formation of undesired byproducts. Sulfuric acid serves as both a solvent and a catalyst to generate the NO₂⁺ electrophile.[11]
-
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The crude product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to yield the purified 4-chloro-2-fluoro-1-iodo-6-nitrobenzene.
Caption: Workflow for the nitration of this compound.
Halogenation
Aromatic halogenation introduces a halogen atom (Cl, Br) onto the ring. This reaction requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule (e.g., Br-Br), making it a more potent electrophile.[14][15]
Predicted Product (Bromination): 4-Chloro-6-bromo-2-fluoro-1-iodobenzene.
Experimental Protocol: Synthesis of 4-Chloro-6-bromo-2-fluoro-1-iodobenzene
-
Setup: To a dry, three-necked flask fitted with a reflux condenser, dropping funnel, and nitrogen inlet, add 10.0 g of this compound and 50 mL of dichloromethane (DCM).
-
Catalyst Addition: Add 0.5 g of anhydrous iron(III) bromide (FeBr₃) to the solution.
-
Bromine Addition: From the dropping funnel, add a solution of 6.5 g (2.1 mL) of bromine (Br₂) in 10 mL of DCM dropwise over 20 minutes. The reaction is exothermic, and HBr gas will be evolved.
-
Reaction: After the addition, stir the mixture at room temperature for 3 hours or until the red color of bromine has faded.
-
Work-up: Quench the reaction by slowly adding 50 mL of 10% aqueous sodium bisulfite solution to destroy any excess bromine. Separate the organic layer.
-
Purification: Wash the organic layer with water, followed by brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane eluent).
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group (-COR) to an aromatic ring using an acyl chloride or anhydride and a strong Lewis acid catalyst like AlCl₃.[16][17] The resulting ketone is a versatile intermediate. A key advantage of acylation is that the product is more deactivated than the starting material, preventing over-acylation.[17]
Predicted Product (Acetylation): 1-(4-Chloro-2-fluoro-6-iodophenyl)ethan-1-one.
Experimental Protocol: Synthesis of 1-(4-Chloro-2-fluoro-6-iodophenyl)ethan-1-one
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend 15.0 g of anhydrous aluminum chloride (AlCl₃) in 100 mL of dry carbon disulfide (CS₂).
-
Rationale: A stoichiometric amount of AlCl₃ is required because it complexes with the product ketone.[16] Anhydrous conditions are paramount. CS₂ is a traditional, inert solvent for this reaction.
-
-
Reagent Addition: Cool the suspension to 0 °C. Add 8.0 g of acetyl chloride (CH₃COCl) dropwise, followed by a solution of 10.0 g of this compound in 25 mL of CS₂.
-
Reaction: Allow the mixture to warm to room temperature and then heat to a gentle reflux for 4 hours. HCl gas will be evolved.
-
Work-up: Cool the reaction mixture and carefully pour it onto a mixture of 200 g of crushed ice and 50 mL of concentrated HCl. This step hydrolyzes the aluminum complex to liberate the ketone product.[17][18]
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄. After solvent removal, purify the product by vacuum distillation or column chromatography.
Summary of Predicted Regioselectivity
The following table summarizes the anticipated major products for the electrophilic aromatic substitution of this compound, based on the directing group analysis.
| Reaction Type | Electrophile | Reagents | Predicted Major Product Name |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 4-Chloro-2-fluoro-1-iodo-6-nitrobenzene |
| Bromination | Br⁺ (activated) | Br₂, FeBr₃ | 4-Chloro-6-bromo-2-fluoro-1-iodobenzene |
| Acylation | CH₃CO⁺ | CH₃COCl, AlCl₃ | 1-(4-Chloro-2-fluoro-6-iodophenyl)ethan-1-one |
Conclusion and Synthetic Outlook
The electrophilic aromatic substitution of this compound is governed by a complex interplay of the inductive and resonance effects of its three halogen substituents. A thorough analysis predicts that electrophilic attack will occur preferentially at the C6 position, which is para to the fluorine and ortho to the iodine. This regioselectivity provides a reliable pathway for introducing a fourth substituent onto this versatile chemical scaffold. The products of these EAS reactions are themselves valuable intermediates. The newly installed functional group can be further manipulated, while the carbon-iodine bond remains a prime site for subsequent transformations, such as metal-catalyzed cross-coupling reactions, making this compound and its derivatives powerful tools in the synthesis of novel pharmaceuticals and advanced materials.[19][20]
References
- 1. 2-CHLORO-4-FLUOROIODOBENZENE | 101335-11-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. youtube.com [youtube.com]
- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 9. Video: ortho–para-Directing Deactivators: Halogens [jove.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. 4.7 Friedel–Crafts Reactions – Organic Chemistry II [kpu.pressbooks.pub]
- 18. m.youtube.com [m.youtube.com]
- 19. 4-Chloro-3-fluoroiodobenzene | 202982-67-0 | Benchchem [benchchem.com]
- 20. nbinno.com [nbinno.com]
A Technical Guide to Nucleophilic Aromatic Substitution on 4-Chloro-2-fluoroiodobenzene: Regioselectivity, Mechanism, and Synthetic Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyhalogenated aromatic compounds are cornerstone building blocks in modern medicinal chemistry and materials science. Their value lies in the differential reactivity of the carbon-halogen bonds, which allows for selective, sequential functionalization. This guide provides an in-depth technical analysis of nucleophilic aromatic substitution (SNAr) on 4-chloro-2-fluoroiodobenzene, a versatile and synthetically important substrate. We will dissect the electronic and steric factors that govern the regioselectivity of this reaction, provide a field-proven experimental protocol, and explore the underlying mechanism. The primary focus is to elucidate why one halogen is preferentially substituted over the others, an understanding critical for the strategic design of complex molecular architectures in drug development and other advanced applications.
The Principles of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction class in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike the more common electrophilic aromatic substitution, SNAr proceeds on electron-deficient aromatic systems. The reaction is not a concerted SN2 displacement, which is sterically hindered, nor is it an SN1 reaction, due to the high instability of the resulting aryl cation.[2][3]
The reaction typically follows a two-step addition-elimination mechanism .[4] The viability and rate of an SNAr reaction are governed by three primary factors:
-
The presence of strong electron-withdrawing groups (EWGs) , such as nitro or cyano groups, positioned ortho or para to the leaving group. These groups are necessary to activate the ring for nucleophilic attack by making it more electrophilic.[5][6]
-
A suitable leaving group. In the context of SNAr, the leaving group ability of halogens follows the order F > Cl ≈ Br > I.[1] This is the inverse of the trend seen in aliphatic SN2 reactions and is a critical concept.[2]
-
A potent nucleophile. A variety of strong nucleophiles, including alkoxides, amines, and thiolates, can be employed.[5]
The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4][7] The ability of the EWGs to delocalize this negative charge is paramount to the reaction's success.[3]
Substrate Analysis: The Case of this compound
The substrate, this compound, presents a compelling case for studying regioselectivity in SNAr reactions. It lacks a classical, strongly activating group like a nitro group. Instead, the halogens themselves must serve as both potential leaving groups and ring activators.
Electronic Properties of Halogen Substituents
Halogens exhibit a dual electronic nature: they are electronegative and thus inductively electron-withdrawing, while their lone pairs are capable of electron donation through resonance. In the context of SNAr, their strong inductive effect (-I) is the dominant factor that activates the ring toward nucleophilic attack. The high electronegativity of fluorine makes it a particularly effective activator and, crucially, the best leaving group among the halogens for SNAr.[8]
Predicting Regioselectivity: A Hierarchy of Reactivity
To predict the reaction's outcome, we must analyze the activation of each potential substitution site and the intrinsic leaving group ability of each halogen.
-
Site C-2 (Fluorine): The C-F bond is positioned ortho to the iodine atom. The attack of a nucleophile at this position will generate a Meisenheimer complex whose negative charge is stabilized by the inductively withdrawing iodine atom. Critically, fluorine is the best halogen leaving group in SNAr reactions because its high electronegativity strongly stabilizes the transition state leading to the Meisenheimer complex.[1][9]
-
Site C-4 (Chlorine): The C-Cl bond is para to the iodine atom. This position is also activated, as a para-substituent can effectively stabilize the intermediate. However, chlorine is a less effective leaving group than fluorine.[9]
-
Site C-1 (Iodine): The C-I bond is activated by both an ortho-fluorine and a para-chlorine. While this position is electronically the most activated for nucleophilic attack, iodine is the poorest leaving group among the halogens in SNAr reactions.[1] The C-I bond is weaker and more polarizable, but the departure of the leaving group is not the rate-determining step.[3]
Experimental Protocol: Synthesis of 4-Chloro-2-iodo-1-(morpholin-4-yl)benzene
This protocol provides a reproducible method for the selective nucleophilic aromatic substitution of the fluorine atom in this compound using morpholine as a model nitrogen nucleophile.
Rationale for Experimental Design
-
Nucleophile: Morpholine is a common secondary amine nucleophile with moderate reactivity, allowing for a controlled reaction.
-
Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that effectively solvates the cation of the base and accelerates SNAr reactions.[10]
-
Base: Potassium carbonate is used as a mild base to neutralize the H-F formed in situ, driving the reaction to completion.
-
Temperature: An elevated temperature (120 °C) is employed to overcome the activation energy barrier, as the ring is only moderately activated by other halogens.
Step-by-Step Methodology
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 3.64 mmol, 1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.01 g, 7.28 mmol, 2.0 eq) and 15 mL of anhydrous DMSO.
-
Nucleophile Introduction: Add morpholine (0.38 mL, 4.37 mmol, 1.2 eq) to the suspension.
-
Reaction Execution: Heat the reaction mixture to 120 °C and maintain stirring for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product, 4-chloro-2-iodo-1-(morpholin-4-yl)benzene.
Experimental Workflow Diagram
Caption: Experimental workflow for the SNAr reaction.
A Deeper Look at the Mechanism
The selectivity observed in the reaction of this compound is a direct consequence of the stability of the intermediate formed during the two-step addition-elimination pathway.
The Meisenheimer Complex: The Heart of the Reaction
When the nucleophile attacks the aromatic ring, the aromaticity is temporarily broken, and a tetrahedral (sp³-hybridized) carbon is formed at the site of attack. This creates a resonance-stabilized carbanion, the Meisenheimer complex. The stability of this complex dictates the reaction's feasibility and rate. Electron-withdrawing groups positioned ortho or para to the site of attack are crucial as they delocalize the negative charge through resonance, significantly stabilizing the intermediate.[4][6]
Visualizing Regioselectivity
The diagram below illustrates the attack of a nucleophile (Nu⁻) at the C-2 position (substitution of fluorine). The adjacent iodine atom provides inductive stabilization for the negative charge on the ring. While not as powerful as the resonance stabilization afforded by a nitro group, this effect is sufficient to facilitate the reaction, especially given that fluorine is an excellent leaving group. An attack at the C-4 position would be similarly stabilized by the para-iodine, but the leaving group (Cl) is less ideal. An attack at the C-1 position is disfavored due to the poor leaving group ability of iodine, despite superior electronic activation.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. byjus.com [byjus.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Sourcing and Qualifying 4-Chloro-2-fluoroiodobenzene for Drug Discovery
An In-Depth Technical Guide for Scientists and Development Professionals
Introduction: The Strategic Importance of 4-Chloro-2-fluoroiodobenzene in Synthesis
This compound is a trifunctional aromatic compound that serves as a highly versatile building block in modern medicinal chemistry and drug discovery.[1][2] Its unique substitution pattern—featuring chloro, fluoro, and iodo groups—offers chemists a powerful tool for constructing complex molecular architectures. The differential reactivity of the three halogen atoms allows for selective and sequential chemical transformations, such as cross-coupling reactions, making it an invaluable starting material for the synthesis of novel pharmaceutical agents, particularly in the realm of kinase inhibitors and other targeted therapies.[1][3] This guide provides an in-depth overview of commercial suppliers, critical quality control measures, safe handling protocols, and key applications to empower researchers in making informed sourcing decisions.
PART 1: Locating and Evaluating Commercial Suppliers
Selecting a reliable supplier is a critical first step that can significantly impact the timeline and success of a research project. The primary considerations for a researcher are purity, batch-to-batch consistency, availability, and the quality of documentation provided.
Key Commercial Suppliers
A number of reputable chemical suppliers offer this compound, typically with a purity of 98% or higher. Below is a comparative table of prominent vendors.
| Supplier | Typical Purity | CAS Number | Available Quantities | Notes / Special Features |
| Sigma-Aldrich (Merck) | ≥98%[4] | 6797-79-1[4] | Gram to bulk scale | Extensive online documentation, including multiple example Certificates of Analysis (CoA) and peer-reviewed paper links.[4] |
| Thermo Fisher Scientific (Alfa Aesar) | ≥97.5% (GC)[5] | 6797-79-1[6] | 5g, 25g, etc.[6] | Provides detailed specification sheets and allows for online certificate requests.[5][6] |
| Chem-Impex International | ≥98% (GC)[1] | 6797-79-1[1] | Gram to Kilogram | Offers a range of physical and chemical properties on their product pages.[1] |
| BLD Pharm | Purity specified by batch | 6797-79-1[7] | Various | Provides access to analytical data like NMR, HPLC, and LC-MS for specific batches upon request.[7] |
| HANGZHOU TIANYE CHEMICALS CO., LTD | Varies | 6797-79-1[8] | Bulk quantities | A trader based in China, often catering to larger scale and industrial orders.[8] |
The Supplier Selection & Verification Workflow
The process of selecting and qualifying a supplier for a critical reagent like this compound should be systematic. The following workflow diagram illustrates a robust procedure for researchers.
Caption: A logical workflow for selecting and validating a chemical supplier.
PART 2: Quality Control and In-House Verification
While suppliers provide a Certificate of Analysis (CoA), it is best practice in drug development to perform in-house analytical verification to ensure the material's identity, purity, and stability before its use in synthesis.
Interpreting the Certificate of Analysis (CoA)
A CoA is a crucial document that provides lot-specific quality control results.[9] Key parameters to check include:
-
Assay/Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is common for this reagent.[1][4]
-
Identity Confirmation: Methods like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) confirm the chemical structure.
-
Appearance: Should match the description (e.g., "Clear colorless to pale red to red to brown liquid").[5]
-
Physical Constants: Refractive index and density should be within the specified range.[4][8]
Recommended Analytical Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is an excellent method for determining the purity of volatile compounds like this compound and identifying any potential impurities.[10]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions (Example):
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
-
Data Analysis: The area percentage of the main peak in the chromatogram corresponds to the purity. The mass spectrum should be compared against a library (e.g., NIST) to confirm the identity.[11]
2. NMR Spectroscopy for Structural Verification
¹H and ¹³C NMR are essential for confirming the exact isomeric structure of the compound.
-
Sample Preparation: Dissolve ~5-10 mg of the substance in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
¹H NMR Analysis: The proton spectrum will show a complex aromatic region. The chemical shifts, splitting patterns (coupling constants), and integration will be characteristic of the 1,2,4,5-tetrasubstituted benzene ring.
-
¹⁹F NMR Analysis: Fluorine NMR is a powerful tool for fluorinated compounds. It will show a single resonance, and its coupling to adjacent protons can further confirm the substitution pattern.[12]
-
Data Interpretation: Compare the observed spectra with reference spectra or predicted shifts to unambiguously confirm the structure.[13][14][15]
PART 3: Safe Handling, Storage, and Disposal
Halogenated aromatic compounds require careful handling to minimize exposure and risk.[16]
Personal Protective Equipment (PPE)
Always consult the specific Safety Data Sheet (SDS) provided by the supplier.[4] Standard PPE includes:
-
Eye Protection: Chemical safety goggles and a face shield.[16]
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber).[16]
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: All handling of the liquid should be done inside a certified chemical fume hood to avoid inhalation of vapors.[16][17]
Storage and Stability
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[7][8] Keep away from strong oxidizing agents and sources of heat.[18]
-
Container Integrity: Ensure the cap is tightly sealed to prevent leakage and exposure to the atmosphere. Parafilm can be used for extra sealing.[19]
Waste Disposal
-
Segregation: Halogenated organic waste must be collected in a separate, clearly labeled, and appropriate hazardous waste container.[16] Do not mix with non-halogenated solvent waste.[20]
-
Procedure: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[21]
PART 4: Applications in Drug Discovery
The unique electronic and steric properties imparted by the chloro and fluoro substituents, combined with the iodo group's propensity for metal-catalyzed cross-coupling, make this compound a valuable precursor in pharmaceutical synthesis.
Role in the Synthesis of Kinase Inhibitors
This building block is particularly useful in the synthesis of kinase inhibitors, a major class of cancer therapeutics.[22] The core scaffolds of many kinase inhibitors are complex heterocyclic systems, and the ability to selectively introduce different functionalities around an aromatic ring is key to their synthesis and the exploration of structure-activity relationships (SAR).[23][24] For instance, the iodo group can be readily converted via Suzuki, Sonogashira, or Buchwald-Hartwig couplings to install complex side chains, while the other halogens can be used for further modifications or to modulate the electronic properties of the molecule.[3] This strategic approach is crucial in the development of potent and selective inhibitors for targets like epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK).[25]
Conclusion
This compound is a strategic and enabling chemical for advanced organic synthesis in the pharmaceutical industry. For researchers, a successful project relies not only on the innovative design of synthetic routes but also on the diligent selection and verification of such critical starting materials. By implementing a rigorous supplier qualification process, performing robust in-house quality control, adhering to strict safety protocols, and understanding the compound's synthetic utility, scientists can ensure the integrity and efficiency of their drug discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound 98 6797-79-1 [sigmaaldrich.com]
- 5. A19376.14 [thermofisher.com]
- 6. 4-Chloro-2-fluoro-1-iodobenzene, 98% | Fisher Scientific [fishersci.ca]
- 7. 6797-79-1|this compound|BLD Pharm [bldpharm.com]
- 8. echemi.com [echemi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the reliability of the NIST library during routine GC-MS analyses: Structure and spectral data corroboration for 5,5-diphenyl-1,3-dioxolan-4-one during a recent OPCW proficiency test (Journal Article) | OSTI.GOV [osti.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. 4-Chloro-2-fluorotoluene(452-75-5) 1H NMR [m.chemicalbook.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. 1-Fluoro-2-iodobenzene(348-52-7) 1H NMR spectrum [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. 对氟碘苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 18. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 19. towson.edu [towson.edu]
- 20. nottingham.ac.uk [nottingham.ac.uk]
- 21. ehs.berkeley.edu [ehs.berkeley.edu]
- 22. benchchem.com [benchchem.com]
- 23. scilit.com [scilit.com]
- 24. chemicalkinomics.com [chemicalkinomics.com]
- 25. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-2-fluoroiodobenzene
Introduction: Navigating Chemoselectivity in C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][3] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for drug development professionals and researchers.[1]
This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of a particularly challenging substrate: 4-Chloro-2-fluoroiodobenzene. The presence of three distinct halogen atoms (iodine, chlorine, and fluorine) on the aromatic ring presents a significant chemoselectivity challenge. This document will elucidate the principles governing selective amination at the carbon-iodine (C-I) bond, offering field-proven insights and actionable protocols for successful synthesis.
The Challenge of Chemoselectivity with this compound
The inherent differences in the bond dissociation energies and reactivity of aryl-halogen bonds (C-I < C-Br < C-Cl) form the basis for achieving chemoselectivity in cross-coupling reactions. In the context of the Buchwald-Hartwig amination, the oxidative addition of the aryl halide to the palladium(0) catalyst is a critical step in the catalytic cycle.[1] The general reactivity trend for this step is Ar-I > Ar-Br > Ar-Cl, suggesting that the C-I bond of this compound will be the most susceptible to oxidative addition.
However, the overall success and selectivity of the Buchwald-Hartwig amination are not solely dictated by the rate of oxidative addition. Factors such as the choice of palladium catalyst, the steric and electronic properties of the phosphine ligand, the nature of the base, and the reaction solvent all play crucial roles in modulating the reactivity and ensuring a selective transformation. For instance, while aryl iodides are generally more reactive, iodide ions generated during the reaction can sometimes form unreactive palladium dimers, which can inhibit the catalytic cycle.[2]
The presence of the ortho-fluoro substituent in this compound introduces an additional layer of complexity. Its electron-withdrawing nature can influence the electron density of the aromatic ring and the adjacent C-I bond, potentially affecting the rate of oxidative addition. Furthermore, steric hindrance from the ortho-fluoro group can impact the approach of the bulky palladium catalyst.
Catalytic System Design for Selective C-I Amination
Achieving a successful and selective Buchwald-Hartwig amination of this compound hinges on the careful selection of the catalytic system components.
Palladium Precatalyst
A variety of palladium(0) and palladium(II) precatalysts can be employed for the Buchwald-Hartwig amination. Common choices include:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A widely used, air-stable Pd(0) source that is activated in situ by the phosphine ligand.
-
Palladium(II) acetate (Pd(OAc)₂): A common Pd(II) precatalyst that is reduced to the active Pd(0) species in the reaction mixture.
-
Preformed Palladium-Ligand Complexes: These offer improved stability and reactivity, often leading to more reproducible results.
Phosphine Ligands: The Key to Selectivity and Reactivity
The choice of phosphine ligand is arguably the most critical parameter in controlling the outcome of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the monoligated palladium species, which is highly active in the catalytic cycle.[1] For the selective amination of the C-I bond in this compound, ligands that have demonstrated high efficacy in the coupling of aryl iodides are recommended.
| Ligand | Structure | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A highly effective and versatile ligand for a broad range of Buchwald-Hartwig aminations, including those involving aryl chlorides. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Particularly effective for the coupling of secondary amines.[3] |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Excellent for the monoarylation of primary amines.[2][3] |
The Role of the Base and Solvent
The base plays a crucial role in the deprotonation of the amine and the formation of the palladium-amido complex.[4] Strong, non-nucleophilic bases are typically used. The choice of base can also influence the chemoselectivity of the reaction.
-
Sodium tert-butoxide (NaOtBu): A strong, commonly used base.
-
Lithium bis(trimethylsilyl)amide (LHMDS): Another strong base that can be effective, particularly when dealing with sensitive functional groups.[2]
-
Cesium carbonate (Cs₂CO₃): A milder base that can be advantageous for substrates with base-sensitive functionalities.[5]
The solvent should be anhydrous and capable of dissolving the reactants and catalyst. Toluene and 1,4-dioxane are the most commonly employed solvents for Buchwald-Hartwig aminations.[2]
Experimental Protocols
The following protocols provide a general framework for the selective Buchwald-Hartwig amination of the C-I bond in this compound. Optimization of the reaction conditions may be necessary for specific amine coupling partners.
Protocol 1: Palladium-Catalyzed Selective Amination of this compound
This protocol is designed for the selective amination at the C-I position using a palladium catalyst.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%) to a Schlenk tube.
-
Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv) to the Schlenk tube.
-
Add sodium tert-butoxide (1.5-2.0 equiv).
-
Add anhydrous toluene to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Outcome: This protocol is expected to yield the corresponding N-aryl-4-chloro-2-fluoroaniline with high selectivity for the amination of the C-I bond.
Protocol 2: Nickel-Catalyzed Selective Amination of this compound (Alternative Method)
Recent literature has demonstrated the utility of nickel catalysts for highly selective Buchwald-Hartwig type aminations of aryl iodides in the presence of other halogens.[6] This protocol provides an alternative approach.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Phenylboronic ester (as an activator)[6]
-
Potassium phosphate (K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Ni(acac)₂ (5-10 mol%), this compound (1.0 equiv), the amine (1.2 equiv), phenylboronic ester (1.3 equiv), and K₃PO₄ (2.0 equiv) to a reaction vial.
-
Add anhydrous 1,4-dioxane.
-
Reaction: Seal the vial and heat the reaction mixture to 100-120 °C.
-
Monitoring and Workup: Follow the same procedure as described in Protocol 1.
Visualizing the Process
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, ligand-to-metal ratio, or reaction temperature. Ensure all reagents and solvents are strictly anhydrous.
-
Formation of Side Products: The formation of hydrodehalogenation products can sometimes be observed. This may be mitigated by using a different ligand or base.
-
Lack of Selectivity: If amination at the C-Cl bond is observed, reducing the reaction temperature or using a milder base may improve selectivity for the C-I bond. Alternatively, a nickel-based catalytic system could be explored for enhanced C-I selectivity.[6]
Conclusion
The Buchwald-Hartwig amination of this compound presents a fascinating case study in chemoselective cross-coupling. By carefully selecting the palladium catalyst, phosphine ligand, base, and reaction conditions, it is possible to achieve highly selective amination at the most reactive C-I bond. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully tackle this challenging transformation and unlock the synthesis of novel and complex arylamine derivatives.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Selective Heck Reaction of 4-Chloro-2-fluoroiodobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic C-C Bond Formation
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] This powerful transformation has been widely adopted in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[4][5] The substrate, 4-chloro-2-fluoroiodobenzene, presents a unique opportunity for selective functionalization due to the differential reactivity of its carbon-halogen bonds.[6][7][8] The carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond.[9] This inherent reactivity difference allows for a highly chemoselective Heck reaction, targeting the C-I bond while leaving the C-Cl bond intact for subsequent transformations.
This guide provides a comprehensive overview of the theoretical underpinnings and practical considerations for performing a selective Heck reaction on this compound. Detailed protocols and optimization strategies are presented to empower researchers to leverage this versatile building block in their synthetic endeavors.
Mechanism and Chemoselectivity
The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2][10][11] The key to the selective transformation of this compound lies in the initial, and often rate-determining, oxidative addition step.[11]
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This step is highly selective due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond.[9]
-
Alkene Coordination and Insertion: The resulting organopalladium(II) complex coordinates with the alkene. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-migratory insertion.[2][3]
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming a palladium-hydride species and the substituted alkene product. This step typically favors the formation of the more thermodynamically stable E-isomer.[11][12]
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base, regenerating the active Pd(0) catalyst and a stoichiometric amount of inorganic salt.[10][11]
The significant difference in reactivity between the C-I and C-Cl bonds (C-I > C-Br > C-Cl) is the fundamental principle that allows for the chemoselective functionalization of polyhalogenated arenes.[9]
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. scispace.com [scispace.com]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 4-氯-2-氟碘苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. nbinno.com [nbinno.com]
- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. jk-sci.com [jk-sci.com]
Application Note: Selective Negishi Coupling of 4-Chloro-2-fluoroiodobenzene with Organozinc Reagents for the Synthesis of Complex Biaryl Scaffolds
Abstract
This application note provides a comprehensive guide to the selective palladium-catalyzed Negishi coupling of 4-chloro-2-fluoroiodobenzene with various organozinc reagents. It details the underlying mechanistic principles that govern the high chemoselectivity for the carbon-iodine bond over the carbon-chlorine bond. This selective functionalization is crucial for the synthesis of highly valuable 4-chloro-2-fluorobiaryl derivatives, which are pivotal structural motifs in medicinal chemistry and materials science. This document offers detailed, step-by-step protocols for the preparation of organozinc reagents and the subsequent cross-coupling reaction, alongside data presentation and troubleshooting guidance for researchers, scientists, and drug development professionals.
Introduction
The Negishi coupling is a powerful and versatile transition metal-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate.[1][2][3] This reaction is widely used in organic synthesis due to its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms.[1][2]
Fluorinated and chlorinated biaryl scaffolds are of significant interest in drug discovery and materials science. The incorporation of fluorine atoms can enhance pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity.[4][5] Similarly, chlorine-containing molecules are prevalent in a wide range of FDA-approved drugs.[6][7]
The regioselective functionalization of polyhalogenated aromatic compounds like this compound presents a synthetic challenge. However, the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions (C-I > C-Br > C-Cl) allows for selective transformations.[1] This application note focuses on leveraging this reactivity difference to selectively couple at the C-I position of this compound, leaving the C-Cl and C-F bonds intact for potential subsequent modifications.
Mechanism and Selectivity
The catalytic cycle of the Negishi coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][8]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the organic halide to a low-valent palladium(0) complex. In the case of this compound, the palladium catalyst selectively inserts into the weaker, more reactive carbon-iodine bond over the stronger carbon-chlorine bond.[1][9] This selectivity is the cornerstone of this protocol. The relative rates of oxidative addition for aryl halides follow the trend I > OTf > Br >> Cl.[1]
-
Transmetalation: The resulting palladium(II) intermediate then undergoes transmetalation with the organozinc reagent. The organic group from the zinc compound is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.[1][8]
-
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3][8]
Experimental Protocols
Part A: Preparation of Organozinc Reagents
Organozinc reagents can be prepared by several methods, including the direct insertion of zinc into organic halides or by transmetalation from organolithium or Grignard reagents.[10][11]
Protocol 1: Preparation of an Arylzinc Halide via Oxidative Insertion
-
Materials:
-
Aryl bromide or iodide (1.0 equiv)
-
Activated zinc dust (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
-
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add activated zinc dust to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add anhydrous THF, followed by a catalytic amount of iodine to activate the zinc surface.
-
Add the aryl halide, either neat or as a solution in THF, to the stirred suspension.
-
The reaction may require gentle heating to initiate. Monitor the formation of the organozinc reagent by GC analysis of quenched aliquots.
-
Once the reaction is complete, allow the solution to cool to room temperature. The resulting solution of the arylzinc halide can be used directly in the subsequent coupling reaction.
-
Part B: Palladium-Catalyzed Negishi Coupling of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent solution (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., PPh₃, XPhos) (if required)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst and ligand (if used).
-
Add the anhydrous solvent and stir the mixture at room temperature for 15-20 minutes to form the active catalyst.
-
Add this compound to the catalyst mixture.
-
Slowly add the solution of the organozinc reagent to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data and Results
The following table summarizes representative conditions and expected yields for the Negishi coupling of this compound with various organozinc reagents, based on established methodologies for similar cross-coupling reactions.
| Entry | Organozinc Reagent (R-ZnX) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PhZnCl | Pd(PPh₃)₄ (3) | - | THF | 65 | 12 | ~85-95 |
| 2 | (4-MeOPh)ZnBr | Pd₂(dba)₃ (2) | XPhos (4) | Dioxane | 80 | 16 | ~80-90 |
| 3 | (2-thienyl)ZnCl | Pd(PPh₃)₄ (3) | - | THF | 65 | 12 | ~75-85 |
| 4 | MeZnCl | PdCl₂(dppf) (3) | - | THF | 60 | 24 | ~70-80 |
| 5 | VinylZnBr | Pd(PPh₃)₄ (3) | - | THF | 50 | 8 | ~80-90 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield | - Inactive catalyst- Poor quality organozinc reagent- Insufficient reaction temperature or time | - Use a fresh batch of catalyst or a different precatalyst/ligand system.- Ensure the organozinc reagent is freshly prepared and properly handled under inert conditions.- Optimize reaction temperature and time. |
| Formation of homocoupled byproducts | - Presence of oxygen- Catalyst decomposition | - Ensure the reaction is carried out under strictly anaerobic conditions.- Use a more stable catalyst or ligand. |
| Low selectivity (reaction at C-Cl) | - High reaction temperature- Highly reactive catalyst system | - Lower the reaction temperature.- Screen different palladium catalysts and ligands to find a less reactive system that still promotes the desired C-I coupling. |
Conclusion
The selective Negishi coupling of this compound provides an efficient and reliable method for the synthesis of valuable 4-chloro-2-fluorobiaryl derivatives. The protocols detailed in this application note offer a robust starting point for researchers in organic synthesis and drug discovery. The high degree of chemoselectivity, coupled with the functional group tolerance of the Negishi reaction, makes this a powerful tool for the construction of complex molecular architectures.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of 4-Chloro-2-fluoroiodobenzene in Modern Pharmaceutical Synthesis
Abstract
4-Chloro-2-fluoroiodobenzene has emerged as a cornerstone building block in pharmaceutical synthesis, prized for its unique electronic properties and versatile reactivity. The strategic arrangement of three distinct halogen atoms on the benzene ring—iodine, chlorine, and fluorine—provides a powerful tool for medicinal chemists. This arrangement allows for highly regioselective, sequential cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, focusing on its pivotal role in the synthesis of targeted cancer therapeutics like Trametinib and Dabrafenib. We present detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, explaining the causality behind experimental choices to ensure reproducibility and success.
Introduction: A Uniquely Functionalized Building Block
In the landscape of medicinal chemistry, the term "building block" refers to a chemical intermediate used in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2] this compound (CAS: 6797-79-1) is a premier example of a high-value building block.[3][4] Its utility stems from the differential reactivity of its three halogen substituents.
-
Iodine: The carbon-iodine bond is the most labile, making it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. This predictable reactivity is the foundation of its strategic use.
-
Chlorine: The carbon-chlorine bond is significantly stronger and less reactive under typical palladium-catalyzed conditions used for C-I bond activation. It can be functionalized in later steps using more forcing conditions or different catalytic systems.
-
Fluorine: The carbon-fluorine bond is the strongest and generally unreactive in cross-coupling. The fluorine atom's high electronegativity influences the electronic properties of the ring and can enhance key drug characteristics such as metabolic stability and binding affinity.[5][6]
This hierarchy of reactivity allows chemists to perform sequential, site-selective modifications, making this compound an ideal starting material for constructing complex, highly substituted aromatic systems central to many modern pharmaceuticals.[5]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₃ClFI |
| Molecular Weight | 256.44 g/mol [3] |
| Boiling Point | 217 °C (lit.) |
| Density | 1.98 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.606 (lit.) |
Application in the Synthesis of Marketed APIs
The strategic utility of this compound is best exemplified by its application in the synthesis of targeted cancer therapies. Its structure forms a core component of several key inhibitors of cellular signaling pathways.
Trametinib: A MEK Inhibitor
Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2 kinases, which are central components of the MAPK/ERK signaling pathway.[7][8] Dysregulation of this pathway is a known driver in several cancers, including melanoma.[9] The synthesis of Trametinib leverages this compound to construct the key N-(2-fluoro-4-iodophenyl) moiety.
A crucial step involves the formation of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, an intermediate prepared from 4-chloro-2-fluoroaniline, which itself can be derived from the parent iodobenzene.[10][11] This intermediate is then elaborated through a series of cyclization and condensation reactions to yield the final Trametinib molecule.[10][11]
Caption: Synthetic workflow for Trametinib leveraging a this compound-derived intermediate.
Dabrafenib: A BRAF Inhibitor
Dabrafenib is a potent inhibitor of the BRAF kinase, specifically targeting the V600E mutation found in many melanomas.[12] The synthesis of Dabrafenib also relies on a core scaffold derived from a related 2-fluoro-3-aminophenyl precursor, which can be accessed through functionalization of the this compound ring system. The synthetic routes often involve building a complex thiazole ring system onto the halogenated phenyl core.[13][14][15]
Core Methodologies & Experimental Protocols
The selective functionalization of the C-I bond is the most common and powerful application of this compound. The following protocols provide robust starting points for key palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[16][17] When using this compound, the reaction occurs selectively at the iodine position due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, facilitating oxidative addition to the Pd(0) catalyst.[16][18]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Selective Suzuki Coupling of this compound
-
Objective: To couple this compound with an arylboronic acid at the iodine position.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Toluene/Water (4:1 mixture), degassed
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the degassed toluene/water solvent mixture via cannula.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Causality & Insights:
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source suitable for many standard couplings. For more challenging substrates, other ligand systems (e.g., SPhos, XPhos) with a different palladium precursor (e.g., Pd₂(dba)₃) may offer improved yields.
-
Base: An aqueous base like K₂CO₃ is essential for the transmetalation step, activating the boronic acid.[18]
-
Solvent: A two-phase system like toluene/water helps to dissolve both the organic-soluble starting materials and the inorganic base. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
-
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[19][20] This reaction provides a direct method for synthesizing aryl amines from aryl halides.[19] Again, the high reactivity of the C-I bond in this compound allows for selective amination.
Protocol: Selective Buchwald-Hartwig Amination
-
Objective: To couple this compound with a primary or secondary amine.
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene, anhydrous and degassed
-
-
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add NaOt-Bu to a dry Schlenk flask.
-
Add the Pd₂(dba)₃ catalyst and the RuPhos ligand.
-
Add the anhydrous, degassed toluene.
-
Add the amine, followed by this compound.
-
Seal the flask and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction for completion (typically 2-24 hours) by LC-MS.
-
After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash chromatography.
-
-
Causality & Insights:
-
Ligand Choice: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig reaction.[21] Bulky, electron-rich ligands like RuPhos (a dialkylbiaryl phosphine) are highly effective as they promote both the oxidative addition and the final reductive elimination step, leading to higher yields and faster reaction times.[22]
-
Base: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine, forming the active palladium-amido complex necessary for the catalytic cycle.[21]
-
Inert Atmosphere: The Pd(0) catalyst and the phosphine ligands are sensitive to oxygen. Maintaining a strict inert atmosphere is paramount to prevent catalyst degradation.
-
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of palladium and copper salts.[23] It is a powerful method for introducing alkyne functionality, which can serve as a synthetic handle for further transformations (e.g., click chemistry) or as a key structural element in the final API.[24][25][26]
Protocol: Selective Sonogashira Coupling
-
Objective: To couple this compound with a terminal alkyne.
-
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.5 eq)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add degassed THF and degassed triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature. The reaction is often exothermic and typically completes within 1-6 hours.
-
Monitor progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography.
-
-
Causality & Insights:
-
Dual Catalysis: The reaction relies on two catalytic cycles. The palladium cycle is similar to other cross-couplings, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[23]
-
Base/Solvent: Triethylamine serves as both the base (to deprotonate the alkyne) and often as the solvent or co-solvent. It must be anhydrous and free of oxygen.
-
Summary and Outlook
This compound is a quintessential example of a modern synthetic building block, designed for efficiency, selectivity, and versatility. Its predictable, regioselective reactivity in palladium-catalyzed cross-coupling reactions has made it an invaluable tool for the rapid synthesis of complex pharmaceutical intermediates and APIs. The protocols detailed herein provide a foundation for researchers to harness the synthetic power of this reagent. As drug discovery moves towards increasingly complex and highly functionalized molecules, the demand for strategically designed building blocks like this compound will only continue to grow, enabling the innovations that drive the development of next-generation therapeutics.
References
- 1. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 4. 6797-79-1|this compound|BLD Pharm [bldpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. rose-hulman.edu [rose-hulman.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. jk-sci.com [jk-sci.com]
- 22. 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
The Strategic Utility of 4-Chloro-2-fluoroiodobenzene in the Synthesis of Advanced Materials: Application Notes and Protocols
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of modern organic synthesis, the strategic incorporation of halogen atoms provides a powerful toolkit for the construction of complex molecular architectures. 4-Chloro-2-fluoroiodobenzene is a trifunctionalized aromatic scaffold that offers a distinct hierarchy of reactivity among its halogen substituents. This unique characteristic makes it an exceptionally valuable starting material for the synthesis of advanced materials, including pharmaceutical intermediates, liquid crystals, and conjugated polymers. The disparate reactivities of the iodo, chloro, and fluoro groups on the benzene ring allow for programmed, regioselective cross-coupling reactions, enabling chemists to build molecular complexity in a controlled, stepwise manner.
The carbon-iodine bond, being the most labile, serves as the primary reactive site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[1][2] This preferential reactivity allows for the selective introduction of aryl, heteroaryl, or alkynyl moieties at the C-1 position, while leaving the more robust carbon-chlorine and carbon-fluorine bonds intact for potential subsequent transformations. This application note provides detailed protocols and mechanistic insights into the use of this compound as a cornerstone for the synthesis of high-value advanced materials, tailored for researchers, scientists, and professionals in drug development and materials science.
Part 1: Regioselective Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the halogens in this compound is the cornerstone of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3][4] The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F, making the carbon-iodine bond the most susceptible to cleavage and subsequent reaction.[5] This inherent property allows for exquisite site-selectivity in cross-coupling reactions.
Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, particularly in the synthesis of biaryl structures which are common motifs in pharmaceuticals and liquid crystals.[4][6] When this compound is subjected to Suzuki-Miyaura conditions, the reaction proceeds selectively at the iodo-position.
Reaction Principle: The catalytic cycle involves the oxidative addition of a Pd(0) species to the C-I bond of this compound, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4]
Experimental Protocol: Synthesis of 4-Chloro-2-fluoro-4'-methylbiphenyl
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 272.44 | 1.0 | 272.4 mg |
| 4-Methylphenylboronic acid | 135.96 | 1.2 | 163.2 mg |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 18.3 mg |
| Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 0.04 | 16.4 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 651.6 mg |
| 1,4-Dioxane | - | - | 5 mL |
| Water (degassed) | - | - | 1 mL |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (272.4 mg, 1.0 mmol), 4-methylphenylboronic acid (163.2 mg, 1.2 mmol), and Cesium Carbonate (651.6 mg, 2.0 mmol).
-
In a separate vial, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and Sphos (16.4 mg, 0.04 mmol).
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Application Note 2: Sonogashira Coupling for the Synthesis of Arylalkynes
The Sonogashira coupling provides a powerful means to form C(sp²)-C(sp) bonds, yielding arylalkynes that are crucial intermediates in the synthesis of conjugated polymers, natural products, and pharmaceuticals.[7][8] The reaction with this compound occurs with high regioselectivity at the C-I bond.[2]
Reaction Principle: This coupling involves a palladium catalyst and a copper(I) co-catalyst. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the organopalladium(II) intermediate.[8]
Experimental Protocol: Synthesis of 1-(4-Chloro-2-fluorophenyl)-2-phenylethyne
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 272.44 | 1.0 | 272.4 mg |
| Phenylacetylene | 102.14 | 1.1 | 112.4 mg (120 µL) |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | 0.03 | 34.7 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 9.5 mg |
| Triethylamine (Et₃N) | 101.19 | - | 5 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | 5 mL |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (34.7 mg, 0.03 mmol) and CuI (9.5 mg, 0.05 mmol).
-
Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL).
-
Add this compound (272.4 mg, 1.0 mmol) and phenylacetylene (120 µL, 1.1 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to afford the desired arylalkyne.
Part 2: Synthesis of Advanced Materials
The selectively functionalized products derived from this compound are valuable precursors for a range of advanced materials. The remaining chloro and fluoro substituents can be used for further modifications or to tune the electronic and physical properties of the final material.
Application Note 3: Building Blocks for Fluorinated Liquid Crystals
Fluorinated liquid crystals are of significant interest for display technologies due to their advantageous properties, such as low viscosity and high dielectric anisotropy.[9][10][11] The biaryl and arylalkyne structures synthesized from this compound are core components of many liquid crystalline molecules.
Synthetic Strategy: A Suzuki coupling of this compound with a suitable boronic acid can generate a fluorinated biphenyl core. This core can then be further elaborated through subsequent reactions to introduce mesogenic side chains, ultimately leading to the desired liquid crystalline material. The presence of the fluorine and chlorine atoms can significantly influence the mesomorphic properties of the final compound.[10]
Caption: Synthetic workflow for fluorinated liquid crystals.
Application Note 4: Monomers for Conjugated Polymers
Conjugated polymers are a class of materials with alternating single and multiple bonds, leading to delocalized π-electron systems and interesting optoelectronic properties.[12][13][14] They are used in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Arylalkynes and biaryls derived from this compound can be polymerized through various cross-coupling reactions to form conjugated polymers.[15]
Synthetic Strategy: A di-functionalized monomer can be prepared from this compound. For example, a double Sonogashira coupling (after converting the chloro group to a more reactive species like a triflate, or by using harsher conditions) with a di-ethynyl compound can lead to a polymer. Alternatively, a Suzuki polymerization of a diboronic ester derivative of a biaryl synthesized from our starting material can be performed.
Caption: General workflow for conjugated polymer synthesis.
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced materials. Its unique arrangement of three different halogen atoms allows for highly regioselective, sequential functionalization through well-established palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this application note demonstrate the ease with which complex molecular scaffolds, such as those required for fluorinated liquid crystals and conjugated polymers, can be accessed. By understanding and exploiting the inherent reactivity patterns of this trifunctionalized arene, researchers can significantly streamline their synthetic routes, accelerating the discovery and development of next-generation materials and pharmaceuticals.
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Controlled polymerizations for the synthesis of semiconducting conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 14. The synthesis of conjugated polymers with different length side chains and the effect on their nanoparticles [aimspress.com]
- 15. "Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyr" by Kenneth-John Jack Bell [digitalcommons.kennesaw.edu]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 4-Chloro-2-fluoroiodobenzene
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 4-Chloro-2-fluoroiodobenzene. This tri-halogenated benzene derivative is a valuable building block in medicinal chemistry and materials science, offering multiple, distinct reaction sites. The inherent differences in the reactivity of the carbon-halogen bonds (C-I, C-Cl, C-F) allow for highly selective functionalization. This document elucidates the principles of this chemoselectivity and provides field-proven, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling researchers to leverage this versatile substrate for complex molecular synthesis.
The Principle of Chemoselectivity with this compound
The successful application of polyhalogenated compounds in sequential synthesis hinges on the ability to selectively functionalize one position while leaving others intact. With this compound, this selectivity is governed by the significant differences in the bond dissociation energies (BDEs) of the carbon-halogen bonds.[1]
The general reactivity trend for aryl halides in palladium-catalyzed oxidative addition is: C–I > C–Br > C–OTf > C–Cl >> C–F
This hierarchy is fundamental to the synthetic strategy. The C-I bond is considerably weaker and more polarizable than the C-Cl bond, making it far more susceptible to oxidative addition by a Pd(0) catalyst.[1] The C-F bond is the strongest and is generally inert to these conditions. This allows for precise, site-selective coupling at the C-1 position (iodine), preserving the chloro and fluoro substituents for potential subsequent transformations.
Caption: Relative reactivity of C-X bonds in this compound.
The Palladium Catalytic Cycle: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, are foundational in modern organic synthesis.[2][3] They operate via a catalytic cycle that typically involves three key elementary steps: oxidative addition, transmetalation (for coupling with organometallic reagents), and reductive elimination.
-
Oxidative Addition : This is often the rate-limiting and selectivity-determining step.[4][5] A low-valent Pd(0) complex inserts into the carbon-halogen bond (preferentially the C-I bond of our substrate), forming a square-planar Pd(II) intermediate. The choice of ligand is critical here, as electron-rich and bulky phosphine ligands can increase the nucleophilicity of the Pd(0) center, facilitating this step even with less reactive halides like aryl chlorides.[6]
-
Transmetalation : The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the halide.[3][7][8]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C (or C-N) bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][10]
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
General Laboratory Best Practices:
-
Inert Atmosphere: All reactions should be set up under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or a glovebox to prevent oxidation of the Pd(0) catalyst and phosphine ligands.
-
Solvent Purity: Use anhydrous solvents, as water can interfere with the catalytic cycle and hydrolyze reagents.
-
Reagent Quality: Use high-purity reagents. The palladium catalyst, ligands, and bases are critical to success.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is for the coupling of an arylboronic acid with this compound. The Suzuki reaction is highly versatile and tolerant of a wide range of functional groups.[7][8]
Reaction Scheme:
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Pd(PPh₃)₄ (1-5 mol%) is a classic choice. For challenging couplings, a more active catalyst system like Pd(OAc)₂ (2 mol%) with a bulky phosphine ligand like SPhos (4 mol%) is recommended. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the aryl iodide. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.) | K₂CO₃ is a common, cost-effective choice. Cs₂CO₃ is more soluble and often gives better results.[11] |
| Solvent | Toluene/H₂O (4:1), Dioxane/H₂O (4:1) | The aqueous phase is necessary to activate the boronic acid with the base. |
| Temperature | 80-110 °C | Reaction progress should be monitored by TLC or GC-MS. |
| Time | 4-24 hours | Varies based on the reactivity of the boronic acid. |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1 v/v). The mixture should be stirred to ensure homogeneity.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then brine. Dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol details the coupling of a terminal alkyne, a powerful method for forming C(sp²)-C(sp) bonds.[12][13] The reaction typically requires a copper(I) co-catalyst.[13]
Reaction Scheme:
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-3 mol%) | Both are effective and commercially available. |
| Copper(I) Co-catalyst | CuI (1-5 mol%) | Essential for the catalytic cycle involving the alkyne. |
| Terminal Alkyne | 1.1 - 1.5 equivalents | A slight excess is typically used. |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPEA) | The amine base also often serves as the solvent or co-solvent. |
| Solvent | THF or DMF with TEA | A mixture of a polar aprotic solvent and the amine base is common. |
| Temperature | Room Temperature to 60 °C | Many Sonogashira couplings proceed efficiently at room temperature.[14] |
| Time | 2-12 hours | Typically faster than Suzuki couplings. |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (3 mol%).
-
Add the degassed solvent (e.g., THF).
-
Add the terminal alkyne (1.2 eq.) followed by the amine base (e.g., TEA, 3.0 eq.) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC until the starting iodide is consumed.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aq. NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds, coupling an amine with the aryl iodide.[15][16] The choice of ligand and base is particularly critical for this transformation.[17][18]
Reaction Scheme:
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Often used in combination with a specialized ligand. |
| Ligand | XPhos, SPhos, or BINAP (2-4 mol%) | Bulky, electron-rich phosphine ligands are required to facilitate reductive elimination. |
| Amine | 1.1 - 1.5 equivalents | Applicable to both primary and secondary amines. |
| Base | NaOt-Bu or K₃PO₄ (1.5-2.5 equiv.) | A strong, non-nucleophilic base is essential. NaOt-Bu is very common. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are required. |
| Temperature | 80-110 °C | Higher temperatures are often needed for C-N bond formation. |
| Time | 6-24 hours | Monitor carefully to avoid side-product formation. |
Step-by-Step Procedure:
-
In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (1 mol%), the phosphine ligand (e.g., XPhos, 2.5 mol%), and the base (NaOt-Bu, 1.5 eq.) to a dry Schlenk tube.
-
Add the anhydrous solvent (e.g., Toluene).
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by LC-MS or GC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography.
Experimental Workflow and Troubleshooting
Caption: Standard workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure a strictly inert atmosphere and use anhydrous solvents. Use a fresh bottle of palladium precatalyst and ligand. Consider a more active catalyst system (e.g., using a Buchwald ligand like SPhos or XPhos).
-
-
Formation of Homocoupled Byproducts:
-
Cause: Side reactions of the organometallic reagent (e.g., boronic acid homocoupling).
-
Solution: Adjust the stoichiometry. Ensure slow addition of reagents if necessary. Optimize the base and temperature.
-
-
Hydrodehalogenation (Loss of Iodine):
-
Cause: A competing reaction pathway where the iodide is replaced by a hydrogen atom.
-
Solution: Ensure reagents are pure and free of excess moisture or protic sources. Lowering the reaction temperature or changing the ligand may help.
-
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oxidative addition and palladium coupling [employees.csbsju.edu]
- 3. nobelprize.org [nobelprize.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. rsc.org [rsc.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. research.rug.nl [research.rug.nl]
Application Notes and Protocols for Reactions Involving 4-Chloro-2-fluoroiodobenzene
Introduction: The Strategic Importance of 4-Chloro-2-fluoroiodobenzene in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of halogenated aromatic scaffolds is a cornerstone of molecular design.[1][2][3] this compound stands out as a particularly valuable building block due to its trifunctional nature. The distinct electronic properties and reactivity of its three halogen substituents—iodine, chlorine, and fluorine—offer a versatile platform for sequential and site-selective cross-coupling reactions.[4][5] This allows for the controlled and predictable assembly of complex molecular architectures, a critical advantage in the synthesis of novel pharmaceuticals and advanced organic materials.
The presence of a fluorine atom ortho to the iodine significantly influences the reactivity of the C-I bond, a phenomenon often referred to as the "ortho-fluoro effect," which can enhance the rate of oxidative addition in palladium-catalyzed cross-coupling reactions.[6] The differential reactivity of the C-I, C-Cl, and C-F bonds (I > Br > Cl >> F) under various catalytic conditions enables chemists to selectively functionalize the molecule in a stepwise manner.[7] This application note provides detailed protocols for three of the most powerful and widely used palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These protocols are designed to serve as a practical guide for researchers, offering not just procedural steps but also the underlying scientific rationale for key experimental choices.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 6797-79-1 | [8][9] |
| Molecular Formula | C₆H₃ClFI | [10][11] |
| Molecular Weight | 256.44 g/mol | [8][11] |
| Appearance | Clear colorless to pale red to brown liquid | [12] |
| Density | 1.98 g/mL at 25 °C | [8][10] |
| Boiling Point | 217 °C | [8] |
| Refractive Index | n20/D 1.606 | [8][10] |
| Flash Point | 110 °C (230 °F) - closed cup | [8] |
Safety and Handling:
This compound is a hazardous substance and must be handled with appropriate safety precautions.[10]
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[8][10]
-
Precautionary Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] It is also noted to be light-sensitive.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[15][16] In the case of this compound, the high reactivity of the carbon-iodine bond allows for selective coupling at this position, leaving the chloro and fluoro substituents intact for potential subsequent transformations.[7][17]
Rationale for Experimental Choices:
-
Catalyst: A palladium(0) species, generated in situ from a palladium(II) precatalyst, is essential for the catalytic cycle.[15][16] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[18][19]
-
Base: A base is required to activate the organoboron species, typically by forming a more nucleophilic borate complex.[15][16] The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[16][20]
Detailed Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 256.4 mg), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 34.6 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Under the inert atmosphere, add a degassed solvent system, such as a 3:1 mixture of toluene and water (10 mL). Then, add a degassed aqueous solution of a base, for example, 2 M sodium carbonate (2.0 mmol, 1.0 mL).
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Experimental Workflow Diagram:
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound 98 6797-79-1 [sigmaaldrich.com]
- 9. 4-Chloro-2-fluoro-1-iodobenzene, 98% | Fisher Scientific [fishersci.ca]
- 10. echemi.com [echemi.com]
- 11. 4-Chloro-1-fluoro-2-iodobenzene | C6H3ClFI | CID 2773652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Chloro-2-fluoro-1-iodobenzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Chloro-2-fluoroiodobenzene
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, medicinal chemists, and process development scientists working with the challenging substrate, 4-chloro-2-fluoroiodobenzene. Its unique electronic and steric properties present an opportunity for selective C-C bond formation, but also a series of potential pitfalls. This document provides in-depth, experience-driven advice to help you navigate these challenges and maximize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging substrate for Suzuki coupling?
The primary challenge lies in achieving chemoselectivity. The molecule possesses two potential reactive sites for palladium-catalyzed cross-coupling: a highly reactive C–I bond and a less reactive C–Cl bond.[1] The goal is typically to selectively couple at the C–I position while leaving the C–Cl bond intact for subsequent transformations. The relative reactivity of aryl halides in the rate-determining oxidative addition step follows the general trend: I > OTf > Br >> Cl.[2][3] While this inherent difference forms the basis for selectivity, harsh reaction conditions or improper catalyst/ligand selection can lead to undesired side reactions at the chlorine position.
Q2: What are the best "out-of-the-box" starting conditions for a Suzuki coupling with this substrate?
For a new project involving this compound, a reliable starting point is crucial before extensive optimization. Based on established protocols for chemoselective couplings, the following conditions are recommended:
-
Palladium Source: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or a combination of Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with a suitable phosphine ligand.[4]
-
Ligand: If not using a pre-formed complex like Pd(PPh₃)₄, a bulky, electron-rich phosphine ligand such as SPhos or RuPhos is a strong choice.[5] These ligands promote the crucial oxidative addition step, even at lower temperatures.[5][6]
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often sufficient and helps minimize side reactions.[2][7]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard, as it facilitates the dissolution of both the organic substrates and the inorganic base.[3][8]
-
Temperature: Start at a moderate temperature, around 80-90 °C, to favor selective reaction at the more reactive C-I bond.[1]
Q3: How does the ortho-fluorine atom influence the reaction?
The fluorine atom at the 2-position exerts a significant electronic and steric influence. Its strong electron-withdrawing nature makes the aryl ring more electron-deficient, which can accelerate the rate of oxidative addition.[8] This is generally beneficial for reactivity. However, it can also increase the propensity for certain side reactions if not properly controlled. Sterically, its presence adjacent to the iodine can influence the choice of ligand; a ligand that is too bulky may hinder the approach of the palladium catalyst.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My reaction yield is consistently low, and I see a lot of unreacted starting material.
This is one of the most common issues and typically points to a problem with the catalytic cycle's efficiency.
-
Root Cause A: Inefficient Oxidative Addition. This is the first and often rate-limiting step of the catalytic cycle.[9] If the Pd(0) catalyst is not efficiently inserting into the C-I bond, the reaction will stall.
-
Solution: Switch to a more electron-rich and bulky phosphine ligand. Ligands like SPhos, XPhos, or Buchwald's dialkylbiaryl phosphines are designed to accelerate oxidative addition.[5] They stabilize the monoligated Pd(0) species, which is highly reactive.[5] Ensure your palladium source is active; using a Pd(II) precatalyst like Pd(OAc)₂ requires in-situ reduction to Pd(0), which can sometimes be inefficient.
-
-
Root Cause B: Catalyst Deactivation (Palladium Black). The formation of palladium black (aggregated Pd(0) nanoparticles) is a common sign of catalyst death.[10] This happens when the active catalytic species is unstable and precipitates out of solution.
-
Solution: Increase the ligand-to-palladium ratio. A higher concentration of the stabilizing phosphine ligand can prevent aggregation. Also, ensure your solvent is thoroughly degassed. Oxygen can oxidize the Pd(0) catalyst, leading to decomposition.
-
-
Root Cause C: Poor Transmetalation. The transfer of the organic group from the boronic acid to the palladium center can be sluggish. This step is highly dependent on the base.[3]
Problem 2: I'm getting a mixture of products, including coupling at the chlorine position.
This indicates a loss of chemoselectivity. The reaction conditions are too harsh, overcoming the reactivity difference between the C-I and C-Cl bonds.
-
Root Cause: High Temperature or Overly Reactive Catalyst.
-
Solution 1: Lower the Temperature. This is the simplest and most effective first step. Reducing the temperature from 100 °C to 70-80 °C can often completely suppress C-Cl activation while still allowing the C-I coupling to proceed at a reasonable rate.
-
Solution 2: Re-evaluate the Ligand. While highly active ligands are good for difficult couplings, they can sometimes be too reactive for achieving selectivity. If you are using a very electron-rich ligand and seeing C-Cl activation, consider switching to a slightly less donating one, such as PPh₃ or P(o-tol)₃, in combination with a lower temperature.
-
Problem 3: I'm observing significant protodeboronation of my boronic acid.
Protodeboronation is a side reaction where the boronic acid reacts with a proton source (like water) to replace the -B(OH)₂ group with a hydrogen atom, destroying your nucleophile.[8]
-
Root Cause: Inappropriate Base or Excess Water.
-
Solution: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. While some water is beneficial, an excessive amount, especially at high temperatures, can promote this side reaction. Use a carefully controlled amount of water in your solvent system (e.g., dioxane/H₂O 4:1). For particularly sensitive boronic acids, consider using the corresponding boronic ester (e.g., a pinacol ester), which is generally more stable.[8]
-
Problem 4: My main impurity is the homocoupling of my boronic acid (R-R).
This side reaction, forming a biaryl from two molecules of your boronic acid, is often oxygen-mediated.
-
Root Cause: Oxygen in the Reaction Mixture.
-
Solution: Rigorous degassing of your solvent and reaction vessel is critical. Purge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before use. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
When encountering a problematic reaction, a logical workflow can help isolate the issue.
Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.
Quantitative Parameter Comparison
The choice of catalyst, ligand, and base has a profound impact on reaction outcomes. The following tables summarize general trends observed in Suzuki couplings, particularly relevant to achieving chemoselectivity with dihaloarenes.
Table 1: Comparison of Palladium Sources & Ligands
| Catalyst System | Typical Loading (mol%) | Key Advantages | Considerations |
| Pd(PPh₃)₄ | 1 - 5 | Commercially available, easy to handle, good general-purpose catalyst. | Can be less active than modern systems, may require higher temperatures. |
| Pd₂(dba)₃ + P(t-Bu)₃ | 0.5 - 2 | Highly active system, promotes coupling of less reactive chlorides.[4] Can be too reactive for selectivity. | P(t-Bu)₃ is air-sensitive. |
| Pd(OAc)₂ + SPhos | 0.1 - 1 | Excellent for achieving high turnover numbers and coupling hindered substrates at low temperatures.[5][6] | Ligand can be expensive for large-scale synthesis. |
| PEPPSI™-IPr | 1 - 3 | Air and moisture stable Pd(II)-NHC precatalyst, highly effective for aryl chlorides.[13] | N-Heterocyclic Carbene (NHC) ligands have different steric/electronic profiles than phosphines.[2][13] |
Table 2: Comparison of Common Bases
| Base | Strength | Solubility (in H₂O) | Key Characteristics |
| Na₂CO₃ | Moderate | High | Inexpensive, mild. Often a good starting point but may not be strong enough. |
| K₂CO₃ | Moderate | High | A very common and effective choice, slightly stronger than Na₂CO₃.[2] |
| K₃PO₄ | Strong | High | Often gives superior results, effectively promotes transmetalation.[7] Recommended. |
| Cs₂CO₃ | Strong | Very High | Highly effective due to the solubility of cesium salts, but more expensive.[14] |
| Organic Bases | Weak | Variable | (e.g., Et₃N) Generally not effective for Suzuki couplings as they are not strong enough. |
Detailed Experimental Protocols
Safety Precaution: Always handle palladium catalysts and phosphine ligands in a fume hood. Phosphine ligands can be toxic and air-sensitive. Solvents should be properly degassed to prevent reaction failure and potential hazards.
Protocol 1: Standard Conditions for Selective C–I Coupling
This protocol is a robust starting point for selectively coupling at the iodine position.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1 mol %) and the ligand (e.g., SPhos, 2.5 mol %) if they are not added as a pre-formed complex. Add this mixture to the Schlenk flask.
-
Atmosphere Exchange: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (in a 4:1 ratio by volume) via syringe. The typical concentration is 0.1 M with respect to the starting aryl halide.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for Difficult Couplings or Low Reactivity
If the standard protocol results in low conversion, these modifications can enhance reactivity.
-
Vessel and Reagent Preparation: Follow steps 1 and 3 from Protocol 1.
-
Catalyst System: Use a more potent precatalyst system. Add a Buchwald G3 precatalyst (e.g., SPhos-Pd-G3, 1 mol %) to the flask. These are air-stable and highly active.
-
Base and Solvent: Use Cesium Carbonate (Cs₂CO₃, 2.5 eq) as the base. Use degassed toluene and water (in a 5:1 ratio) as the solvent system.
-
Reaction: Heat the reaction to 100 °C.
-
Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1. Note that at this higher temperature, you should carefully monitor for any signs of C-Cl coupling.
By methodically applying the principles and protocols outlined in this guide, you will be well-equipped to optimize the Suzuki-Miyaura coupling of this compound, enabling the efficient synthesis of valuable chemical intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. mt.com [mt.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 4-Chloro-2-fluoroiodobenzene in Cross-Coupling Reactions
Welcome to the technical support guide for 4-Chloro-2-fluoroiodobenzene, a versatile trifunctional building block in modern synthetic chemistry. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this substrate in palladium-catalyzed cross-coupling reactions. Here, we will address common side reactions, provide detailed troubleshooting guides, and answer frequently asked questions to help you optimize your synthetic outcomes.
Introduction: The Challenge and Opportunity of a Trifunctional Arene
This compound presents a unique synthetic opportunity due to the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl.[1][2] This inherent selectivity allows for sequential, site-specific functionalization. The C-I bond is the most reactive and is expected to undergo oxidative addition to a Pd(0) complex under mild conditions. The greater strength of the C-Cl bond requires more forcing conditions, such as higher temperatures or more active catalyst systems, to react. The C-F bond is generally considered inert under typical cross-coupling conditions.
However, achieving perfect selectivity can be challenging. A number of side reactions can occur, leading to reduced yields, complex product mixtures, and purification difficulties. This guide will help you understand, diagnose, and mitigate these common issues.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant amounts of my boronic acid homocoupling. What is the primary cause?
Homocoupling of boronic acids to form a symmetrical biaryl (R-R) is a common side reaction, particularly in Suzuki-Miyaura couplings. This is often caused by the presence of oxygen in the reaction mixture, which can lead to the formation of a palladium(II) peroxo complex that facilitates this undesired pathway.[3][4] It can also occur if Pd(II) species are present from the precatalyst, which can be reduced to Pd(0) by coupling two boronic acid molecules.[5]
Q2: My primary side product is 4-chloro-2-fluorobenzene. What is this reaction and how can I prevent it?
This side product results from proto-deiodination (or more generally, hydrodehalogenation), where the iodine atom is replaced by a hydrogen atom. This typically occurs via the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[6] Sources of the hydride can include amine bases, alcohol solvents, or residual water.[5][6] To minimize this, use rigorously dried, aprotic solvents (e.g., dioxane, toluene), and consider using weaker inorganic bases like K₂CO₃ or K₃PO₄.[6]
Q3: I'm getting a mixture of products, including some where the chlorine has also reacted. How can I improve selectivity for the C-I bond?
Loss of selectivity, leading to reaction at the C-Cl bond, is typically caused by overly harsh reaction conditions. High temperatures, prolonged reaction times, or the use of highly active, electron-rich ligands can provide enough energy to overcome the activation barrier for C-Cl bond cleavage.[7] To maintain selectivity, use the mildest possible conditions that still afford a reasonable reaction rate. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.
Q4: How do I choose the optimal ligand for my reaction?
Ligand choice is critical for controlling reactivity and selectivity. For couplings at the C-I bond, a general-purpose ligand like triphenylphosphine may suffice. However, to prevent side reactions and improve rates, sterically hindered, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[6][8] These ligands promote the crucial reductive elimination step, which can prevent catalyst decomposition and side reactions like β-hydride elimination in couplings with alkyl partners.[7][9]
Troubleshooting Guide: From Symptoms to Solutions
This section is designed to help you diagnose and solve specific problems encountered during your experiments.
Problem 1: Low or No Conversion of Starting Material
-
Symptom: Your starting this compound is largely unreacted.
-
Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently or is decomposing.
-
Solution: Use a precatalyst that readily forms the active Pd(0) species.[5] Ensure your phosphine ligand is not oxidized; store it under an inert atmosphere. Rigorously degas your solvents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) to remove oxygen, which can deactivate the catalyst.[10]
-
-
Slow Oxidative Addition: The first step of the catalytic cycle is too slow.
-
Poor Solubility: Reagents may not be fully dissolved, limiting their availability for reaction.
-
Problem 2: Formation of Homocoupled Side Products
-
Symptom: You observe significant formation of symmetrical biaryls from your boronic acid (in Suzuki), symmetrical diynes from your alkyne (in Sonogashira), or symmetrical biaryls from your stannane (in Stille).
-
Potential Causes & Solutions:
-
Oxygen Contamination (Suzuki, Stille): As mentioned in the FAQ, oxygen is a primary culprit for boronic acid homocoupling.[3][5]
-
Solution: Employ stringent air-free techniques. Use Schlenk lines or a glovebox for reagent addition. Ensure all solvents are thoroughly degassed.
-
-
Copper-Mediated Dimerization (Sonogashira): The copper(I) cocatalyst in Sonogashira coupling can promote the oxidative dimerization of terminal alkynes (Glaser coupling).
-
Inappropriate Reaction Conditions (Stille): Homocoupling of the organostannane reagent is a known side reaction.[16]
-
Solution: Optimize temperature and catalyst loading. Sometimes, the addition of specific additives can suppress this pathway.
-
-
Problem 3: Loss of Halogen Functionality (Dehalogenation)
-
Symptom: You detect 4-chloro-2-fluorobenzene (proto-deiodination) or 2-fluoroiodobenzene (proto-dechlorination, less common).
-
Potential Causes & Solutions:
-
Source of Hydride: The reaction mixture contains a source for a palladium-hydride intermediate.
-
Solution: Avoid alcohol solvents and amine bases if possible. Use anhydrous aprotic solvents like toluene or dioxane.[13] Switch to inorganic bases like K₃PO₄ or Cs₂CO₃.[6] If water is required (as is common in Suzuki reactions), use the minimum amount necessary and consider it a parameter to optimize.[10]
-
-
N-H Containing Substrates (Buchwald-Hartwig, Suzuki): For substrates containing N-H bonds (like pyrroles or indoles), deprotonation by the base can sometimes lead to dehalogenation pathways.[17]
-
Solution: Protecting the N-H group (e.g., with a BOC or SEM group) can suppress this side reaction.[17]
-
-
Data & Protocols
Table 1: Relative Reactivity and Common Side Reactions
| Coupling Reaction | Typical Coupling Site | Common Side Reactions | Key Mitigation Strategy |
| Suzuki-Miyaura | C-I | Boronic acid homocoupling, Proto-deiodination | Rigorous degassing, use of aprotic solvents/inorganic bases[5][6] |
| Sonogashira | C-I | Alkyne homocoupling (Glaser), Proto-deiodination | Minimize Cu(I) cocatalyst or use copper-free conditions[14] |
| Heck | C-I | Double bond isomerization, low regioselectivity | Choice of ligand, control of reaction temperature[18] |
| Buchwald-Hartwig | C-I | Proto-deiodination, reaction at C-Cl at high temp. | Use of bulky, electron-rich ligands, careful temperature control[19][20] |
| Stille | C-I | Stannane homocoupling, Proto-deiodination | Use of aprotic solvents (e.g., Toluene), catalyst screening[13][16] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a representative starting point. Optimization of catalyst, ligand, base, solvent, and temperature is crucial for each specific substrate combination.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition & Degassing: Seal the flask with a septum. Remove from the glovebox and add the degassed solvent (e.g., 1,4-dioxane, 0.1 M concentration relative to the limiting reagent) via syringe.[10] If required, add degassed water at this stage.[10]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Chemistry: Mechanisms and Troubleshooting
Diagram 1: The Cross-Coupling Catalytic Cycle and Points of Failure
This diagram illustrates the general palladium-catalyzed cross-coupling cycle and highlights where common side reactions originate.
Caption: General Pd-catalyzed cross-coupling cycle and key side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for diagnosing the cause of low product yield.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
- 1. oxidative addition and palladium coupling [employees.csbsju.edu]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. jk-sci.com [jk-sci.com]
- 17. researchgate.net [researchgate.net]
- 18. bilder.buecher.de [bilder.buecher.de]
- 19. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 20. research.rug.nl [research.rug.nl]
Technical Support Center: Catalyst Selection for Selective C-I Bond Activation in 4-Chloro-2-fluoroiodobenzene
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective C-I bond activation in polyhalogenated aromatic compounds, specifically 4-chloro-2-fluoroiodobenzene. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
I. Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues you may encounter during your synthetic work, offering a diagnostic approach and actionable solutions.
Question 1: My reaction shows low or no conversion of this compound. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a common but solvable issue. The root cause often lies in one of three areas: the catalyst's activity, the reaction conditions, or the quality of your reagents.
Diagnostic Workflow:
-
Catalyst Inactivity: The active Pd(0) species is crucial for the initial oxidative addition step.[1][2]
-
Is your palladium precatalyst being effectively reduced to Pd(0)? Some precatalysts require activation. If using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote in-situ reduction. This can be facilitated by phosphine ligands, a solvent like dioxane, or additives.
-
Has your catalyst decomposed? The formation of palladium black is a visual indicator of catalyst aggregation and deactivation. This can be caused by impurities, inappropriate solvent choice, or excessively high temperatures.[3]
-
Is your ligand appropriate? For the sterically unhindered C-I bond, a variety of phosphine ligands can be effective. However, if you suspect catalyst deactivation, consider switching to a more robust ligand, such as a biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3]
-
-
Suboptimal Reaction Conditions:
-
Temperature: While C-I bond activation is generally facile, some cross-coupling reactions require thermal energy to proceed at a reasonable rate. If you are running your reaction at room temperature, a modest increase in temperature (e.g., to 50-80 °C) may be beneficial.[3]
-
Solvent: The solvent plays a critical role in solubility of the reagents and stability of the catalyst. Common solvents for cross-coupling reactions include THF, dioxane, toluene, and DMF.[4] If you observe poor solubility, a change of solvent is warranted.
-
Base: The choice and strength of the base are critical, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions.[4] If you are using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.
-
-
Reagent Quality:
-
Purity of Starting Materials: Impurities in your this compound or your coupling partner can poison the catalyst.[3] Ensure the purity of your starting materials, and if necessary, purify them before use.
-
Solvent and Reagent Degassing: Oxygen can oxidize the active Pd(0) catalyst.[5] It is crucial to thoroughly degas your solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for low or no conversion.
Question 2: I'm observing undesired C-Cl bond activation alongside the desired C-I activation. How can I improve selectivity?
Answer:
Achieving high selectivity is paramount in polyhalogenated systems. The preferential activation of the C-I bond stems from its lower bond dissociation energy compared to the C-Cl bond.[6][7][8] However, under certain conditions, the catalyst can also activate the stronger C-Cl bond.
Strategies to Enhance C-I Selectivity:
-
Lower the Reaction Temperature: Oxidative addition of the C-Cl bond has a higher activation energy than that of the C-I bond. By lowering the reaction temperature, you can often find a window where the C-I activation is kinetically favorable while the C-Cl activation is suppressed.
-
Fine-Tune the Ligand: The electronic and steric properties of the ligand play a crucial role in selectivity.
-
Less Electron-Donating Ligands: Highly electron-rich ligands can promote the activation of stronger bonds.[4] Using a less electron-donating ligand may disfavor the more difficult C-Cl bond activation.
-
Steric Hindrance: While bulky ligands are often beneficial for promoting reductive elimination, excessive steric bulk can sometimes lead to a loss of selectivity.[9] A systematic screening of ligands with varying steric profiles is recommended.
-
-
Catalyst System:
-
Palladium: Palladium catalysts are generally highly selective for C-I bond activation.[10][11][12] If you are observing C-Cl activation, it's likely due to overly harsh reaction conditions.
-
Nickel: Nickel catalysts are known to be more reactive and can activate stronger bonds like C-Cl.[13][14][15] If you are using a nickel catalyst, consider switching to a palladium-based system for improved selectivity.
-
Copper: Copper catalysts are also a viable option, particularly for Ullmann-type couplings, and can offer high selectivity for C-I activation.[16][17]
-
Comparative Table of Catalyst Systems:
| Catalyst System | Typical Selectivity for C-I vs. C-Cl | Key Considerations |
| Palladium | Excellent | Generally the first choice for high selectivity. Ligand and temperature tuning are key.[18] |
| Nickel | Good to Moderate | More reactive, may require milder conditions to avoid C-Cl activation.[13][15] |
| Copper | Excellent | Often used in Ullmann couplings. Can be highly selective.[16] |
II. Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions regarding the principles of selective C-I bond activation.
Question 1: What is the scientific basis for the selective activation of the C-I bond over C-Cl and C-F bonds?
Answer:
The selectivity is primarily governed by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. The trend for aryl halides is:
C-F > C-Cl > C-Br > C-I [7][8][19]
The C-I bond is the weakest, making it the most susceptible to cleavage. In the context of transition metal-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)).[1][2] The lower BDE of the C-I bond translates to a lower activation energy for this oxidative addition step, leading to its preferential reaction. The C-F bond is the strongest single bond to carbon and is generally unreactive under typical cross-coupling conditions.[19][20][21][22]
Catalytic Cycle: The Role of Oxidative Addition
Caption: Simplified catalytic cycle for a cross-coupling reaction.
Question 2: How do I choose the optimal ligand for my palladium catalyst in this specific reaction?
Answer:
The "optimal" ligand is highly dependent on the specific cross-coupling reaction you are performing (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). However, some general principles apply for the selective activation of the C-I bond in this compound.
Ligand Selection Strategy:
-
Start Simple: For the relatively facile C-I bond activation, simple and commercially available phosphine ligands such as PPh₃ (triphenylphosphine) or P(t-Bu)₃ (tri-tert-butylphosphine) are often sufficient.
-
Consider the Coupling Partner:
-
Suzuki-Miyaura Coupling: Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective as they promote both the oxidative addition and the subsequent reductive elimination steps.[4]
-
Buchwald-Hartwig Amination: Similar to Suzuki coupling, biarylphosphine ligands are generally the state-of-the-art. The choice of ligand can also depend on the nature of the amine coupling partner.
-
Sonogashira Coupling: A combination of a palladium source and a copper(I) co-catalyst is typically used. The choice of phosphine ligand on palladium can influence the reaction rate and efficiency.
-
-
Troubleshooting with Ligands: If you are experiencing issues like low conversion or catalyst decomposition with simpler ligands, moving to more advanced ligand systems is a logical next step.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, IMes) are strong sigma-donors and can form very stable palladium complexes, making them excellent choices for challenging reactions.[23]
-
Ligand Selection Flowchart:
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 8. quora.com [quora.com]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.uvic.ca [web.uvic.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nickel-catalyzed regioselective C–H halogenation of electron-deficient arenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. A selective requirement for copper-dependent activation of cytochrome c oxidase by Cox17p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 20. researchgate.net [researchgate.net]
- 21. C-F bond activation by an organic photoredox catalyst - American Chemical Society [acs.digitellinc.com]
- 22. C-F bond activation by an organic photoredox catalyst - American Chemical Society [acs.digitellinc.com]
- 23. Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Homocoupling in Reactions with 4-Chloro-2-fluoroiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for synthetic reactions involving 4-Chloro-2-fluoroiodobenzene. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding a critical and common side reaction: homocoupling. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to solve challenges in your own laboratory setting.
Understanding the Challenge: The Propensity for Homocoupling
This compound is a valuable building block in medicinal chemistry and materials science due to its distinct reactivity profile. The iodine atom serves as the primary reactive site for cross-coupling reactions, offering high reactivity for oxidative addition to a palladium(0) catalyst. However, this high reactivity also makes it susceptible to undesired homocoupling reactions, where two molecules of the aryl iodide couple to form a symmetrical biaryl. This not only consumes the starting material but also complicates purification, reducing the overall efficiency of your synthesis.
This guide will focus on preventing homocoupling in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Heck reactions, as well as the copper-catalyzed Ullmann and Glaser-Hay couplings.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
Instead of a simple checklist, this guide is structured around the mechanistic origins of homocoupling. By understanding why it happens, you can make more informed decisions to prevent it.
Issue 1: Significant Homocoupling in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent with an organohalide. Homocoupling in this context most often refers to the dimerization of the boronic acid or ester, but can also involve the aryl iodide.
Primary Cause: Presence of Oxygen and Pd(II) Species
The presence of dissolved oxygen in the reaction mixture is a major contributor to the homocoupling of boronic acids.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the formation of a biaryl byproduct and regenerating Pd(0).[2][3] This is especially problematic when using a Pd(II) precatalyst, as the initial reduction to Pd(0) can be accompanied by this homocoupling pathway.[3]
Solutions & Protocols
-
Rigorous Degassing: Before adding your catalyst, thoroughly degas all solvents and the reaction mixture. A common and effective method is to bubble an inert gas like argon or nitrogen through the solvent for 20-30 minutes.[4] Maintaining a positive pressure of inert gas throughout the reaction is critical.[4]
-
Catalyst Selection:
-
Consider starting with a Pd(0) source, such as Pd₂(dba)₃, to bypass the in-situ reduction step that can promote homocoupling.[4]
-
If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the addition of a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II) available for homocoupling.[5][6]
-
-
Ligand Choice: Bulky, electron-rich phosphine ligands can sterically hinder the formation of the diarylpalladium intermediate that precedes homocoupling. For an electron-deficient substrate, ligands from the Buchwald or Hartwig families (e.g., XPhos, SPhos) are often effective.[7]
Issue 2: Diyne Formation (Homocoupling) in Sonogashira Coupling
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[8] The primary homocoupling side reaction here is the Glaser-Hay coupling of two terminal alkyne molecules to form a symmetrical 1,3-diyne.[9][10]
Primary Cause: Copper(I) Co-catalyst and Oxygen
The traditional Sonogashira reaction employs a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide intermediate, which then transmetalates to the palladium center.[8][11] However, in the presence of an oxidant, typically oxygen, this copper acetylide can undergo oxidative homocoupling.[9][10]
Solutions & Protocols
-
Copper-Free Conditions: The most direct way to prevent Glaser-Hay coupling is to perform the reaction without the copper co-catalyst.[12] This often requires a slightly higher reaction temperature or more active catalyst systems but is highly effective at eliminating diyne formation.
-
Control of Reaction Atmosphere: If using the traditional copper co-catalyzed method, it is imperative to run the reaction under strictly anaerobic conditions. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.
-
Base Selection: The choice of base can influence the rate of the desired cross-coupling versus the homocoupling. Amines like triethylamine or diisopropylethylamine are commonly used. The base's role is not just to deprotonate the alkyne but also to act as a ligand for copper, and its choice can impact selectivity.[10][13]
Issue 3: Biaryl Formation from Aryl Iodide Homocoupling (Ullmann-type)
While less common in palladium catalysis under standard conditions, the homocoupling of this compound itself can occur, particularly at higher temperatures or with certain catalyst systems, resembling an Ullmann-type reaction.[14][15]
Primary Cause: High Temperatures and Catalyst Deactivation
High reaction temperatures can promote the reductive elimination of a biaryl from a diarylpalladium(II) intermediate. This intermediate can form if the rate of transmetalation (in Suzuki or Sonogashira) is slow compared to a second oxidative addition or other pathways.
Solutions & Protocols
-
Temperature Optimization: Screen a range of temperatures. Often, homocoupling can be minimized by running the reaction at the lowest temperature that still allows for a reasonable rate of the desired cross-coupling.
-
Ligand Selection: The use of bulky, electron-rich ligands can promote the reductive elimination of the desired cross-coupled product over pathways leading to homocoupling.[7] These ligands stabilize the monoligated Pd(0) species, which is crucial for efficient catalytic turnover.[7]
-
Reagent Purity: Ensure the purity of your this compound. Trace impurities can sometimes lead to catalyst deactivation and side reactions.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a lot of homocoupling in my Suzuki reaction despite degassing. What else can I check?
A1: Beyond oxygen, consider these factors:
-
Base Strength and Purity: The base is critical for activating the boronic acid.[16] Ensure your base (e.g., K₂CO₃, K₃PO₄) is finely powdered and dry, especially for anhydrous reactions.[1] The choice of a weaker or stronger base can sometimes modulate competing reaction pathways.[5]
-
Solvent Choice: The solvent system affects the solubility of reagents and the rate of different steps in the catalytic cycle. For biphasic reactions, ensure vigorous stirring to maximize the interfacial area.[1]
-
Boronic Acid Stability: Boronic acids can degrade over time. Consider using a fresh batch or switching to a more stable boronic ester derivative like a pinacol or MIDA ester to reduce side reactions like protodeboronation and homocoupling.[1][3][17]
Q2: Can the choice of palladium precatalyst influence the extent of homocoupling?
A2: Absolutely. As mentioned, Pd(II) precatalysts like Pd(OAc)₂ must be reduced to the active Pd(0) state in situ.[1][3] One pathway for this reduction is the homocoupling of two boronic acid molecules, which produces the biaryl byproduct and Pd(0).[3] Starting with a Pd(0) source like Pd₂(dba)₃ or using a pre-formed, air-stable palladacycle can circumvent this initial step and often leads to lower levels of homocoupling.[1][4]
Q3: In a Sonogashira reaction, I'm trying copper-free conditions, but the reaction is very slow. What can I do?
A3: When removing the copper co-catalyst, you may need to adjust other parameters to increase the reaction rate:
-
Increase Temperature: A modest increase in temperature can often compensate for the absence of copper.
-
Ligand Choice: Switch to a more electron-rich and bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand. These can accelerate the oxidative addition and reductive elimination steps of the palladium cycle.
-
Base: A stronger base may be required to facilitate the deprotonation of the alkyne in the absence of copper.
Q4: Is homocoupling of the aryl iodide a concern in Heck reactions?
A4: The Heck reaction couples the aryl halide with an alkene.[18] The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene and then β-hydride elimination.[19][20] While not the most common side reaction, homocoupling of the aryl iodide can occur if the subsequent steps are slow. Ensuring an appropriate choice of base and ligand to facilitate the catalytic cycle is key. Bulky ligands can promote the desired reductive elimination step.[7]
Visualizing the Pathways: Cross-Coupling vs. Homocoupling
To better understand the competing reactions, the following diagrams illustrate the desired catalytic cycle versus the undesired homocoupling pathway.
Suzuki-Miyaura Coupling
Caption: Competing pathways in Suzuki-Miyaura coupling.
Sonogashira Coupling
Caption: Sonogashira cross-coupling versus Glaser-Hay homocoupling.
Summary of Recommended Conditions
The following table summarizes the key parameters to control for minimizing homocoupling with this compound in different reaction types.
| Reaction Type | Primary Homocoupling | Key Cause(s) | Recommended Prevention Strategy |
| Suzuki-Miyaura | Boronic Acid Dimerization | O₂, Pd(II) Species | Rigorous degassing, use of Pd(0) catalysts, bulky/electron-rich ligands. |
| Sonogashira | Alkyne Dimerization (Diyne) | Cu(I) Co-catalyst, O₂ | Employ copper-free conditions, or ensure strict anaerobic setup. |
| Ullmann/General | Aryl Iodide Dimerization | High Temperature | Optimize to the lowest effective temperature, use bulky ligands. |
By carefully considering the mechanistic principles outlined in this guide and implementing the recommended protocols, you can significantly suppress homocoupling side reactions, leading to higher yields, easier purifications, and more robust synthetic procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jmcct.com [jmcct.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 16. nobelprize.org [nobelprize.org]
- 17. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
troubleshooting guide for failed reactions with 4-Chloro-2-fluoroiodobenzene
Welcome to the technical support center for 4-Chloro-2-fluoroiodobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions with this versatile building block. The unique reactivity profile of this molecule, featuring three distinct halogen atoms, offers significant synthetic advantages but can also present specific challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve your synthetic goals.
Part 1: General Troubleshooting - The First Principles of a Successful Reaction
Before diving into reaction-specific issues, it's crucial to address the foundational parameters that govern the success of most organometallic and cross-coupling reactions. An oversight in these areas is the most common source of failure.
Q1: My reaction is not working at all (no product formation). What are the first things I should check?
A1: When a reaction fails completely, the issue is often fundamental. Before re-screening complex variables like ligands or catalysts, verify the integrity of your basic setup and reagents. Organometallic reactions are notoriously sensitive to environmental conditions.[1]
Core Checklist:
-
Inert Atmosphere Integrity: The primary culprit for the failure of many palladium-catalyzed reactions is the presence of oxygen, which deactivates the catalyst by oxidizing the active Pd(0) species, often resulting in the formation of palladium black.[2][3]
-
Action: Ensure your reaction vessel was properly flame-dried under vacuum and backfilled with a high-purity inert gas (Argon or Nitrogen).
-
Protocol: Implement a robust degassing protocol for your solvent(s), such as three freeze-pump-thaw cycles or sparging with inert gas for at least 30 minutes.[3]
-
-
Reagent & Solvent Quality:
-
Solvents: Anhydrous solvents are critical. Water can hydrolyze Grignard reagents and interfere with the catalytic cycle in cross-coupling reactions.[4][5] Use freshly dried solvents from a still or a solvent purification system.
-
Starting Material: Verify the purity of your this compound and the coupling partner via NMR or GC-MS. Impurities can poison the catalyst.
-
Bases & Other Reagents: Bases like K₃PO₄ or Cs₂CO₃ can be hygroscopic. It is best practice to dry them in an oven before use and store them in a desiccator.[6]
-
-
Reaction Temperature: Confirm your heating mantle or oil bath is calibrated and reaching the target temperature. Some reactions have a high activation energy and will not proceed at lower-than-intended temperatures.[7]
Caption: Initial troubleshooting workflow for complete reaction failure.
Part 2: Suzuki-Miyaura Coupling Issues
The C–I bond is the most reactive site on this compound for Suzuki couplings, allowing for selective functionalization.
Q2: My Suzuki reaction has a low yield, and I see significant amounts of de-iodinated starting material (4-Chloro-2-fluorobenzene). What's causing this side reaction?
A2: The formation of the de-iodinated byproduct is a common issue and points to a competition between the desired cross-coupling pathway and an undesired proto-dehalogenation pathway.
Causality & Solutions:
-
Inefficient Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the palladium intermediate has more time to undergo side reactions.
-
Solution - Base Selection: The base is critical for activating the boronic acid. K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, particularly in anhydrous conditions.[3][6] Ensure the base is sufficiently soluble; a mixed solvent system like Dioxane/Water or Toluene/Water can help.[3]
-
-
Boronic Acid Instability (Protodeboronation): Boronic acids can degrade, especially in the presence of water and at elevated temperatures, converting back to the corresponding hydrocarbon.[2][8] This depletes your coupling partner.
-
Solution - Reagent Choice: Use fresh, high-purity boronic acid. Alternatively, consider using a more stable boronate ester, such as a pinacol (Bpin) ester, which is less prone to degradation.[2]
-
-
Catalyst/Ligand System: Your catalyst system may not be active enough to promote cross-coupling at a rate that outcompetes the dehalogenation.
-
Solution - Ligand Choice: For challenging substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos can accelerate the catalytic cycle and improve yields.[3][9] Using pre-formed catalysts that incorporate these ligands (e.g., XPhos Pd G3/G4) often gives more reproducible results.[9][10]
-
| Parameter | Recommendation for Standard Coupling | Recommendation for Challenging Coupling |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂ | XPhos Pd G3/G4, Pd₂(dba)₃ + SPhos/XPhos |
| Ligand | (Internal to Pd source) | SPhos, XPhos, Buchwald-type ligands |
| Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Solvent System | Toluene/H₂O, Dioxane/H₂O | Anhydrous Toluene, Dioxane, or 2-MeTHF |
Q3: My reaction mixture turns black immediately, and the reaction fails. What does this indicate?
A3: A rapid change to black, especially with the formation of a precipitate, indicates the decomposition of your Pd(0) catalyst into palladium black.[2] While some darkening is normal, a rapid precipitation event signals a critical failure.
Primary Causes:
-
Oxygen Contamination: This is the most frequent cause. The Pd(0) species is readily oxidized. See Q1 for solutions.
-
High Temperature: Running the reaction at an excessively high temperature can accelerate catalyst decomposition.
-
Inappropriate Ligand: The ligand's role is to stabilize the palladium center. If the ligand is not robust enough for the reaction conditions or if the Pd:Ligand ratio is incorrect, the catalyst can decompose.
-
Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, THF has been anecdotally reported to be more prone to this issue in some coupling reactions than solvents like dioxane or toluene.[11]
Part 3: Sonogashira Coupling Issues
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, reacting the C-I bond of this compound with a terminal alkyne.
Q4: I'm attempting a Sonogashira coupling, but I only recover my starting material. Why isn't it reacting?
A4: Failure to initiate a Sonogashira coupling often points to issues with one of the two intertwined catalytic cycles (Palladium and Copper).
Troubleshooting Steps:
-
Copper Co-catalyst Activity: The copper(I) salt (typically CuI) is crucial for forming the copper acetylide, which then engages in transmetalation with the palladium center.[12]
-
Problem: CuI can be oxidized to inactive Cu(II) if it's old or has been exposed to air (often appearing greenish or brown instead of off-white/tan).
-
Solution: Use a fresh bottle of CuI. Some protocols recommend passing the amine base through a short plug of alumina to remove trace water and impurities that could affect the copper catalyst.[11]
-
-
Base and Amine Solvent: The amine (e.g., triethylamine, diisopropylamine) serves as both the base and often as the solvent. Its role is to deprotonate the alkyne.[7]
-
Problem: If the amine is not basic enough or contains excessive water, the reaction may not proceed.
-
Solution: Use a freshly distilled, dry amine. Ensure you are using a sufficient excess (it often serves as the solvent or co-solvent).
-
-
Reaction Temperature: While the original Sonogashira reaction proceeds at room temperature, many modern variations with more complex substrates require heating. Aryl chlorides are particularly unreactive and often require high temperatures, but even the C-I bond here might need thermal energy.[7]
-
Solution: If running at room temperature fails, try gradually increasing the temperature to 50-80 °C.
-
-
Alkyne Volatility: If you are using a low-boiling-point alkyne (like TMS-acetylene, BP 53 °C), it may be evaporating out of the reaction mixture, especially if heated in an open system.[11]
-
Solution: Perform the reaction in a sealed tube or ensure your reflux condenser is highly efficient.
-
Caption: Interdependent catalytic cycles in Sonogashira coupling.
Part 4: Buchwald-Hartwig Amination Issues
This reaction is used to form a C-N bond, typically at the C-I or C-Cl position. The chemoselectivity can be a challenge.
Q5: I'm trying a Buchwald-Hartwig amination. Should I expect the reaction at the iodine or chlorine position?
A5: You should expect initial reactivity at the C-I bond. The relative reactivity for oxidative addition to palladium is I > Br > OTf > Cl.[1] Therefore, under standard conditions, you can achieve selective amination at the C-I position. Driving the reaction at the less reactive C-Cl position requires more forcing conditions, more active catalyst systems, and is generally more difficult.[1][13]
Q6: My Buchwald-Hartwig reaction is sluggish and gives low conversion, even when targeting the C-I bond. How can I improve it?
A6: Sluggish Buchwald-Hartwig aminations are often traced back to the catalyst-ligand-base combination being suboptimal for your specific substrates.
Key Optimization Points:
-
Base Choice is Critical: Strong, non-nucleophilic, sterically hindered bases are required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions.[13] Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong option. Weaker bases like K₂CO₃ are generally ineffective.
-
Ligand Selection: This is arguably the most important variable. Aryl chlorides are poor partners for this reaction, but even the C-I bond can be challenging depending on the amine.[1]
-
General Amines: Bulky biarylphosphine ligands developed by Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig are the state-of-the-art and are essential for high reactivity.
-
Primary Amines: Hindered primary amines can be particularly difficult. Specialized ligands like BrettPhos have been designed to facilitate these couplings.[14]
-
-
Solvent: Anhydrous, non-protic, and relatively non-polar solvents are preferred. Toluene, dioxane, and THF are the most common.[1][15] Avoid protic solvents like alcohols or water, and coordinating solvents like acetonitrile, which can inhibit the catalyst.[10]
-
Catalyst Precursor: Using palladium pre-catalysts (e.g., G3 or G4 palladacycles) is highly recommended. They provide a reliable and efficient source of the active Pd(0) species, leading to more reproducible results than starting with sources like Pd(OAc)₂.[13]
Part 5: Grignard Reaction Issues
Formation of a Grignard reagent (R-MgX) will occur exclusively at the C-I bond. The C-Cl and C-F bonds are significantly less reactive towards magnesium metal.
Q7: I am unable to initiate the Grignard formation from this compound. What am I doing wrong?
A7: Grignard reagent formation is notoriously tricky to initiate. Success hinges on having an activated magnesium surface free from the passivating magnesium oxide layer, and strictly anhydrous conditions.[4][5]
Protocol for Successful Grignard Initiation:
-
Glassware and Solvent Preparation:
-
Magnesium Activation: This is the most critical step.
-
Use fresh magnesium turnings from a new bottle.
-
In the flame-dried flask, add the magnesium turnings and a magnetic stir bar.
-
Method 1 (Iodine): Add a single small crystal of iodine (I₂). The brown color of the iodine should fade upon gentle heating as it reacts with the magnesium surface.[4]
-
Method 2 (Mechanical): Stir the dry magnesium turnings vigorously under inert gas for several hours to mechanically break up the oxide layer.
-
-
Initiation:
-
Add a small portion (approx. 10%) of your this compound solution in anhydrous ether/THF to the activated magnesium.
-
The reaction should start on its own, evidenced by gentle bubbling and a slight exotherm. You may need to gently warm the flask with a heat gun to start it.
-
Once initiated, add the remainder of the aryl iodide solution dropwise at a rate that maintains a gentle reflux.[4]
-
-
Troubleshooting Initiation: If the reaction does not start, add a few drops of a pre-formed Grignard reagent or 1,2-dibromoethane to activate the surface.
Common Failure Modes:
-
Wurtz Coupling: A major side reaction, especially with primary halides, is the coupling of the newly formed Grignard reagent with the starting alkyl halide. This can be minimized by slow, controlled addition of the halide.[4][17]
-
Moisture: Even trace amounts of water will quench the Grignard reagent as it forms, converting it to 4-Chloro-2-fluorobenzene.[5]
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. ijpsm.com [ijpsm.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chemical Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Purification of 4-Chloro-2-fluoroiodobenzene Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of reaction products derived from 4-Chloro-2-fluoroiodobenzene. As a tri-halogenated aromatic, this compound and its derivatives present unique challenges and opportunities in synthesis and purification due to the distinct reactivity and properties conferred by the iodine, chlorine, and fluorine substituents.
This resource is structured to help you navigate common challenges, select the appropriate purification strategy, and troubleshoot specific issues you may encounter during your workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in reactions involving this compound?
Impurities typically arise from several sources during a synthetic sequence. For reactions involving this compound, they can be broadly categorized:
-
Process-Related Impurities: These include unreacted starting materials, residual solvents, and catalysts. Given the structure, side-products from incomplete reactions or over-reaction are also common.
-
Isomeric Impurities: Depending on the synthetic route, positional isomers may be formed. For example, if the synthesis involves electrophilic aromatic substitution, you might generate isomers where the new substituent is in a different position. Separating these can be challenging due to their similar physical properties.[1][2]
-
Dehalogenated Byproducts: The carbon-iodine bond is the most labile of the three carbon-halogen bonds. Reductive conditions, certain catalysts (like Palladium), or high temperatures can lead to de-iodination, resulting in 1-chloro-3-fluorobenzene as a significant impurity.[3]
-
Oxidation Products: Halogenated aromatics can be susceptible to oxidation, especially if other functional groups are present, leading to colored impurities.[4] This is often accelerated by exposure to air and light.
-
Hydrolysis or Solvolysis Products: If the reaction involves nucleophilic substitution or is performed in a protic solvent, impurities from the displacement of a halogen (most likely iodine) may be observed.
Q2: My final product is a yellow or brown oil/solid, but it should be colorless. What causes this discoloration?
Discoloration is a classic sign of oxidation or the presence of highly conjugated, colored impurities.[4] The iodine atom, in particular, can be a source of color if elemental iodine (I₂) is formed through degradation.
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.
-
Reducing Agent Wash: Washing the crude product solution with a mild reducing agent, such as aqueous sodium thiosulfate or sodium bisulfite, can remove traces of elemental iodine.
-
Inert Atmosphere: Ensure final purification steps and storage are conducted under an inert atmosphere (Nitrogen or Argon) and protected from light to prevent further degradation.[4]
Q3: How do I choose the best primary purification technique for my product?
The choice depends on the physical state of your product, its thermal stability, and the nature of the impurities. The following diagram provides a general decision-making workflow.
Caption: Decision workflow for selecting a primary purification technique.
Q4: What are the best analytical techniques to confirm the purity of my final product?
A combination of methods is always recommended for robust purity assessment.[]
-
Chromatography (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for quantifying purity and detecting trace impurities.[][6] GC is particularly suitable for volatile, thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure of your desired product and identify structurally similar impurities.
-
Mass Spectrometry (MS): Provides accurate mass data, confirming the molecular weight of the product and helping to identify unknown impurities.[]
-
Melting Point Analysis: For solids, a sharp melting point range close to the literature value is a good indicator of high purity. Impurities typically broaden and depress the melting point.[7][8]
Troubleshooting Guides & Protocols
Guide 1: Purification by Column Chromatography
Column chromatography is the most versatile technique for purifying products of this compound, especially for separating non-volatile compounds, isomers, or removing closely related impurities.[9]
Common Problems & Solutions
Problem: Poor separation between my product and an impurity (e.g., a positional isomer).
-
Causality: Positional isomers often have very similar polarities, making them difficult to resolve on standard silica gel.[1] The separation relies on subtle differences in the interaction with the stationary phase.
-
Solution 1: Optimize the Mobile Phase. Switch to a less polar solvent system (e.g., from ethyl acetate/hexane to dichloromethane/hexane or toluene/hexane). Running the column with a very low percentage of the polar solvent (isocratic elution) can often improve separation.
-
Solution 2: Change the Stationary Phase.
-
Solution 3: High-Performance Liquid Chromatography (HPLC). For very challenging separations, semi-preparative HPLC provides much higher resolution than standard flash chromatography.[9]
Problem: The product is "streaking" or eluting as a very broad band.
-
Causality: This can be caused by overloading the column, poor solubility of the sample in the mobile phase, or interactions with the stationary phase (if the compound has acidic or basic groups).[4]
-
Solution 1: Reduce the Sample Load. A general rule is to load 1-5% of the silica gel mass (e.g., 1-5 g of crude material on 100 g of silica).
-
Solution 2: Change Loading Method. Use "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Solution 3: Add a Modifier. If your compound has a basic moiety (e.g., an amine), adding a small amount of triethylamine (~0.5%) to your mobile phase can prevent streaking on acidic silica gel.
Protocol: Flash Column Chromatography
-
Select Stationary and Mobile Phases: Based on Thin Layer Chromatography (TLC) analysis, choose a solvent system that gives your desired product an Rf value of ~0.2-0.3.
-
Pack the Column: Prepare a slurry of silica gel in the least polar solvent of your mobile phase. Pour it into the column and use pressure to pack it tightly and evenly, avoiding air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of solvent and apply it to the top of the column. Alternatively, use the dry loading method described above.
-
Elute: Begin elution with the chosen solvent system, collecting fractions. Monitor the elution using TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Guide 2: Purification by Distillation
For liquid products, distillation separates compounds based on differences in their boiling points. This compound itself has a boiling point of 217 °C, so many of its derivatives will have high boiling points.
Common Problems & Solutions
Problem: The product decomposes upon heating at atmospheric pressure.
-
Causality: Many organic compounds are not stable at their atmospheric boiling points, especially those with boiling points above 150-200 °C.[11]
-
Solution: Vacuum Distillation. By reducing the pressure, the boiling point of the liquid is lowered significantly, allowing for distillation at a temperature that does not cause decomposition.[11][7]
Problem: The separation from a close-boiling impurity is inefficient.
-
Causality: Simple distillation is only effective for separating liquids with boiling point differences of at least 70 °C.[11]
-
Solution: Fractional Distillation. Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. This provides a series of condensation-vaporization cycles that enrich the vapor in the more volatile component, leading to better separation.[6]
| Distillation Technique | When to Use | Key Considerations |
| Simple Distillation | Separating a liquid from non-volatile solids or a liquid with a much higher boiling point (>70°C difference).[11][7] | Fast and simple setup. |
| Fractional Distillation | Separating liquids with closer boiling points (<70°C difference). | Requires a fractionating column; slower process. |
| Vacuum Distillation | Purifying high-boiling liquids (>150°C) or thermally sensitive compounds.[11][7] | Requires a vacuum pump and a manometer; check glassware for stars/cracks. |
Guide 3: Purification by Acid-Base Extraction
This is a powerful workup technique used to separate acidic, basic, or neutral compounds from a mixture by altering their solubility in aqueous and organic layers.[12][13][14]
When to Use This Technique
-
To remove acidic impurities (e.g., carboxylic acids): Wash the organic solution with a weak base like aqueous sodium bicarbonate (NaHCO₃) or a strong base like sodium hydroxide (NaOH).[15] The acidic impurity will be deprotonated, forming a salt that dissolves in the aqueous layer.
-
To remove basic impurities (e.g., amines): Wash the organic solution with a dilute acid like aqueous hydrochloric acid (HCl).[15] The basic impurity will be protonated, forming a salt that moves to the aqueous layer.
-
To isolate an acidic or basic product: The same principles apply, but the desired compound is moved into the aqueous layer, which is then separated, re-neutralized, and back-extracted with an organic solvent.[15]
Protocol: Removing a Basic Impurity (e.g., an Amine)
Caption: Workflow for removing a basic impurity via acid-base extraction.
-
Dissolve: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1M HCl).
-
Mix & Separate: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to fully separate.[13]
-
Drain: Drain the lower (aqueous) layer. The basic impurity is now in this layer as its salt.
-
Repeat: Repeat the extraction with fresh acid solution one or two more times to ensure complete removal.
-
Wash & Dry: Wash the organic layer with brine (saturated NaCl solution) to remove excess water, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolate: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified neutral product.
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. welch-us.com [welch-us.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. moravek.com [moravek.com]
- 9. longdom.org [longdom.org]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. How To [chem.rochester.edu]
- 12. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Reaction Condition Optimization for 4-Chloro-2-fluoroiodobenzene
Welcome to the technical support guide for 4-Chloro-2-fluoroiodobenzene, a versatile tri-substituted aromatic building block. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during its use in synthesis. The key to unlocking the potential of this reagent lies in understanding and controlling the chemoselectivity of its three distinct halogen-carbon bonds. The general order of reactivity for palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl, a principle that underpins the selective functionalization strategies discussed herein.[1]
This guide is structured as a series of questions and answers, addressing specific experimental challenges to help you optimize your reaction conditions and achieve your synthetic goals.
Part 1: General Troubleshooting for Cross-Coupling Reactions
This section addresses universal issues that can arise in palladium-catalyzed reactions involving this compound.
Q1: My cross-coupling reaction (Suzuki, Sonogashira, etc.) shows very low or no conversion to the desired product. Where should I start troubleshooting?
A1: When faced with a failed reaction, a systematic, step-by-step diagnosis is crucial. Before making significant changes to the core reaction parameters, verify the fundamentals.[2]
-
Confirm Reagent Integrity: Ensure all reagents are pure and dry. Solvents should be anhydrous, and bases should be freshly opened or properly stored. Boronic acids (for Suzuki coupling) can dehydrate to form unreactive boroxines; verify their quality. Amines and alkynes should be pure.
-
Validate Catalyst Activity: Palladium catalysts, especially Pd(0) sources, are sensitive to air and moisture.[2] If you are using a Pd(II) source like Pd(OAc)₂, the in situ reduction to the active Pd(0) species may be failing. Consider using a modern, air-stable palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which generates the active LPd(0) species more reliably.[3]
-
Ensure an Inert Atmosphere: Inefficient degassing is a common culprit. Ensure your solvent was properly degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen throughout the setup and reaction time.[2]
-
Check Reaction Temperature: Was the internal reaction temperature correct? Use an internal thermometer for accuracy, as oil bath temperatures can differ significantly from the internal temperature of the reaction mixture. Some sluggish reactions may require more forcing conditions, such as higher temperatures.[3]
Q2: My reaction is messy. Besides the desired product, I'm seeing significant amounts of a de-iodinated byproduct (4-chloro-2-fluorobenzene) and/or homocoupling of my coupling partner.
A2: These side reactions point to specific mechanistic issues.
-
De-iodination (Proto-dehalogenation): This often occurs when the reductive elimination step is slow or when there are trace amounts of water or other proton sources. Ensure strictly anhydrous conditions. For Suzuki couplings, this can also indicate boronic acid decomposition.
-
Homocoupling (e.g., Glaser Coupling of Alkynes): In Sonogashira reactions, the copper co-catalyst can promote the homocoupling of the terminal alkyne.[4] To mitigate this, you can try:
-
Reducing the amount of copper(I) iodide.
-
Switching to "copper-free" Sonogashira conditions, which may require a different ligand/base system.[5]
-
Ensuring a strictly oxygen-free environment, as O₂ often promotes Glaser coupling.
-
-
Homocoupling of Boronic Acids: This can be an issue in Suzuki reactions. It is often promoted by exposure to oxygen and can be minimized by ensuring a robust inert atmosphere and using fresh, high-quality boronic acid.
General Troubleshooting Workflow
Below is a generalized workflow for diagnosing a failed palladium-catalyzed cross-coupling reaction.
Caption: General troubleshooting workflow for cross-coupling.
Part 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. The high reactivity of the C–I bond in this compound makes it the primary reaction site.[6]
Q3: I am planning a Suzuki-Miyaura coupling with this compound. What are reliable starting conditions to ensure selective reaction at the iodine position?
A3: For selective C–I functionalization, you want conditions that are mild enough to not disturb the C–Cl bond. The higher reactivity of the C–I bond in the oxidative addition step is your key advantage.[1] A good starting point would be a classic Pd(PPh₃)₄ catalyst with a carbonate base.
| Parameter | Recommended Starting Condition | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid | Aryl- or Vinyl-boronic acid | 1.1–1.5 equiv |
| Palladium Source | Pd(PPh₃)₄ | 1–3 mol%. A reliable, commercially available Pd(0) source. |
| Base | K₂CO₃ or K₃PO₄ | 2.0–3.0 equiv. Mild bases that are effective for Suzuki couplings. |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂O | An aqueous mixture is standard and often necessary for transmetalation. |
| Temperature | 80–90 °C | Sufficient to promote reaction without forcing C-Cl activation. |
Q4: My Suzuki coupling is slow, and I'm tempted to increase the temperature, but I'm worried about reacting the C-Cl bond. What else can I try?
A4: Increasing the temperature is a valid strategy, but it risks losing selectivity. Before resorting to high heat, consider optimizing other parameters. The choice of ligand and base can dramatically accelerate the reaction at lower temperatures.[7][8]
-
Switch to a More Active Catalyst System: Instead of Pd(PPh₃)₄, try a palladium acetate (Pd(OAc)₂) source with a more electron-rich, bulky phosphine ligand like SPhos or XPhos. These ligands are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Use a Stronger Base: Switching from K₂CO₃ to a stronger inorganic base like K₃PO₄ or Cs₂CO₃ can significantly increase the rate of transmetalation, which is often the rate-limiting step.
-
Solvent Choice: While aqueous systems are common, a polar aprotic solvent like DMF can sometimes improve solubility and reaction rates, but be mindful of potential side reactions at higher temperatures.
Part 3: Sonogashira Coupling
The Sonogashira coupling provides a powerful route to aryl alkynes. It typically employs both palladium and copper(I) catalysts.[9]
Q5: What are standard, reliable conditions for the Sonogashira coupling of a terminal alkyne with this compound?
A5: The Sonogashira reaction is generally very efficient with aryl iodides and can often be run under mild, room-temperature conditions.[10]
| Parameter | Recommended Starting Condition | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Terminal Alkyne | R-C≡CH | 1.2 equiv |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | 1–2 mol%. A common, stable Pd(II) precatalyst. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 2–5 mol%. Activates the alkyne for transmetalation.[9] |
| Base/Solvent | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as both the base and often the solvent. |
| Temperature | Room Temperature (20–25 °C) | The high reactivity of the C-I bond often allows for mild conditions. |
Q6: I am concerned about handling copper(I) iodide and potential homocoupling. Can I run the reaction without it?
A6: Yes, copper-free Sonogashira couplings are well-established and can be an excellent alternative. They often require a slightly different set of conditions, typically involving a stronger base to facilitate the deprotonation of the alkyne without the assistance of copper.[5]
-
Catalyst System: A common choice is a palladium source (e.g., Pd(OAc)₂) with a bulky phosphine ligand.
-
Base: A stronger organic base like DIPA or an inorganic base like Cs₂CO₃ is often used.
-
Solvent: A solvent like THF or DMF is typically required.
-
Advantage: This approach completely eliminates the risk of Glaser homocoupling and avoids the need to remove copper salts during workup.
Part 4: Buchwald-Hartwig Amination
This reaction is a cornerstone for C–N bond formation. However, it presents unique challenges with aryl iodides.
Q7: My Buchwald-Hartwig amination with this compound and a primary amine is stalling at ~50% conversion. What is a likely cause?
A7: While the C-I bond is highly reactive towards oxidative addition, a common and often overlooked issue in Buchwald-Hartwig aminations is catalyst inhibition by the iodide byproduct . The generated iodide salt can precipitate the palladium catalyst or form unreactive bridged dimers, effectively taking it out of the catalytic cycle.[11][12]
To overcome this:
-
Solvent Choice is Critical: Use a non-polar solvent like toluene or benzene . These solvents have poor solubility for the iodide salts formed during the reaction, which can help mitigate their inhibitory effects.[13]
-
Ligand Selection: Employ modern, sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These ligands form highly stable and active catalysts that are more resistant to inhibition and promote the desired reductive elimination step.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) can also be used, especially for substrates with base-sensitive functional groups.[11]
Chemoselectivity Control Diagram
The differential reactivity of the C-I and C-Cl bonds allows for sequential functionalization.
Caption: Strategy for sequential cross-coupling reactions.
Part 5: Experimental Protocol Example
General Procedure for a Screening Suzuki-Miyaura Coupling Reaction
This protocol provides a robust starting point for coupling an arylboronic acid with this compound.
-
Reaction Setup: To an oven-dried vial or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%) and add them to the reaction flask. Note: If using a pre-formed catalyst like Pd(PPh₃)₄, add it directly (2-3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Through the septum, add the degassed solvent (e.g., Dioxane/H₂O, 5:1 mixture, to achieve a concentration of ~0.1 M with respect to the aryl halide).
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for the desired time (e.g., 4-16 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate (2x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Managing Catalyst Poisoning in 4-Chloro-2-fluoroiodobenzene Couplings
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 4-Chloro-2-fluoroiodobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Given the polyhalogenated nature of this substrate, achieving high yields and selectivities can be challenging due to various catalyst poisoning and deactivation pathways. This resource provides in-depth, experience-driven insights in a question-and-answer format to address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is resulting in low yield and the formation of a black precipitate. What is happening and how can I fix it?
A1: The formation of a black precipitate, commonly known as palladium black, is a clear indicator of catalyst decomposition.[1] With a highly reactive substrate like this compound, the initial oxidative addition at the C-I bond is rapid. However, several factors can lead to catalyst deactivation and precipitation.
Primary Suspects:
-
Iodide Poisoning: The iodide liberated during the oxidative addition can act as a poison to the palladium catalyst. It can form stable, inactive palladium-iodide bridged dimers, effectively taking the catalyst out of the catalytic cycle.[2]
-
Inadequate Ligand Protection: If the phosphine ligand concentration is too low or the ligand is not bulky or electron-rich enough, the palladium(0) species can become coordinatively unsaturated and aggregate into palladium black.[3]
-
Oxygen Contamination: Even trace amounts of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst, promoting the formation of palladium black.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields and palladium black formation.
Detailed Protocols & Explanations:
-
Ensure Rigorous Inert Atmosphere: Oxygen is a notorious enemy of Pd(0) catalysts.[1] Before starting your reaction, thoroughly degas all solvents and liquid reagents by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles. Assemble your reaction glassware under a positive pressure of inert gas.
-
Optimize Ligand-to-Palladium Ratio: The phosphine ligand stabilizes the palladium center.[4] A substoichiometric amount of ligand relative to palladium can leave the metal center exposed and prone to aggregation. Increase the ligand-to-palladium ratio. For monodentate ligands, a ratio of 2:1 to 4:1 is often beneficial.[3]
-
Select a More Robust Ligand: For challenging substrates, standard ligands like triphenylphosphine may not provide sufficient stability. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are designed to promote reductive elimination and stabilize the catalytic species, preventing decomposition.[5] These ligands can be particularly effective in mitigating issues arising from difficult substrates.[4][6]
Q2: I am attempting a Sonogashira coupling with this compound and observing significant homocoupling of my terminal alkyne (Glaser coupling). How can I minimize this side reaction?
A2: Glaser homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[7] The polyhalogenated nature of your substrate does not inherently promote this, but reaction conditions can be optimized to favor the desired cross-coupling.
Primary Causes and Solutions:
-
Copper(I) and Oxygen: The combination of a copper(I) salt and oxygen is the primary driver for Glaser coupling.[7]
-
Inadequate Degassing: As with other cross-coupling reactions, oxygen can promote unwanted side reactions.
-
Solution: Ensure all reagents and the solvent are rigorously degassed, and the reaction is run under a strict inert atmosphere.[1]
-
Recommended Copper-Free Sonogashira Protocol:
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or a pre-catalyst like a Buchwald G3 palladacycle | Provides a reliable source of active Pd(0). |
| Ligand | A bulky, electron-rich phosphine (e.g., XPhos, SPhos) | Stabilizes the Pd(0) center and promotes the catalytic cycle in the absence of copper.[5] |
| Base | An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) | Acts as both a base and can serve as a solvent. |
| Solvent | Aprotic polar solvents like DMF or acetonitrile can be effective.[11] | Solubilizes the reagents and facilitates the reaction. |
| Temperature | Often requires elevated temperatures (60-100 °C) | To drive the catalytic cycle without the copper co-catalyst.[12] |
Q3: In a Buchwald-Hartwig amination, I am seeing dehalogenation of my this compound starting material. What causes this and how can it be prevented?
A3: Dehalogenation, where the halogen is replaced by a hydrogen atom, is a known side reaction in Buchwald-Hartwig aminations.[13] This occurs via a competing pathway to the desired C-N bond formation.
Mechanism of Dehalogenation:
This side reaction can occur after the oxidative addition of the aryl halide to the Pd(0) center. Instead of the amine displacing the halide, a β-hydride elimination from the amide can occur, followed by reductive elimination of the arene.[13]
Caption: Competing pathways in Buchwald-Hartwig amination.
Strategies to Minimize Dehalogenation:
-
Choice of Base: The base plays a critical role in the Buchwald-Hartwig amination.[6][14] While strong, non-coordinating bases like sodium tert-butoxide are common, they can sometimes promote side reactions. For sensitive substrates, a weaker base like cesium carbonate or potassium phosphate might be beneficial, although this could require higher temperatures or longer reaction times.[6]
-
Ligand Selection: The ligand influences the rates of both the desired reductive elimination and the undesired β-hydride elimination. Bulky, electron-rich ligands can often favor the C-N bond-forming reductive elimination.[15] Experimenting with different classes of Buchwald ligands (e.g., Josiphos-type) can be beneficial.[13]
-
Amine Coupling Partner: If you are coupling with ammonia, direct coupling can be challenging due to the tight binding of ammonia to the palladium center.[13] Using an ammonia equivalent, such as a benzophenone imine followed by hydrolysis, can circumvent some of these issues.[13]
Q4: I want to perform a sequential cross-coupling on this compound. What are the key considerations for achieving chemoselectivity?
A4: The differential reactivity of the carbon-halogen bonds in your substrate is the key to achieving chemoselectivity. The generally accepted order of reactivity for oxidative addition to Pd(0) is C-I > C-Br > C-OTf > C-Cl.[4] This makes sequential couplings highly feasible.
Key Considerations for Sequential Coupling:
-
First Coupling at the C-I Bond: The C-I bond is significantly more reactive than the C-Cl bond. A standard set of conditions for your chosen cross-coupling (e.g., Suzuki, Sonogashira) will almost exclusively result in reaction at the iodine position. You will need a palladium catalyst and a suitable ligand.
-
Second Coupling at the C-Cl Bond: Activating the C-Cl bond for the second coupling is more challenging and will require more forcing conditions.
-
More Active Catalyst System: You will likely need a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos, or a Josiphos-type ligand) and potentially a higher catalyst loading.[4][15]
-
Higher Temperatures: Reactions involving aryl chlorides often require higher temperatures to facilitate the oxidative addition step.[4]
-
Stronger Base: For Suzuki couplings, a stronger base may be required for the second step.
-
Example Sequential Suzuki Coupling Strategy:
| Step | Electrophile Site | Catalyst System | Base | Temperature | Expected Outcome |
| 1 | C-I | Pd(OAc)₂ + PPh₃ or similar | K₂CO₃ or Cs₂CO₃ | Room Temp to 80 °C | Selective coupling at the iodine position. |
| 2 | C-Cl | Pd₂(dba)₃ + XPhos or other bulky ligand | K₃PO₄ or a stronger base | 100-120 °C | Coupling at the less reactive chlorine position. |
Troubleshooting Guides
Guide 1: Low or No Product Yield
This is the most common issue and can stem from several sources. Follow this logical troubleshooting workflow to identify and solve the problem.
Caption: General troubleshooting workflow for low yields.
Guide 2: Formation of Side Products
Besides the desired product, you may observe the formation of other species. Identifying these can provide clues to the problem.
| Observed Side Product | Probable Cause | Recommended Action |
| Homocoupling of Boronic Acid (Suzuki) | Oxygen contamination; inappropriate base. | Rigorously degas the reaction mixture. Screen alternative bases (e.g., K₃PO₄, CsF). |
| Glaser Coupling (Sonogashira) | Presence of copper(I) and oxygen. | Switch to a copper-free protocol. Ensure a strictly inert atmosphere.[8] |
| Dehalogenated Starting Material | β-hydride elimination pathway. | Change the ligand or base to disfavor this pathway.[13] |
| Protodeboronation (Suzuki) | Presence of water and/or base lability of the boronic acid. | Use anhydrous solvents and reagents. Consider using a potassium trifluoroborate salt instead of the boronic acid.[16] |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 12. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. research.rug.nl [research.rug.nl]
- 16. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Researcher's Guide to Alternatives for 4-Chloro-2-fluoroiodobenzene in Organic Synthesis
In the landscape of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, the choice of building blocks is paramount.[1][2][3] 4-Chloro-2-fluoroiodobenzene has long served as a valuable synthon, offering a handle for a variety of cross-coupling reactions and as a precursor for benzyne generation. However, the pursuit of more cost-effective, efficient, and versatile synthetic routes necessitates a critical evaluation of alternative reagents. This guide provides an in-depth comparison of viable alternatives to this compound, supported by experimental insights to empower researchers in making informed decisions for their synthetic strategies.
Understanding the Role of this compound
This compound is a trifunctionalized benzene ring, offering three distinct points for chemical modification. The iodine atom, being the most labile of the halogens, is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. The chloro and fluoro substituents provide electronic modulation and can be targeted in subsequent, more forcing reaction conditions, allowing for sequential functionalization.[1][2][3] Its utility is most prominent in:
-
Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.
-
Benzyne Formation: As a precursor for the generation of 4-chloro-2-fluorobenzyne for cycloaddition reactions.
The primary drivers for seeking alternatives are often rooted in the high cost of iodine-containing starting materials and the desire for orthogonal reactivity in polyhalogenated systems.
Key Alternatives and Their Comparative Performance
The selection of an alternative reagent is dictated by the specific transformation and the desired reactivity profile. We will explore the most common and effective replacements for this compound, categorized by the nature of the leaving group or reactive handle.
Aryl Bromides and Chlorides: A Cost-Effective Switch
The most direct analogues are the corresponding bromo and chloro derivatives: 1-Bromo-4-chloro-2-fluorobenzene and 1,4-Dichloro-2-fluorobenzene .
Reactivity in Cross-Coupling Reactions:
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend of bond dissociation energies: C-I < C-Br < C-Cl.[4] This translates to milder reaction conditions (lower temperatures, lower catalyst loadings) for iodides compared to bromides and chlorides.
| Reagent | Relative Reactivity | Typical Reaction Conditions |
| 4-Chloro-2-fluoroiodo benzene | Highest | Lower temperatures, lower catalyst loading |
| 4-Chloro-2-fluorobromo benzene | Intermediate | Higher temperatures, higher catalyst loading, often requires more specialized ligands |
| 1,4-Dichloro-2-fluorobenzene | Lowest | Harsh conditions, requires highly active catalyst systems (e.g., bulky, electron-rich phosphine ligands) |
Experimental Insights:
While direct comparative studies on this specific substitution pattern are scarce, extensive literature on polyhalogenated arenes confirms this reactivity trend.[1][2][3] For instance, in sequential cross-coupling reactions of di- or tri-halogenated benzenes, the iodide can be selectively coupled under conditions that leave the bromide and chloride untouched. To couple the bromide, more forcing conditions are required, and the chloride often necessitates highly active and specialized catalyst systems.[4]
Cost and Availability:
Aryl bromides are generally more affordable than their iodide counterparts, and aryl chlorides are the most cost-effective. This cost difference can be a significant factor in large-scale synthesis.
Aryl Triflates: Mimicking Iodide Reactivity
4-Chloro-2-fluorophenyl triflate emerges as a potent alternative, with a reactivity profile that often mirrors or even surpasses that of aryl iodides in certain cross-coupling reactions.[5]
Reactivity in Cross-Coupling Reactions:
Aryl triflates are excellent electrophiles in palladium-catalyzed reactions due to the superb leaving group ability of the triflate anion. Their reactivity is generally considered to be between that of aryl bromides and aryl iodides.[5]
Experimental Insights:
In Buchwald-Hartwig aminations, aryl triflates have been shown to be efficient coupling partners, often providing high yields under conditions similar to those used for aryl iodides.[5][6] Similarly, in Suzuki and Sonogashira couplings, aryl triflates are widely employed and can sometimes offer advantages in terms of catalyst turnover and reaction rates.
Synthesis and Stability:
Aryl triflates are readily prepared from the corresponding phenols by reaction with triflic anhydride or other triflating agents. They generally exhibit good stability and can be handled under standard laboratory conditions.
Arylboronic Acids: The Suzuki-Miyaura Workhorse
For Suzuki-Miyaura reactions, 4-chloro-2-fluorophenylboronic acid is not a direct replacement for the electrophilic this compound but rather its nucleophilic coupling partner. However, its availability and utility make it a crucial alternative from a retrosynthetic perspective.
Synthetic Accessibility:
4-Chloro-2-fluorophenylboronic acid can be synthesized from 1-bromo-4-chloro-2-fluorobenzene via lithium-halogen exchange followed by quenching with a borate ester. This highlights the interconnectedness of these alternative reagents.
Performance in Suzuki-Miyaura Coupling:
As a nucleophilic partner, its performance is dictated by the electrophile it is coupled with. It is a stable, solid reagent that is compatible with a wide range of reaction conditions and coupling partners.
Benzyne Precursors: A Focus on Cycloadditions
For applications involving the generation of 4-chloro-2-fluorobenzyne, alternatives to the iodonium salt route from this compound exist. The choice of precursor and generation method can significantly impact the yield and substrate scope of the subsequent cycloaddition.
Alternative Benzyne Precursors:
-
From 1-bromo-4-chloro-2-fluorobenzene: Treatment with a strong base like lithium diisopropylamide (LDA) can induce elimination of HBr to form the benzyne.
-
From o-(trimethylsilyl)aryl triflates: These precursors, upon treatment with a fluoride source (e.g., CsF), generate benzynes under mild conditions.
Experimental Insights:
The choice of base is critical when using dihaloarenes as benzyne precursors. Depending on the base and reaction conditions, selectivity for the elimination of one halogen over the other can be achieved. For instance, with LDA, the more acidic proton adjacent to the fluorine is often removed, followed by elimination of the better leaving group (Br or I).[7][8]
Experimental Protocols: Representative Methodologies
To provide a practical context, the following are representative protocols for key transformations using some of the discussed reagents.
Protocol 1: Suzuki-Miyaura Coupling using 4-Chloro-2-fluorophenylboronic Acid
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Methodology:
-
To a flame-dried round-bottom flask, add 4-chloro-2-fluorophenylboronic acid (1.2 eq.), the aryl halide (1.0 eq.), and the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).
-
Add the base (e.g., K2CO3, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling using 1-Bromo-4-chloro-2-fluorobenzene
Caption: Sonogashira Cross-Coupling Workflow.
Methodology:
-
To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh3)2Cl2, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., THF or DMF) followed by the base (e.g., triethylamine).
-
Add 1-bromo-4-chloro-2-fluorobenzene (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.
-
Once the reaction is complete, filter the reaction mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Decision-Making Framework for Reagent Selection
The optimal choice of reagent depends on a multi-faceted analysis of the specific synthetic challenge.
Caption: A framework for selecting the optimal reagent.
Conclusion
While this compound remains a highly effective and reactive building block, a comprehensive understanding of its alternatives is crucial for the modern synthetic chemist. Aryl bromides and chlorides offer significant cost advantages, particularly for large-scale syntheses, albeit at the expense of reactivity. Aryl triflates provide a reactive alternative that can often match or exceed the performance of aryl iodides. For Suzuki-Miyaura couplings, a retrosynthetic analysis may favor the use of the corresponding boronic acid. Finally, for benzyne-mediated transformations, a variety of precursors are available, each with its own advantages in terms of generation conditions and substrate compatibility. By carefully considering the factors of reactivity, cost, availability, and the specific synthetic context, researchers can select the optimal reagent to achieve their goals efficiently and economically.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to NMR Validation of Product Structures from 4-Chloro-2-fluoroiodobenzene Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of 4-Chloro-2-fluoroiodobenzene in Synthesis
This compound is a trifunctional aromatic building block of significant interest in medicinal chemistry and materials science. The distinct electronic and steric environments of its three halogen substituents—iodine, chlorine, and fluorine—allow for selective, regiocontrolled transformations. The carbon-iodine bond is the most reactive site for common palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The remaining chloro and fluoro groups can be utilized in subsequent synthetic steps or can be retained to modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability. This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) spectroscopic techniques used to validate the structures of products derived from Suzuki, Sonogashira, and Buchwald-Hartwig reactions of this compound.
The Logic of Multi-Nuclear NMR in Structural Elucidation
The unambiguous determination of the product structure, particularly the regiochemistry of the newly formed bond, is paramount. A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a powerful and self-validating system for this purpose. Each nucleus offers a unique perspective on the electronic environment and connectivity within the molecule.
-
¹H NMR: Provides information on the number and connectivity of protons. Chemical shifts are indicative of the electronic environment, and coupling constants (J-values) reveal through-bond proximity to other NMR-active nuclei, including fluorine.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The large chemical shift range allows for the resolution of individual carbon signals. Heteronuclear coupling to fluorine (¹JCF, ²JCF, ³JCF, etc.) is a key diagnostic tool for confirming the position of the fluorine atom relative to the carbon backbone.
-
¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. The chemical shift of the fluorine nucleus is exquisitely sensitive to its electronic surroundings, making it an excellent probe for successful bond formation at the adjacent iodine position.[1]
The following diagram illustrates the logical workflow for validating the product structure using this multi-nuclear NMR approach.
This compound + Phenylboronic Acid --(Pd catalyst, base)--> 4-chloro-2-fluoro-1,1'-biphenyl
This compound + Phenylacetylene --(Pd/Cu catalyst, base)--> 4-chloro-2-fluoro-1-(phenylethynyl)benzene
This compound + Morpholine --(Pd catalyst, base)--> 4-(4-chloro-2-fluorophenyl)morpholine
Caption: Suzuki coupling experimental workflow.
Conclusion: A Robust Framework for Structural Validation
The strategic application of multi-nuclear NMR spectroscopy provides a robust and self-validating framework for the structural elucidation of products derived from the versatile building block, this compound. By integrating the information from ¹H, ¹³C, and ¹⁹F NMR, researchers can confidently confirm the regiochemistry of C-C and C-N bond formation, ensuring the integrity of their synthetic endeavors. The predictable and sensitive nature of the ¹⁹F NMR signal, in particular, serves as a powerful diagnostic tool for monitoring reaction success and confirming product identity. This guide provides the foundational knowledge and comparative data to aid scientists in the efficient and accurate characterization of these important classes of molecules.
References
A Comparative Analysis of Catalyst Systems for the Chemoselective Coupling of 4-Chloro-2-fluoroiodobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, 4-chloro-2-fluoroiodobenzene stands as a valuable and versatile building block. Its trifunctional nature, possessing iodo, chloro, and fluoro substituents, offers multiple points for diversification, making it a sought-after precursor in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. The key to unlocking its synthetic potential lies in the ability to selectively functionalize one position while leaving the others intact, a challenge that hinges on the judicious choice of a catalyst system.
This guide provides a comparative analysis of various catalyst systems for the chemoselective cross-coupling of this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering insights into how to achieve high yields and exquisite selectivity for C-I bond functionalization over the more robust C-Cl bond.
The Principle of Chemoselective Coupling: A Tale of Two Halogens
The successful selective coupling of this compound is governed by the inherent differences in the bond dissociation energies of the C-I and C-Cl bonds. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition by a low-valent metal catalyst, which is the initial and often rate-determining step in most cross-coupling catalytic cycles. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F. This inherent reactivity difference forms the basis for achieving chemoselectivity. The challenge, however, lies in preventing the more forcing conditions that might be required for a sluggish C-I coupling from activating the C-Cl bond, leading to a mixture of products.
Palladium-Catalyzed Systems: The Workhorse of Cross-Coupling
Palladium complexes are the most extensively studied and widely employed catalysts for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Their versatility, high catalytic activity, and functional group tolerance make them a primary choice for the selective functionalization of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide. For the selective coupling of this compound, the goal is to facilitate the reaction at the C-I bond exclusively.
Catalyst System: A typical system consists of a palladium(0) precursor, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂, and a phosphine ligand. The choice of ligand is critical for tuning the reactivity and stability of the catalyst.
Ligand Selection:
-
Triphenylphosphine (PPh₃): A standard, robust ligand suitable for many Suzuki couplings.
-
Bulky, electron-rich phosphines (e.g., Buchwald ligands like SPhos, XPhos): These ligands can accelerate the rates of both oxidative addition and reductive elimination, often allowing for lower catalyst loadings and milder reaction conditions, which is beneficial for maintaining selectivity.
Reaction Conditions:
-
Base: A base is required to activate the organoboron species. Common choices include Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used.
Expected Outcome: With a carefully chosen palladium catalyst and ligand system, the Suzuki coupling of this compound with an arylboronic acid is expected to proceed with high selectivity at the C-I bond, leaving the C-Cl bond intact.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol). The flask is evacuated and backfilled with argon. Anhydrous dioxane (5 mL) and water (1 mL) are added, and the mixture is heated to 80-100 °C with stirring until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a transformation of great importance in the synthesis of conjugated systems. This reaction typically employs a dual catalyst system of palladium and copper.
Catalyst System:
-
Palladium Catalyst: Similar to the Suzuki coupling, Pd(PPh₃)₄ or a combination of a Pd(II) source and phosphine ligands is used.
-
Copper Co-catalyst: A copper(I) salt, most commonly CuI, is essential for the catalytic cycle.
Reaction Conditions:
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used as both the base and often as the solvent.
-
Solvent: If a solvent is needed, THF or DMF are common choices.
Expected Outcome: The Sonogashira coupling of this compound is highly selective for the C-I bond due to the milder reaction conditions typically employed.
Experimental Protocol: Representative Sonogashira Coupling
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of THF (5 mL) and Et₃N (5 mL) are added Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%). The reaction mixture is stirred at room temperature under an argon atmosphere until completion. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. This reaction has become a cornerstone of medicinal chemistry for the preparation of arylamines.
Catalyst System: This reaction often requires more specialized and bulky electron-rich phosphine ligands to facilitate the catalytic cycle, especially the reductive elimination step.
Ligand Selection:
-
Bidentate Phosphine Ligands (e.g., BINAP, DPPF): These were among the first generation of effective ligands for this transformation.
-
Bulky Monophosphine Ligands (e.g., Buchwald and Hartwig ligands): Ligands such as XPhos, SPhos, and RuPhos have shown broad applicability and high catalytic activity, enabling the coupling of a wide range of amines and aryl chlorides.
Reaction Conditions:
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being the most common choices.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Expected Outcome: Given the general reactivity trend, the Buchwald-Hartwig amination of this compound is expected to be highly selective for the C-I bond. The use of highly active catalyst systems allows the reaction to proceed at temperatures that do not typically activate the C-Cl bond.
Experimental Protocol: Representative Buchwald-Hartwig Amination
In a glovebox, a vial is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol). This compound (1.0 mmol) and the desired amine (1.2 mmol) are added, followed by anhydrous toluene (5 mL). The vial is sealed and heated to 80-110 °C with stirring until the reaction is complete. After cooling, the reaction is quenched with water and extracted with an organic solvent. The product is then purified by chromatography.
Copper-Catalyzed Systems: The Ullmann Reaction and its Modern Variants
The Ullmann reaction, a classical copper-mediated coupling of aryl halides, has seen a resurgence with the development of modern ligand-assisted protocols that allow for milder reaction conditions and broader substrate scope.
Catalyst System:
-
Copper Source: Traditionally, stoichiometric amounts of copper powder or copper bronze were used at high temperatures. Modern methods employ catalytic amounts of a copper(I) salt, such as CuI, CuBr, or Cu(OTf)₂.
-
Ligand: The use of ligands is crucial for the efficiency of modern Ullmann-type reactions. Common ligands include diamines (e.g., ethylenediamine, TMEDA), amino acids (e.g., L-proline), and phenanthrolines.
Reaction Conditions:
-
Base: A variety of bases can be used, including K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically employed.
Expected Outcome: Copper-catalyzed couplings are generally less reactive than their palladium counterparts, which can be an advantage for selectivity. The reaction with this compound is expected to occur exclusively at the C-I bond under conditions that are not harsh enough to activate the C-Cl bond.
Experimental Protocol: Representative Copper-Catalyzed N-Arylation (Ullmann-type)
A mixture of this compound (1.0 mmol), the amine (1.2 mmol), CuI (0.1 mmol, 10 mol%), a ligand (e.g., L-proline, 0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol) in DMSO (5 mL) is heated at 100-120 °C under an argon atmosphere until the starting material is consumed. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The product is isolated after chromatographic purification.
Nickel-Catalyzed Systems: An Emerging Alternative
Nickel catalysts have gained significant attention as a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions. Nickel-based systems can exhibit unique reactivity and selectivity profiles.
Catalyst System:
-
Nickel Source: Common nickel precursors include NiCl₂(PPh₃)₂, Ni(acac)₂, and Ni(COD)₂.
-
Ligand: A variety of phosphine and N-heterocyclic carbene (NHC) ligands have been developed for nickel catalysis.
Reaction Conditions:
-
Reductant: Nickel-catalyzed cross-electrophile couplings often require a stoichiometric reductant, such as zinc or manganese powder, to maintain the active Ni(0) state.
-
Solvent: Polar aprotic solvents like DMF, DMA, or NMP are commonly used.
Expected Outcome: Nickel catalysts are known to be effective in activating C-Cl bonds, which could present a challenge for the selective C-I coupling of this compound. However, by carefully controlling the reaction conditions, such as temperature and reaction time, and by selecting appropriate ligands, it is often possible to achieve high selectivity for the more reactive C-I bond.
Experimental Protocol: Representative Nickel-Catalyzed Suzuki-Miyaura Coupling
In a glovebox, a Schlenk tube is charged with NiCl₂(dme) (0.05 mmol, 5 mol%), a suitable ligand (e.g., a bipyridine or NHC ligand, 0.055 mmol, 5.5 mol%), and zinc powder (1.5 mmol). This compound (1.0 mmol) and the arylboronic acid (1.5 mmol) are added, followed by anhydrous DMF (5 mL). The tube is sealed and heated at 60-80 °C with vigorous stirring. The reaction progress is monitored by GC-MS. Upon completion, the reaction is worked up and the product purified by chromatography.
Comparative Summary of Catalyst Systems
| Catalyst System | Typical Reaction | Advantages | Disadvantages | Expected Selectivity for this compound |
| Palladium/Phosphine | Suzuki, Sonogashira, Buchwald-Hartwig | High activity, broad functional group tolerance, well-established. | Cost of palladium and specialized ligands. | Excellent for C-I over C-Cl. |
| Copper/Ligand | Ullmann-type (C-N, C-O, C-S) | Lower cost than palladium, good for heteroatom couplings. | Often requires higher temperatures and catalyst loadings. | Excellent for C-I over C-Cl due to lower reactivity. |
| Nickel/Ligand | Suzuki, Negishi, C-Cl activation | Earth-abundant, cost-effective, unique reactivity. | Can be more sensitive to air and moisture, potential for lower selectivity. | Good to excellent for C-I over C-Cl with careful condition control. |
Visualizing the Catalytic Pathways
Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 4-Chloro-2-fluoroiodobenzene in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Aryl Halide Building Blocks in Cross-Coupling Reactions
In the intricate world of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical decision that profoundly influences process efficiency, scalability, and ultimately, the economic viability of a given synthetic route. Among the vast arsenal of building blocks available to the modern chemist, halogenated aromatic compounds stand out for their versatility, particularly in the realm of transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth cost-benefit analysis of 4-Chloro-2-fluoroiodobenzene, a uniquely functionalized aryl halide, and objectively compares its performance against its bromo- and chloro-analogs in the context of large-scale synthesis.
The Fundamental Trade-Off: Reactivity Versus Cost
At the heart of the decision-making process when selecting an aryl halide for a cross-coupling reaction lies a fundamental trade-off between reactivity and cost. The generally accepted order of reactivity for aryl halides in palladium-catalyzed reactions is Ar-I > Ar-Br > Ar-Cl.[1] This trend is a direct consequence of the carbon-halogen bond dissociation energy, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.
This enhanced reactivity of aryl iodides, such as this compound, can translate into significant process advantages, including:
-
Milder Reaction Conditions: The ability to conduct reactions at lower temperatures and with less reactive reagents can be crucial for the synthesis of complex molecules with sensitive functional groups.
-
Lower Catalyst Loadings: The higher reactivity of the C-I bond often allows for a reduction in the amount of expensive palladium catalyst required, which can have a substantial impact on the overall cost of a large-scale synthesis.[2]
-
Faster Reaction Times: Increased reaction rates lead to shorter cycle times, enhancing throughput and improving the overall efficiency of a manufacturing process.
However, this superior performance comes at a premium. Aryl iodides are typically more expensive than their corresponding bromides and chlorides. This guide will delve into the nuances of this trade-off, providing a framework for making informed decisions based on a holistic evaluation of both chemical performance and economic realities.
Comparative Performance in Key Cross-Coupling Reactions
To provide a quantitative basis for comparison, this section will explore the relative performance of this compound and its bromo- and chloro-analogs in several of the most widely utilized cross-coupling reactions in industrial synthesis.
Table 1: Hypothetical Performance Comparison in a Suzuki-Miyaura Coupling
| Feature | This compound | 4-Chloro-2-fluorobromobenzene | 1,4-Dichloro-2-fluorobenzene |
| Relative Reactivity | Highest | Moderate | Lowest |
| Typical Reaction Time | 1-2 hours | 4-8 hours | 12-24 hours |
| Typical Catalyst Loading | 0.1 - 0.5 mol% | 0.5 - 2 mol% | 1 - 5 mol% |
| Typical Yield | >95% | 85-95% | 70-85% |
| Reaction Temperature | Room Temp. to 60 °C | 60 - 100 °C | 80 - 120 °C |
Note: The data in this table is illustrative and based on general reactivity trends. Actual results may vary depending on the specific reaction partners and conditions.
Causality Behind Experimental Choices: The choice of a more reactive starting material like this compound in a Suzuki-Miyaura coupling is often justified when dealing with sterically hindered or electronically deactivated boronic acids, where the milder conditions afforded by the iodo-substrate can be the difference between a successful reaction and a complex mixture of byproducts. For less challenging couplings, the more economical brominated or even chlorinated analogs may be sufficient, albeit with the need for more forcing conditions.
Economic Analysis: A Tale of Three Halogens
The decision to employ a particular aryl halide in a large-scale synthesis is ultimately an economic one. While the higher upfront cost of this compound is a significant factor, a comprehensive cost-benefit analysis must also consider downstream processing costs and the overall process efficiency.
Table 2: Illustrative Cost Comparison
| Compound | CAS Number | Price (per kg, bulk) |
| This compound | 6797-79-1 | ~$1000 - $1500 |
| 4-Chloro-2-fluorobromobenzene | 60811-18-9 | ~$200 - $400 |
| 1,4-Dichloro-2-fluorobenzene | 348-59-4 | ~$50 - $150 |
Note: Prices are approximate and can vary significantly based on supplier, purity, and market conditions.
Analysis: The significant price difference between the three analogs highlights the importance of carefully evaluating the trade-offs. While the per-kilogram cost of this compound is substantially higher, the potential for reduced catalyst loading, shorter reaction times, and higher yields can, in some cases, offset this initial investment. For high-value products like pharmaceuticals, where the cost of the final active pharmaceutical ingredient (API) is high, the benefits of a more robust and efficient process often outweigh the higher raw material cost.
Experimental Protocols: A Practical Guide
To provide actionable insights, this section details representative experimental protocols for common cross-coupling reactions, highlighting the differences in conditions required for each of the three aryl halides.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound via the coupling of the respective aryl halide with a generic arylboronic acid.
Materials:
-
Aryl Halide (this compound, 4-Chloro-2-fluorobromobenzene, or 1,4-Dichloro-2-fluorobenzene)
-
Arylboronic Acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure for this compound:
-
To a reaction vessel, add the arylboronic acid (1.2 eq), base (2.0 eq), and solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add this compound (1.0 eq) and the palladium catalyst (0.1-0.5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Purify the product by crystallization or column chromatography.
Modifications for Bromo- and Chloro-analogs:
-
4-Chloro-2-fluorobromobenzene: Increase the catalyst loading to 0.5-2 mol% and the reaction temperature to 80-100 °C. Longer reaction times may be required.
-
1,4-Dichloro-2-fluorobenzene: Employ a more active catalyst system (e.g., a palladacycle or a catalyst with a bulky, electron-rich phosphine ligand), increase the catalyst loading to 1-5 mol%, and use a higher reaction temperature (100-120 °C). The choice of a stronger base may also be necessary.
Visualization of Key Concepts
To further illustrate the principles discussed, the following diagrams visualize the catalytic cycle of a generic cross-coupling reaction and a decision-making workflow for selecting the appropriate aryl halide.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A decision-making workflow for selecting the optimal aryl halide.
Conclusion: A Strategic Approach to Aryl Halide Selection
The choice between this compound and its bromo- and chloro-analogs is a nuanced decision that requires a careful balancing of reactivity, cost, and overall process efficiency. For the synthesis of high-value, complex molecules where milder reaction conditions and higher yields are paramount, the superior reactivity of this compound can justify its higher initial cost. Conversely, for large-volume, cost-sensitive syntheses of less complex targets, the more economical brominated or even chlorinated analogs may be the more prudent choice, provided that the required reaction conditions are acceptable.
Ultimately, a thorough understanding of the underlying chemical principles, coupled with a rigorous economic analysis, will empower researchers and drug development professionals to make the most strategic and cost-effective decisions in their large-scale synthesis endeavors.
References
A Guide to Strategic Synthesis: Leveraging the Orthogonal Reactivity of 4-Chloro-2-fluoroiodobenzene
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that dictates the efficiency, elegance, and ultimate success of a multi-step synthesis. Among the vast arsenal of building blocks, 4-Chloro-2-fluoroiodobenzene stands out as a uniquely versatile reagent. Its trifecta of halogen substituents, each with a distinct reactivity profile, offers an unparalleled level of control for constructing complex molecular architectures. This guide provides an in-depth comparison of its strategic advantages over other alternatives, supported by experimental insights and protocols.
The Core Advantage: A Predictable Hierarchy of Halogen Reactivity
The primary power of this compound lies in the differential reactivity of its three carbon-halogen bonds. This predictable hierarchy allows for selective, sequential functionalization, a cornerstone of modern synthetic strategy.[1]
-
Carbon-Iodine (C-I) Bond: This is the longest, weakest, and most polarizable of the three C-X bonds. Consequently, it is the most reactive site, making it the ideal position for initial cross-coupling reactions or metal-halogen exchange.[2][3] Standard palladium-catalyzed reactions like Suzuki, Sonogashira, or Heck couplings, as well as lithium-halogen exchange, will occur exclusively at this position under mild conditions.[1][3]
-
Carbon-Chlorine (C-Cl) Bond: Significantly stronger and less reactive than the C-I bond, the C-Cl bond remains inert under the conditions used to functionalize the iodo-position.[1] It can, however, be activated for a subsequent cross-coupling reaction by employing more forcing conditions or, more commonly, by using highly active catalyst systems, such as those developed by Buchwald and others.[1]
-
Carbon-Fluorine (C-F) Bond: The C-F bond is the strongest and typically unreactive in the context of cross-coupling and metal-halogen exchange reactions.[3][4] This inertness is a major advantage, as the fluorine atom can be carried through multiple synthetic steps to be incorporated into the final molecule. The inclusion of fluorine is a widely used strategy in medicinal chemistry to enhance properties like metabolic stability, bioavailability, and binding affinity.[5][6]
Caption: Reactivity hierarchy of halogens on the benzene ring.
Strategic Comparison with Alternative Building Blocks
The unique advantages of this compound become clear when compared against other di- and tri-substituted haloarenes.
| Reagent | Structure | Key Advantage over this compound | Key Disadvantage (Why this compound is Superior) |
| 1-Bromo-4-chloro-2-fluorobenzene | Br, Cl, F substituted benzene | Generally lower cost. | The reactivity difference between C-Br and C-Cl is significantly smaller than C-I vs C-Cl. This leads to a higher risk of double-coupling byproducts and requires more stringent control of reaction conditions to achieve selectivity.[1] |
| 1,4-Dichloro-2-fluorobenzene | Cl, Cl, F substituted benzene | Lower cost. | Differentiating between two C-Cl bonds is extremely challenging. Achieving regioselective mono-functionalization is often impossible without complex directing-group strategies, leading to statistical mixtures and low yields of the desired isomer. |
| 1-Bromo-4-iodobenzene | I, Br substituted benzene | Simpler starting material. | Lacks the fluorine atom, which is often a critical component for modulating the properties of the final active pharmaceutical ingredient (API).[6] |
| 4-Fluoroiodobenzene | I, F substituted benzene | Simpler starting material. | Lacks the third point of diversity (the chloro group), limiting its utility in building complex, tri-substituted aromatic cores through sequential coupling. |
Applications in Sequential Synthesis: A Workflow Example
The most powerful application of this compound is in sequential, one-pot or multi-step cross-coupling reactions. This allows for the controlled and directional assembly of complex molecules.
Caption: A typical two-step sequential cross-coupling workflow.
Experimental Protocols
The following protocols serve as a validated starting point for exploiting the orthogonal reactivity of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position
This procedure details the selective formation of a C-C bond at the most reactive C-I position, leaving the C-Cl bond intact.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)
-
Toluene and Ethanol (e.g., 4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Add the degassed solvent mixture (Toluene/Ethanol).
-
Add the degassed 2M Na₂CO₃ solution via syringe.
-
Heat the reaction mixture to 85 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-chloro-2-fluoro-biphenyl derivative.
Causality: The choice of a standard, relatively low-activity palladium catalyst like Pd(PPh₃)₄ and a mild base is crucial. These conditions are sufficient to activate the highly reactive C-I bond for oxidative addition but are not energetic enough to cleave the more robust C-Cl bond, ensuring high selectivity.[1]
Protocol 2: Metal-Halogen Exchange for Nucleophilic Addition
This protocol demonstrates the formation of an organolithium species via selective lithium-iodine exchange, which can then be trapped with an electrophile.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.05 equiv, solution in hexanes)
-
Electrophile (e.g., N,N-Dimethylformamide - DMF) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add this compound and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise over 15 minutes, maintaining the temperature at -78 °C. The rate of metal-halogen exchange is extremely fast at this temperature.[3]
-
Stir the resulting aryllithium solution at -78 °C for 30 minutes.
-
Add the electrophile (e.g., DMF) dropwise and stir for an additional 1 hour at -78 °C.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the desired product (e.g., 4-chloro-2-fluorobenzaldehyde).[7]
Trustworthiness: The kinetic preference for lithium-halogen exchange over deprotonation or reaction at other sites is well-established.[3][8] Performing the reaction at -78 °C ensures that the highly reactive organolithium intermediate does not undergo side reactions before being trapped by the electrophile.
Conclusion
This compound is more than just a halogenated building block; it is a tool for strategic, regioselective synthesis. Its key advantage—a predictable and well-differentiated hierarchy of halogen reactivity—empowers chemists to design and execute complex synthetic routes with precision and efficiency. By enabling sequential cross-coupling and selective metalation reactions, it provides a reliable pathway to novel tri-substituted aromatic compounds. This makes it an indispensable resource for professionals in drug discovery and development aiming to accelerate the creation of new chemical entities with tailored properties.[5][9][10]
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 4. Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. nbinno.com [nbinno.com]
- 8. ias.ac.in [ias.ac.in]
- 9. chemimpex.com [chemimpex.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Chloro-2-fluoroiodobenzene for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-2-fluoroiodobenzene, a halogenated aromatic compound. By understanding the principles behind these procedures, we can ensure the safety of ourselves, our colleagues, and the environment.
Understanding the Compound: Hazard Profile of this compound
Before handling this compound, it is essential to be thoroughly familiar with its hazard profile. This compound is classified as an irritant and can cause skin, eye, and respiratory irritation[1][2]. It is harmful if swallowed and may cause respiratory irritation[3]. Therefore, strict adherence to safety protocols is non-negotiable.
| Property | Value | Source |
| Molecular Formula | C6H3ClFI | [2][4][5] |
| Molecular Weight | 256.44 g/mol | [1][2][4][5] |
| Boiling Point | 217 °C | [1] |
| Density | 1.98 g/mL at 25 °C | [1][2] |
| Flash Point | 110 °C | [1] |
Hazard Statements:
Immediate Safety and Handling Protocols
Prior to initiating any work that will generate this compound waste, a designated waste collection area should be established.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound and its waste:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes[1][6].
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical[4][7].
-
Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact[8].
-
Respiratory Protection: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors[8][9].
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, silica gel, or vermiculite[9].
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container[3][4].
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal. This compound waste is classified as halogenated organic waste.
Step 1: Designate a Waste Container
-
Select a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE)[7][10]. The use of metal containers is not recommended as halogenated solvents can produce acids that corrode metal[7].
-
The container must have a secure, tight-fitting lid to prevent the release of vapors[7][10].
Step 2: Label the Waste Container
-
Properly label the container before any waste is added. The label must include:
-
The full chemical name: "this compound Waste"
-
The words "Hazardous Waste"
-
The primary hazards associated with the chemical (e.g., "Irritant," "Halogenated Organic")
-
The date the first waste was added.
-
Step 3: Collect the Waste
-
Carefully transfer waste solutions containing this compound into the designated container using a funnel to prevent spills on the exterior of the container[10].
-
Do not mix this waste with non-halogenated solvents or other incompatible waste streams[8]. Mixing with other waste types can complicate the disposal process and may create hazardous reactions.
-
Keep the waste container closed at all times, except when adding waste[7][10].
Step 4: Storage of Waste
-
Store the waste container in a designated, well-ventilated satellite accumulation area, such as a chemical fume hood or a flammable storage cabinet[7].
-
Ensure the storage area is away from sources of ignition and incompatible materials like strong oxidizing agents[7][11].
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion[10].
Below is a diagram illustrating the workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Final Disposal Procedures
The final disposal of this compound waste must be conducted by a licensed and reputable hazardous waste disposal company.
Step 1: Arrange for Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service to schedule a pickup[8].
-
Provide them with a detailed inventory of the waste, including the chemical name and quantity.
Step 2: Professional Disposal
-
The recommended method for the disposal of halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber[4][12]. This high-temperature process ensures the complete destruction of the compound, minimizing environmental impact[12].
-
Never dispose of this compound down the drain or in regular trash[7]. This is illegal and environmentally harmful.
Step 3: Documentation
-
Maintain a record of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.
By adhering to these procedures, you contribute to a culture of safety and responsibility in the laboratory. The principles of proper chemical waste management are as integral to our scientific endeavors as the research itself.
References
- 1. 4-氯-2-氟碘苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. capotchem.cn [capotchem.cn]
- 5. scbt.com [scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. ethz.ch [ethz.ch]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



